Product packaging for Calcium beta-hydroxy-beta-methylbutyrate(Cat. No.:CAS No. 135236-72-5)

Calcium beta-hydroxy-beta-methylbutyrate

Cat. No.: B135586
CAS No.: 135236-72-5
M. Wt: 158.21 g/mol
InChI Key: YZHOZVWZUXBPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Calcium beta-hydroxy-beta-methylbutyrate (Ca-HMB) is a calcium salt of the endogenous metabolite beta-hydroxy-beta-methylbutyrate, which is a metabolite of the branched-chain amino acid leucine . As a research chemical, it is of significant interest in studies investigating muscle protein metabolism, cellular mechanisms of anabolism and catabolism, and metabolic pathways . The primary research value of Ca-HMB lies in its dual role in regulating protein turnover; it has been demonstrated to stimulate muscle protein synthesis (MPS) via activation of the mTORC1 signaling pathway, an essential regulator of cell growth, while concurrently inhibiting muscle protein breakdown (MPB) by suppressing the ubiquitin-proteasome proteolytic pathway . This mechanism makes it a compelling compound for research into conditions involving muscle wasting, metabolic stress, and physical performance . Scientifically, oral supplementation with Ca-HMB leads to a significant rise in plasma HMB concentrations, which is associated with measurable increases in myofibrillar protein synthesis and suppressions of protein breakdown in human studies . Research applications extend to studying its effects on skeletal muscle hypertrophy, the proliferation and differentiation of satellite cells (muscle stem cells), and the potential modulation of the growth hormone/insulin-like growth factor-1 (GH/IGF-1) axis . Furthermore, its role in supporting sarcolemma integrity and reducing markers of exercise-induced muscle damage is a key area of investigation . This compound is provided as a high-purity, white crystalline powder for controlled laboratory use . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers are directed to consult the safety data sheet and handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10CaO3 B135586 Calcium beta-hydroxy-beta-methylbutyrate CAS No. 135236-72-5

Properties

CAS No.

135236-72-5

Molecular Formula

C5H10CaO3

Molecular Weight

158.21 g/mol

IUPAC Name

calcium;3-hydroxy-3-methylbutanoate

InChI

InChI=1S/C5H10O3.Ca/c1-5(2,8)3-4(6)7;/h8H,3H2,1-2H3,(H,6,7);

InChI Key

YZHOZVWZUXBPMD-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.[Ca+2]

Canonical SMILES

CC(C)(CC(=O)O)O.[Ca]

Other CAS No.

135236-72-5

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

The Core Mechanisms of Action of Calcium Beta-Hydroxy-Beta-Methylbutyrate (HMB): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of the essential amino acid leucine, has emerged as a significant modulator of skeletal muscle metabolism. Its primary mechanism of action is characterized by a dual effect: the stimulation of muscle protein synthesis and the inhibition of muscle protein degradation. This technical guide provides an in-depth exploration of the molecular pathways influenced by HMB, supported by quantitative data from pertinent studies and detailed experimental methodologies.

Stimulation of Muscle Protein Synthesis: The mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth and protein synthesis. HMB has been shown to activate this pathway, leading to an increase in muscle protein synthesis.[1] The activation of mTOR by HMB results in the phosphorylation of downstream targets, including p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for the initiation of translation.

Signaling Pathway

The following diagram illustrates the HMB-mediated activation of the mTOR pathway.

HMB_mTOR_Pathway HMB Calcium HMB PI3K PI3K HMB->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (inhibits) rpS6 rpS6 p70S6K->rpS6 Phosphorylates Translation Protein Synthesis rpS6->Translation eIF4E eIF4E EIF4EBP1->eIF4E Inhibits eIF4E->Translation

HMB-mediated activation of the mTOR signaling pathway.
Quantitative Data: Muscle Protein Synthesis

The following table summarizes quantitative data from studies investigating the effect of HMB on muscle protein synthesis (MPS).

Study PopulationHMB DosageDurationKey FindingsReference
Older adults3 g/day (HMB-FA)6 weeksIn the exercised leg, MPS increased from 1.06%/d to 1.39%/d in the HMB group at 2 weeks, while no significant change was observed in the placebo group.[2]
Healthy adults3 g/day (Ca-HMB)AcuteA 20% increase in protein synthesis was observed over a 24-hour period compared to placebo.[1]
Experimental Protocol: Western Blotting for mTOR Pathway Activation

This protocol describes the methodology for assessing the phosphorylation status of key proteins in the mTOR pathway in C2C12 myotubes treated with HMB.

1. Cell Culture and Treatment:

  • C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum upon reaching 80-90% confluency.

  • Differentiated myotubes are then treated with a specified concentration of Calcium HMB (e.g., 50 µM) for a designated time period (e.g., 24 hours).

2. Protein Extraction:

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein extract is collected.

3. Protein Quantification:

  • The total protein concentration of the lysates is determined using a BCA protein assay kit.

4. Western Blotting:

  • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies targeting total and phosphorylated forms of mTOR, Akt, and p70S6K.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Inhibition of Muscle Protein Degradation: The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is the primary pathway for the degradation of intracellular proteins. HMB has been shown to attenuate muscle protein breakdown by inhibiting this pathway. It achieves this by reducing the expression of key E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx), which are responsible for tagging proteins for degradation by the proteasome.[3]

Signaling Pathway

The following diagram illustrates the inhibitory effect of HMB on the ubiquitin-proteasome pathway.

HMB_Ubiquitin_Pathway cluster_nucleus Nucleus HMB Calcium HMB PI3K PI3K HMB->PI3K Activates Akt Akt/PKB PI3K->Akt Activates FoxO FoxO Akt->FoxO Phosphorylates (inhibits nuclear translocation) MuRF1_Atrogin1 MuRF1 & Atrogin-1 (E3 Ubiquitin Ligases) FoxO->MuRF1_Atrogin1 Promotes transcription Ubiquitination Protein Ubiquitination MuRF1_Atrogin1->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets proteins to Degradation Protein Degradation Proteasome->Degradation Mediates

HMB-mediated inhibition of the ubiquitin-proteasome pathway.
Quantitative Data: Muscle Protein Degradation

The following table summarizes quantitative data from studies investigating the effect of HMB on markers of muscle protein degradation.

Study Population/ModelHMB DosageDurationKey FindingsReference
Cachectic mice (MAC16 model)>0.125 g/kg3 daysAttenuated proteasome "chymotrypsin-like" enzyme activity to a similar extent as EPA.[4][5]
Differentiated C2C12 muscle cells50 µM-Attenuated the expression of MuRF-1 in response to inflammatory stress.[6]
Fasting rats320 mg/kg body weight28 daysAttenuated the fasting-induced increase in the expression of Fbxo32 (Atrogin-1) and Trim63 (MuRF1).[1]
Experimental Protocol: Ubiquitin-Proteasome Activity Assay

This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in muscle tissue from HMB-treated animals.

1. Tissue Homogenization:

  • Muscle tissue is homogenized in an ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

  • The homogenate is centrifuged, and the supernatant is collected.

2. Protein Quantification:

  • The protein concentration of the supernatant is determined using a standard protein assay.

3. Proteasome Activity Assay:

  • An equal amount of protein from each sample is added to a 96-well plate.

  • A fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is added to each well.

  • The plate is incubated at 37°C, and the fluorescence is measured at regular intervals using a microplate reader.

  • The rate of increase in fluorescence is proportional to the proteasome activity.

Effects on Satellite Cells and Mitochondrial Biogenesis

Beyond its primary effects on protein turnover, HMB also influences satellite cells and mitochondrial biogenesis, further contributing to its muscle-sparing and anabolic properties.

Satellite Cell Proliferation and Differentiation

Satellite cells are muscle stem cells that are crucial for muscle repair and growth. HMB has been shown to enhance the proliferation and differentiation of these cells.

Satellite_Cell_Workflow Isolation Isolate satellite cells from muscle tissue Culture Culture cells in growth medium Isolation->Culture Treatment Treat with Calcium HMB Culture->Treatment BrdU Add BrdU to label proliferating cells Treatment->BrdU Fixation Fix and permeabilize cells BrdU->Fixation Staining Immunostain for BrdU and a satellite cell marker (e.g., Pax7) Fixation->Staining Analysis Analyze via fluorescence microscopy or flow cytometry Staining->Analysis Quantification Quantify the percentage of BrdU-positive satellite cells Analysis->Quantification

Workflow for assessing HMB's effect on satellite cell proliferation.
Animal ModelHMB DosageDurationKey FindingsReference
Aged rats (recovering from disuse atrophy)340 mg/kg body weight14 days of reloadingHMB-treated animals had a greater percentage of proliferated satellite cells (BrdU positive, Pax-7 positive nuclei) in reloaded plantaris muscles compared to vehicle-treated animals.[7][8]

Mitochondrial Biogenesis

Mitochondrial biogenesis is the process by which new mitochondria are formed. HMB has been suggested to promote mitochondrial biogenesis, potentially through the upregulation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of this process.

1. RNA Extraction and Reverse Transcription:

  • Total RNA is extracted from muscle tissue or cultured myotubes using a suitable RNA isolation kit.

  • The concentration and purity of the RNA are determined by spectrophotometry.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

2. Quantitative PCR (qPCR):

  • qPCR is performed using the synthesized cDNA, gene-specific primers for PGC-1α, and a housekeeping gene (e.g., GAPDH) for normalization.

  • The reaction is run on a real-time PCR system.

  • The relative expression of PGC-1α mRNA is calculated using the 2-ΔΔCt method.

Summary of Quantitative Data from Human Clinical Trials

The following tables summarize the effects of HMB supplementation on muscle mass and strength in human clinical trials.

Table 1: Effects of HMB on Muscle Mass

Study PopulationHMB DosageDurationBody Composition MethodKey FindingsReference
Individuals >50 years (Meta-analysis)VariedVariedDXA, BIA, etc.Significant increase in appendicular skeletal muscle mass (WMD = 1.56 kg) and lean mass (WMD = 0.28 kg).[9]
Resistance-trained individuals3 g/day (HMB-FA)12 weeksDXASignificant increase in lean body mass (7.4 kg vs. 2.1 kg in placebo).[10]
Older adults3 g/day (HMB-FA)6 weeksDXAThigh lean mass significantly increased by 5.8% in the HMB group compared to a non-significant 3.0% in the placebo group.[2]

Table 2: Effects of HMB on Muscle Strength

Study PopulationHMB DosageDurationStrength MeasurementKey FindingsReference
Individuals >50 years (Meta-analysis)VariedVariedHandgrip, Chair StandSignificant improvement in handgrip strength (WMD = 0.54 kg) and five-time chair stand test (WMD = -0.73 s).[9]
Resistance-trained individuals3 g/day (HMB-FA)12 weeksTotal Strength (Bench, Squat, Deadlift)Significant increase in total strength (77.1 kg vs. 25.3 kg in placebo).[10]
Elderly Population (Meta-analysis)VariedVariedOverall Muscle StrengthStatistically significant overall positive impact on muscle strength-related indicators (SMD = 0.41).[11]

Conclusion

This compound exerts a multi-faceted influence on skeletal muscle homeostasis. Its core mechanism of action involves the concurrent stimulation of muscle protein synthesis via the mTOR pathway and the inhibition of muscle protein degradation through the ubiquitin-proteasome pathway. Furthermore, HMB's positive effects on satellite cell activity and mitochondrial biogenesis contribute to its overall efficacy in preserving and enhancing muscle mass and function. The quantitative data from both preclinical and clinical studies provide robust evidence supporting its role as a potent agent in the context of muscle health. The detailed experimental protocols provided herein offer a framework for the continued investigation into the intricate molecular mechanisms of HMB.

References

The Nexus of Muscle Metabolism: A Technical Guide to the Discovery and Chemical Synthesis of Calcium HMB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of β-hydroxy-β-methylbutyrate (HMB), from its initial discovery as a metabolite of leucine (B10760876) to the detailed chemical processes for its synthesis as a stable calcium salt. It is designed to serve as a core reference for researchers, scientists, and professionals in drug development investigating sarcopenia, cachexia, and other muscle-wasting conditions, as well as those in the field of performance nutrition.

Discovery and Biological Significance

The journey of β-hydroxy-β-methylbutyrate (HMB) from a scientific curiosity to a well-regarded nutritional supplement began with investigations into the metabolic effects of the essential amino acid leucine. In the mid-1990s, Dr. Steven L. Nissen and his colleagues at Iowa State University were the first to identify the effects of HMB on human skeletal muscle.[1] Their research established that HMB is a naturally produced substance in the human body, a downstream metabolite of leucine.[2]

The metabolic conversion of leucine to HMB is a multi-step process. The initial and reversible step is the transamination of leucine to α-ketoisocaproate (KIC).[3] A minor fraction of the resulting KIC is then converted to HMB in the cytosol.[3] It is estimated that approximately 5% of dietary leucine is converted to HMB in the body.[2]

HMB's primary physiological role is centered on the dynamic regulation of muscle protein turnover. It exerts a dual effect: stimulating muscle protein synthesis and attenuating muscle protein breakdown.[3][4][5] This makes it a molecule of significant interest for conditions characterized by muscle loss.

Chemical Synthesis of Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB)

Commercially, HMB is produced as a calcium salt (Calcium β-hydroxy-β-methylbutyrate or Ca-HMB) to enhance its stability and facilitate its use as a nutritional supplement.[6] The most common synthetic route starts from diacetone alcohol.

Synthesis Pathway

The synthesis of Ca-HMB from diacetone alcohol is a multi-step process that involves oxidation, acidification, and salt formation.

Calcium_HMB_Synthesis Figure 1. Chemical Synthesis of Calcium HMB Diacetone_Alcohol Diacetone Alcohol HMB_Salt Sodium β-Hydroxy-β-methylbutyrate Diacetone_Alcohol->HMB_Salt Oxidation Oxidant Oxidant (e.g., Sodium Hypochlorite) Oxidant->HMB_Salt HMB_Free_Acid β-Hydroxy-β-methylbutyric Acid HMB_Salt->HMB_Free_Acid Acidification Acid Acid (e.g., HCl) Acid->HMB_Free_Acid Calcium_HMB Calcium β-Hydroxy-β-methylbutyrate HMB_Free_Acid->Calcium_HMB Salt Formation Calcium_Source Calcium Source (e.g., Calcium Hydroxide) Calcium_Source->Calcium_HMB

A simplified workflow for the synthesis of Calcium HMB.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of Ca-HMB.

Step 1: Oxidation of Diacetone Alcohol

  • In a reaction vessel, combine diacetone alcohol and an oxidant, such as sodium hypochlorite, in a suitable solvent.

  • Maintain the reaction temperature between 0°C and 10°C with constant stirring.

  • The reaction is typically allowed to proceed for several hours. The progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture will contain the sodium salt of β-hydroxy-β-methylbutyrate.

Step 2: Acidification to HMB Free Acid

  • Cool the reaction mixture from Step 1 in an ice bath.

  • Slowly add a strong acid, such as hydrochloric acid, to the mixture with continuous stirring to lower the pH to approximately 2-3. This protonates the carboxylate to form the free HMB acid.

  • The HMB free acid can then be extracted from the aqueous solution using an organic solvent like ethyl acetate.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude HMB free acid.

Step 3: Formation of Calcium HMB

  • Dissolve the crude HMB free acid in a suitable solvent, such as ethanol (B145695) or water.

  • Slowly add a calcium source, for instance, a slurry of calcium hydroxide, to the solution with vigorous stirring.

  • The reaction is typically heated to around 50-60°C for several hours to ensure complete salt formation.

  • The resulting Calcium HMB can be isolated by cooling the solution to induce crystallization.

  • The crystals are then collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.

Purification and Characterization

The final product, Calcium HMB, should be purified and its identity and purity confirmed using various analytical techniques.

  • Purification: Recrystallization from a suitable solvent system, such as ethanol/water, is a common method for purifying Ca-HMB.

  • Characterization:

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized Ca-HMB.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the HMB molecule.

    • Mass Spectrometry (MS): Provides information on the molecular weight of the HMB anion.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the molecule.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of Calcium HMB.

Table 1: Synthesis Parameters and Yields

ParameterValueReference
Oxidation Reaction Temperature 0 - 10 °CGeneric Protocol
Acidification pH 2 - 3Generic Protocol
Salt Formation Temperature 50 - 60 °CGeneric Protocol
Overall Yield ~70-80%Patent Literature

Table 2: Physicochemical and Spectroscopic Data of Calcium HMB Monohydrate

PropertyValueReference
Appearance White crystalline powder[6]
Molecular Formula C₁₀H₂₀CaO₇[]
Molecular Weight 292.34 g/mol []
Melting Point >200 °C (decomposes)[9][10]
Solubility Soluble in water[9][10]
¹H NMR (D₂O, δ ppm) ~1.2 (s, 6H, 2xCH₃), ~2.3 (s, 2H, CH₂)General Knowledge
¹³C NMR (D₂O, δ ppm) ~29 (2xCH₃), ~50 (CH₂), ~70 (C-OH), ~180 (C=O)General Knowledge

Molecular Mechanisms of Action

HMB's effects on muscle metabolism are mediated through two primary signaling pathways: the mTOR pathway, which stimulates protein synthesis, and the ubiquitin-proteasome pathway, which it inhibits to reduce protein degradation.

Activation of the mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a key regulator of cell growth and protein synthesis. HMB has been shown to activate the mTOR complex 1 (mTORC1), leading to the phosphorylation of its downstream targets, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] This activation is crucial for initiating the translation of proteins. Interestingly, research suggests that HMB's activation of mTORC1 is independent of the typical leucine-sensing pathway that involves Sestrin2 and Rag GTPases.[11][12]

HMB_mTOR_Pathway Figure 2. HMB-Mediated Activation of the mTOR Pathway HMB HMB mTORC1 mTORC1 HMB->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis

HMB's independent activation of the mTORC1 signaling cascade.
Inhibition of the Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is the primary pathway for the degradation of intracellular proteins. In conditions of muscle atrophy, the activity of this pathway is elevated. HMB has been shown to downregulate the expression of key components of this pathway, specifically the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1. This inhibitory effect is mediated, at least in part, through the PI3K/Akt signaling pathway. Akt, a serine/threonine kinase, phosphorylates and thereby inactivates the Forkhead box O (FoxO) family of transcription factors, which are responsible for the upregulation of MuRF1 and Atrogin-1.[4][13]

HMB_Ubiquitin_Pathway Figure 3. HMB-Mediated Inhibition of the Ubiquitin-Proteasome Pathway HMB HMB PI3K PI3K HMB->PI3K Activates Akt Akt PI3K->Akt Activates FoxO FoxO Akt->FoxO Inhibits MuRF1_Atrogin1 MuRF1 & Atrogin-1 FoxO->MuRF1_Atrogin1 Promotes Expression Ubiquitin_Proteasome_System Ubiquitin-Proteasome System MuRF1_Atrogin1->Ubiquitin_Proteasome_System Activates Protein_Degradation Muscle Protein Degradation Ubiquitin_Proteasome_System->Protein_Degradation

The role of HMB in suppressing muscle protein breakdown.

Conclusion

From its discovery as a key metabolite of leucine to its well-defined chemical synthesis, Calcium HMB has emerged as a significant molecule in the field of muscle physiology and nutritional science. Its dual mechanism of action, involving the stimulation of protein synthesis via the mTOR pathway and the inhibition of protein degradation through the ubiquitin-proteasome pathway, provides a strong rationale for its investigation in various clinical and performance-related contexts. This technical guide offers a foundational understanding for researchers and drug development professionals, providing the necessary details for further exploration and application of this potent modulator of muscle metabolism.

References

Early Research on the Anti-Catabolic Properties of Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium β-hydroxy-β-methylbutyrate (Ca-HMB), a metabolite of the essential amino acid leucine, emerged in the mid-1990s as a nutritional supplement with potential anti-catabolic properties. Early research into its mechanisms of action focused on its ability to attenuate muscle protein breakdown, particularly in conditions of physiological stress such as intense exercise and disease-related muscle wasting. This technical guide provides an in-depth analysis of the foundational research that established the anti-catabolic effects of Ca-HMB, with a focus on its interaction with the ubiquitin-proteasome pathway. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the seminal work on this compound.

Core Mechanisms of Anti-Catabolic Action

Early investigations into the physiological effects of HMB revealed a dual action of promoting muscle protein synthesis and, more critically for catabolic states, inhibiting muscle protein degradation.[1][2] The primary mechanism identified for this anti-catabolic effect was the inhibition of the ubiquitin-proteasome pathway, the principal cellular machinery responsible for the degradation of intracellular proteins.[2][3] Evidence from studies on cancer-induced cachexia suggested that HMB could down-regulate the expression and activity of key components of this pathway, thereby preserving muscle mass.[3][4]

The Ubiquitin-Proteasome Signaling Pathway and HMB's Point of Intervention

The ubiquitin-proteasome system targets proteins for degradation through a three-enzyme cascade (E1, E2, and E3 ligases) that attaches a polyubiquitin (B1169507) chain to the substrate protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome complex. Early research indicated that HMB exerts its inhibitory effect by reducing the expression of key components of this pathway.[3][4]

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_proteasome Proteasomal Degradation cluster_hmb_inhibition HMB Intervention Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub Transfer Protein Target Protein Protein->E3 Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Recognition & Degradation Peptides Peptides Proteasome_26S->Peptides HMB HMB HMB->Inhibition_E2 Reduces Expression of E2 Conjugating Enzyme (e.g., E2-14k) HMB->Inhibition_Proteasome Reduces Expression of Proteasome Subunits (e.g., 20S α/β)

HMB's inhibitory action on the Ubiquitin-Proteasome Pathway.

Key Experimental Protocols and Findings

The anti-catabolic properties of Ca-HMB were established through a series of human and animal studies. Below are the detailed methodologies of two seminal studies that provided the foundational evidence for HMB's efficacy.

Study 1: HMB and Exercise-Induced Proteolysis in Humans (Nissen et al., 1996)

This study was one of the first to demonstrate the anti-catabolic effects of HMB in humans undergoing intense resistance exercise.[5][6]

Experimental Workflow:

Nissen_1996_Workflow cluster_recruitment Subject Recruitment & Baseline cluster_intervention Intervention (3 weeks) cluster_outcome Outcome Measures Subjects 41 Healthy Males Randomization Randomization Subjects->Randomization Baseline Baseline Measurements: - Urine 3-Methylhistidine (3-MH) - Plasma Creatine Phosphokinase (CPK) Randomization->Baseline Group_0g 0 g HMB/day Randomization->Group_0g Group_1_5g 1.5 g HMB/day Randomization->Group_1_5g Group_3g 3 g HMB/day Randomization->Group_3g Training Resistance Training (1.5h, 3 days/week) Group_0g->Training Group_1_5g->Training Group_3g->Training Weekly_Urine Weekly 24h Urine Collection (3-MH analysis) Training->Weekly_Urine Weekly_Blood Weekly Blood Draw (CPK analysis) Training->Weekly_Blood Strength_Test Weekly Strength Testing Training->Strength_Test

Experimental workflow for Nissen et al. (1996) human study.

Quantitative Data Summary:

The study demonstrated a dose-dependent reduction in markers of muscle protein breakdown and damage.

Parameter0 g HMB/day1.5 g HMB/day3 g HMB/day
Change in Urinary 3-Methylhistidine (Week 1) +21%+10%-8%
Change in Urinary 3-Methylhistidine (Week 2) +27%+12%+3%
Plasma Creatine Phosphokinase (U/L at Week 3) ~320~260~230
Data are approximated from figures in Nissen et al., 1996.[5][6]
Study 2: HMB and Proteasome-Induced Proteolysis in a Cancer Cachexia Model (Smith et al., 2005)

This study provided direct evidence of HMB's mechanism of action by investigating its effects on the ubiquitin-proteasome pathway in a murine model of cancer-induced muscle wasting.[3][4]

Experimental Workflow:

Smith_2005_Workflow cluster_model Animal Model & Cachexia Induction cluster_treatment Treatment Groups cluster_analysis Analysis of Gastrocnemius Muscle Mice Pure-strain NMRI mice Tumor_Implantation Implantation of MAC16 Colon Adenocarcinoma Mice->Tumor_Implantation Control Control (Tumor-bearing) Tumor_Implantation->Control HMB_Group HMB (0.25 g/kg) Tumor_Implantation->HMB_Group EPA_Group EPA (1.0 g/kg) Tumor_Implantation->EPA_Group Proteolysis_Assay Protein Degradation Rate Measurement Control->Proteolysis_Assay Proteasome_Activity Proteasome 'Chymotrypsin-like' Enzyme Activity Assay Control->Proteasome_Activity Western_Blot Western Blot for Proteasome Subunits (20S α, β) and E2-14k Control->Western_Blot HMB_Group->Proteolysis_Assay HMB_Group->Proteasome_Activity HMB_Group->Western_Blot EPA_Group->Proteolysis_Assay EPA_Group->Proteasome_Activity EPA_Group->Western_Blot

Experimental workflow for Smith et al. (2005) cachexia study.

Quantitative Data Summary:

HMB was shown to significantly attenuate the upregulation of the ubiquitin-proteasome pathway induced by cancer cachexia.

ParameterControl (Cachectic)HMB (0.25 g/kg)
Protein Degradation (nmol tyrosine/g/2h) 1.150.82
Proteasome Activity (fluorescence units/g protein) ~1800~1000
Expression of 20S α-subunits (relative units) 1.0~0.5
Expression of 20S β-subunits (relative units) 1.0~0.4
Expression of E2-14k (relative units) 1.0~0.6
Data are approximated from figures in Smith et al., 2005.[3][4]

Conclusion

The early research on Ca-HMB provided compelling evidence for its anti-catabolic properties. The foundational human studies by Nissen and colleagues demonstrated a clear reduction in markers of exercise-induced muscle proteolysis.[5][6] Subsequent mechanistic studies, such as the work by Smith and colleagues in a cancer cachexia model, elucidated the role of HMB in down-regulating the ubiquitin-proteasome pathway.[3][4] These seminal investigations established the scientific basis for the use of HMB as a nutritional intervention to preserve muscle mass in various catabolic states and laid the groundwork for future research in this area. For professionals in drug development and nutritional science, these early studies underscore the therapeutic potential of targeting the ubiquitin-proteasome pathway to combat muscle wasting.

References

An In-depth Technical Guide to the Molecular Targets of Beta-Hydroxy-Beta-Methylbutyrate (HMB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of the essential amino acid leucine (B10760876), has emerged as a significant modulator of skeletal muscle mass and function.[1] Its primary mechanism of action is characterized by a dual effect: the stimulation of muscle protein synthesis and the attenuation of muscle protein degradation.[1][2][3] This technical guide provides a comprehensive overview of the molecular targets of HMB, detailing its interaction with key signaling pathways. The content herein is intended to furnish researchers, scientists, and drug development professionals with a thorough understanding of HMB's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved molecular pathways.

Core Mechanisms of Action: A Dual Approach

HMB's influence on skeletal muscle homeostasis is centered around its ability to concurrently activate anabolic processes while inhibiting catabolic pathways.[1] This dual functionality makes HMB a molecule of considerable interest for preserving and augmenting muscle mass, particularly in conditions associated with muscle wasting such as sarcopenia and cachexia. The ergogenic effects of HMB are linked to several key cellular events, including the enhancement of sarcolemma integrity, stimulation of the mTOR pathway to increase protein synthesis, inhibition of the ubiquitin-proteasome pathway to decrease protein degradation, reduction of apoptosis, and promotion of muscle stem cell (satellite cell) proliferation and differentiation.[1][4]

Stimulation of Muscle Protein Synthesis: The mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth and protein synthesis.[1][2] HMB has been demonstrated to activate the mTOR signaling cascade, a critical pathway for inducing muscle hypertrophy.[1][2]

Activation of mTORC1

HMB stimulates the mTOR complex 1 (mTORC1), leading to the phosphorylation of its key downstream effectors: p70 ribosomal S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][5][6] Phosphorylation of p70S6K enhances the translation of mRNAs encoding ribosomal proteins and elongation factors, thereby increasing the protein synthesis capacity of the cell. The phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation.[5][7]

Interestingly, research suggests that HMB's activation of mTORC1 is independent of the canonical leucine-sensing pathway that involves Sestrin2 and the Rag GTPases.[1][8][9][10] This indicates that HMB may utilize a distinct mechanism to activate mTORC1, potentially offering complementary effects to leucine.[1][10]

HMB_mTOR_Pathway HMB HMB PI3K PI3K HMB->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Muscle Protein Synthesis ↑ p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Promotes dissociation from eIF4E

HMB-mediated activation of the mTOR signaling pathway.

Inhibition of Muscle Protein Breakdown: The Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of intracellular proteins, including myofibrillar proteins in skeletal muscle. HMB has been shown to attenuate muscle protein breakdown by inhibiting the UPS.[2][3]

Downregulation of E3 Ubiquitin Ligases

The specificity of the UPS is conferred by E3 ubiquitin ligases, which recognize specific substrates for ubiquitination. In skeletal muscle, the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx), are key regulators of muscle atrophy.[11][12] HMB has been demonstrated to reduce the expression of these atrogenes, leading to decreased ubiquitination and subsequent degradation of muscle proteins.[13][14][15]

Regulation of FoxO Transcription Factors

The inhibitory effect of HMB on the UPS is mediated, in part, through the PI3K/Akt signaling pathway. Akt can phosphorylate and thereby inactivate the Forkhead box O (FoxO) family of transcription factors.[3][4] In their active state, FoxO proteins translocate to the nucleus and induce the transcription of MuRF1 and Atrogin-1. By promoting the phosphorylation of FoxO, HMB prevents their nuclear translocation and subsequent upregulation of atrogene expression.[3][4][13]

HMB_UPS_Pathway HMB HMB PI3K PI3K HMB->PI3K Activates Akt Akt PI3K->Akt Activates FoxO FoxO Akt->FoxO Inhibits (via phosphorylation) Atrogenes MuRF1 & Atrogin-1 Expression FoxO->Atrogenes Promotes Transcription Protein_Degradation Muscle Protein Degradation ↓ Atrogenes->Protein_Degradation

HMB-mediated inhibition of the Ubiquitin-Proteasome System.

Other Key Molecular Targets

Satellite Cells

Satellite cells are myogenic stem cells crucial for muscle repair and hypertrophy. HMB has been shown to stimulate the proliferation and differentiation of these cells.[16][17] This effect is mediated through the activation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and PI3K/Akt pathways.[18][19][20][21] By enhancing the pool of myogenic precursor cells, HMB contributes to the regenerative capacity of skeletal muscle. Studies have shown that HMB treatment increases the expression of proliferation markers such as MyoD and differentiation-specific markers like MEF2.[22]

Growth Hormone/Insulin-Like Growth Factor-1 (GH/IGF-1) Axis

HMB has been reported to stimulate the GH/IGF-1 axis, which plays a significant role in muscle growth and repair.[4][17] Some studies have shown that HMB supplementation can increase the expression of IGF-1 mRNA in muscle cells.[17][20][23] The activation of the GH/IGF-1 axis can further contribute to the anabolic effects of HMB by potentiating the activation of the PI3K/Akt and mTOR pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of HMB on molecular and physiological outcomes.

Table 1: Effects of HMB on Muscle Mass and Strength

PopulationHMB DosageDurationOutcomeResultReference
Untrained individuals3 g/day 3 weeksTotal Strength18.4% increase[4]
Untrained individuals1.5 g/day 3 weeksFat-Free Mass1.2 kg increase[4]
Untrained individuals3.0 g/day 3 weeksFat-Free Mass4.0 kg increase[4]
Older adults (≥60 y)3 g HMB + 2000 IU Vit D12 monthsLean MassSignificant increase[23]
Individuals > 50 years oldMeta-analysis>12 weeksAppendicular Skeletal Muscle MassWMD = 1.56 kg[20][24]
Individuals > 50 years oldMeta-analysis>12 weeksHandgrip StrengthWMD = 0.54 kg[20][24]

Table 2: Effects of HMB on Molecular Markers

ModelHMB Concentration/DosageDurationMarkerResultReference
C2C12 myotubes50 µM30 minutesp-FoxO1 and p-FoxO3aIncreased phosphorylation[3][4]
C2C12 myotubes50 µM24 hoursMuRF-1 expression (TNF-α/IFN-γ induced)Attenuated[4]
Aged rats (reloading after disuse)340 mg/kg body weight14 daysSatellite cell proliferation markers (BrdU+, Pax-7+)Increased[16]
Rats320 mg/kg body weight4 weeksSerum IGF-1Increased[25]

Detailed Experimental Protocols

Western Blot Analysis for mTOR Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the mTOR pathway, such as mTOR, p70S6K, and 4E-BP1, in response to HMB treatment in cell culture.

Western_Blot_Workflow start Cell Culture and HMB Treatment lysis Cell Lysis (RIPA buffer with inhibitors) start->lysis protein_quant Protein Quantification (BCA or Bradford assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-mTOR, overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Workflow for Western Blot analysis of mTOR pathway proteins.

Materials:

  • Cultured muscle cells (e.g., C2C12 myotubes)

  • HMB solution

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Culture muscle cells to the desired confluency and treat with HMB at the desired concentration and for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Ubiquitin-Proteasome System Activity Assay

This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cell or tissue extracts, which is a key indicator of UPS function.

Materials:

  • Cell or tissue lysates

  • Proteasome activity assay buffer

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (e.g., MG132) for control

  • Fluorometer

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates in a non-denaturing buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Setup: In a 96-well plate, add equal amounts of protein lysate to each well. For control wells, add a proteasome inhibitor.

  • Substrate Addition: Add the fluorogenic proteasome substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated wells from the total fluorescence.

Satellite Cell Proliferation Assay (BrdU Incorporation)

This assay measures the proliferation of satellite cells by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

Materials:

  • Isolated satellite cells or muscle fibers

  • Cell culture medium

  • HMB solution

  • BrdU labeling reagent

  • Fixation/denaturation solution

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture satellite cells and treat with HMB.

  • BrdU Labeling: Add BrdU labeling reagent to the culture medium and incubate for a specified period to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Permeabilization: Fix the cells and permeabilize the cell membranes.

  • DNA Denaturation: Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Staining: Incubate the cells with the anti-BrdU primary antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstaining: Stain the cell nuclei with a counterstain like DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of cells.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of target genes, such as MuRF1, Atrogin-1, and IGF-1, in response to HMB treatment.

RT_qPCR_Workflow start Sample Collection and HMB Treatment rna_extraction RNA Extraction start->rna_extraction rna_qc RNA Quality and Quantity Assessment rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr qPCR with Gene-Specific Primers cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis

Workflow for RT-qPCR analysis of gene expression.

Materials:

  • Muscle tissue or cultured cells

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from samples using a suitable kit and treat with DNase I to remove genomic DNA contamination.

  • RNA Quality and Quantity: Assess the purity and integrity of the RNA using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers for your target genes and a stable reference gene (e.g., GAPDH).

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Conclusion

Beta-hydroxy-beta-methylbutyrate exerts a potent, dual-action effect on skeletal muscle by concurrently stimulating protein synthesis through the mTOR pathway and inhibiting protein degradation via the ubiquitin-proteasome system. Its ability to also promote satellite cell activity and potentially modulate the GH/IGF-1 axis further underscores its potential as a therapeutic agent for combating muscle wasting. The quantitative data from human and animal studies provide strong evidence for its efficacy in improving muscle mass and strength. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular mechanisms of HMB and its potential applications in clinical and performance settings.

References

An In-depth Technical Guide on the Role of Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB) in Attenuating Muscle Protein Breakdown

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium β-hydroxy-β-methylbutyrate (Ca-HMB), a metabolite of the essential amino acid leucine, has emerged as a significant molecule in the field of muscle physiology. Its primary therapeutic potential lies in its dual-action capability: concurrently stimulating muscle protein synthesis and, more critically for conditions of muscle wasting, attenuating muscle protein breakdown.[1][2] This technical guide provides a detailed exploration of the molecular mechanisms through which Ca-HMB exerts its anti-catabolic effects, focusing on its interaction with the ubiquitin-proteasome system. We present quantitative data from key studies, detail relevant experimental protocols, and provide visualizations of the core signaling pathways to offer a comprehensive resource for professionals in research and drug development.

The Core Mechanisms of Muscle Protein Breakdown

Skeletal muscle mass is maintained by a dynamic balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). In catabolic states such as cachexia, sarcopenia, and disuse atrophy, this balance shifts towards excessive MPB.[3] Three primary proteolytic systems govern this process: the lysosomal pathway, calcium-activated calpains, and the ubiquitin-proteasome system (UPS).[4] While all play a role, the UPS is responsible for the targeted degradation of the majority of intracellular proteins, including key myofibrillar components.[3][4]

The UPS involves a highly regulated process where proteins targeted for degradation are tagged with a polyubiquitin (B1169507) chain. This tagging is carried out by a cascade of three enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s). The specificity of the UPS is conferred by the E3 ligases, which recognize specific protein substrates. In skeletal muscle, the muscle-specific E3 ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx) , are master regulators of muscle atrophy.[3] Their upregulation is a hallmark of muscle wasting.[3]

Ca-HMB's Primary Anti-Catabolic Mechanism: Inhibition of the Ubiquitin-Proteasome System

The principal anti-catabolic effect of HMB is the attenuation of the ubiquitin-proteasome system.[2][5][6] This is achieved primarily by down-regulating the expression of the key E3 ubiquitin ligases, MuRF1 and Atrogin-1.[2] By reducing the levels of these enzymes, HMB decreases the tagging of muscle proteins for degradation, thereby preserving muscle mass.[2][7]

Modulation of the PI3K/Akt/FOXO Signaling Pathway

The expression of MuRF1 and Atrogin-1 is transcriptionally controlled by the Forkhead box O (FoxO) family of transcription factors, particularly FoxO1 and FoxO3.[3][8] The activity of FOXO proteins is, in turn, negatively regulated by the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.

When Akt (also known as Protein Kinase B) is activated, it phosphorylates FOXO proteins. This phosphorylation event sequesters FOXO in the cytoplasm, preventing its translocation to the nucleus where it would otherwise drive the transcription of atrophy-related genes (atrogenes) like MuRF1 and Atrogin-1.[9][10] HMB has been shown to exert its protective effect by restoring Akt signaling that may be diminished by catabolic stimuli, leading to increased FOXO phosphorylation and a subsequent decrease in its transcriptional activity.[9]

HMB_Akt_FOXO_Pathway Ca-HMB's Attenuation of the Ubiquitin-Proteasome Pathway via Akt/FOXO cluster_0 Upstream Signaling cluster_1 FOXO Regulation (Cytoplasm) cluster_2 Gene Transcription (Nucleus) cluster_3 Protein Degradation HMB Ca-HMB PI3K PI3K HMB->PI3K stimulates Akt Akt PI3K->Akt activates FOXO FOXO (unphosphorylated) Akt->FOXO phosphorylates FOXO_nuc FOXO (active) Akt->FOXO_nuc inhibits nuclear translocation pFOXO p-FOXO (phosphorylated/inactive) FOXO->pFOXO FOXO->FOXO_nuc translocates to nucleus Atrogenes Atrogin-1 & MuRF1 Gene Expression FOXO_nuc->Atrogenes promotes transcription E3_Ligases Atrogin-1 & MuRF1 (E3 Ligases) Atrogenes->E3_Ligases leads to Proteolysis Muscle Protein Breakdown E3_Ligases->Proteolysis promotes

Caption: HMB stimulates the PI3K/Akt pathway, inhibiting FOXO and reducing atrogene expression.

Attenuation of Pro-Inflammatory Signaling

Chronic inflammation is a potent driver of muscle catabolism. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can induce muscle protein breakdown. Studies have shown that HMB supplementation can decrease inflammatory markers such as TNF-α and INF-γ, thereby inhibiting proteolytic processes.[11] This effect may be mediated through the attenuation of the nuclear factor kappa B (NF-κB) signaling pathway, which is a known activator of muscle protein degradation.[5]

Reduction of Caspase-Mediated Proteolysis

Beyond the UPS, HMB has been shown to reduce the activity of caspases, which are key mediators of apoptosis (programmed cell death).[12] Specifically, HMB can attenuate the up-regulation of caspases and reduce the apoptosis of myonuclei, further contributing to the preservation of muscle cell integrity and function.[12][13]

Quantitative Data from Key Studies

The anti-catabolic effects of HMB have been quantified in numerous in vitro, animal, and human studies. The following tables summarize key quantitative findings.

Table 1: Effects of HMB on Markers of Muscle Protein Breakdown in Human Studies

Study PopulationHMB DoseDurationKey OutcomeResultCitation
Untrained Males (Resistance Exercise)1.5g or 3g/day3 weeksPlasma 3-MH (marker of protein degradation)20-60% decrease (dose-dependent)[4]
Healthy Young Males (Acute Dosing)~3g Ca-HMBAcuteMuscle Protein Breakdown (MPB)~31.6% reduction from baseline[14][15]
Older Adults (>50 years)3g/day>12 weeksMuscle Mass & StrengthSignificant improvement[16][17]
Critically Ill Patients (ICU)3g/day10-30 daysMuscle MassTrend towards reduced muscle loss (inconclusive)[18][19]

Table 2: Effects of HMB on the Ubiquitin-Proteasome System (Pre-clinical Models)

ModelCatabolic StimulusHMB TreatmentKey OutcomeResultCitation
Murine MyotubesProteolysis-Inducing Factor (PIF)50 µmol/L"Chymotrypsin-like" enzyme activityComplete attenuation[5]
Murine MyotubesProteolysis-Inducing Factor (PIF)50 µmol/L20S proteasome subunit expressionComplete attenuation[5]
Cachectic Mice (MAC16 model)Cancer>0.125 g/kgProtein expression of 20S α/β subunitsReduced by at least 50%[7][20]
Fasted Rats24-hour Fasting320 mg/kg for 28 daysAtrogin-1 (Fbxo32) & MuRF1 (Trim63) expressionAttenuated the fasting-induced increase[21]
Dexamethasone-treated RatsDexamethasone (B1670325)N/AAtrogin-1 & MuRF1 expressionHMB normalized expression via Akt/FoxO[9]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are generalized protocols for assessing the anti-catabolic effects of Ca-HMB in common experimental models.

In Vitro Model: Murine Myotube Culture

This protocol is designed to assess HMB's direct effect on muscle cells in a controlled environment.

In_Vitro_Workflow General Experimental Workflow for In Vitro HMB Studies A 1. Cell Culture C2C12 myoblasts are cultured in a high-serum growth medium. B 2. Differentiation Induce differentiation into myotubes by switching to a low-serum medium. A->B C 3. Treatment Groups - Control (Vehicle) - Catabolic Stimulus (e.g., Dexamethasone) - HMB + Catabolic Stimulus - HMB alone B->C D 4. Incubation Treat myotubes for a defined period (e.g., 24-48 hours). C->D E 5. Cell Lysis & Analysis Harvest cells for downstream analysis. D->E F Analysis Methods - Western Blot (p-Akt, p-FOXO) - qPCR (Atrogin-1, MuRF1 mRNA) - Proteasome Activity Assay - Protein Degradation Assay E->F

Caption: Standard workflow for testing Ca-HMB's effects on muscle cells in culture.

  • Cell Culture and Differentiation:

    • Cell Line: C2C12 murine myoblasts are commonly used.

    • Growth Phase: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Differentiation: Upon reaching ~80-90% confluency, switch the medium to DMEM with 2% horse serum to induce differentiation into multinucleated myotubes over 4-6 days.

  • Treatment:

    • Catabolic Stimulus: Induce a catabolic state using agents like dexamethasone (a synthetic glucocorticoid) or Proteolysis-Inducing Factor (PIF).[4][5]

    • HMB Administration: Treat differentiated myotubes with Ca-HMB (e.g., 50 µmol/L) concurrently with or prior to the catabolic stimulus.[5] Include appropriate vehicle controls.

  • Analysis:

    • Western Blotting: Lyse cells to extract proteins. Use specific antibodies to quantify the protein expression and phosphorylation status of key signaling molecules (e.g., total Akt, phosphorylated-Akt, total FOXO3a, phosphorylated-FOXO3a).

    • Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription. Use qPCR to measure the mRNA expression levels of Fbxo32 (Atrogin-1) and Trim63 (MuRF1).

    • Proteasome Activity Assay: Measure the "chymotrypsin-like" activity of the 26S proteasome using a fluorogenic substrate.

    • Protein Degradation Rate: Pre-label cellular proteins with a radioactive amino acid (e.g., ³H-tyrosine). Measure the rate of release of the label into the medium as an index of total protein degradation.

In Vivo Model: Rodent Model of Disuse Atrophy

This protocol assesses HMB's systemic effects in a living organism undergoing muscle wasting.

  • Animal Model and Atrophy Induction:

    • Species: Male Wistar or Sprague-Dawley rats are commonly used.

    • Atrophy Induction: Unilateral hindlimb immobilization via casting or suspension is a standard method to induce disuse atrophy in muscles like the gastrocnemius and soleus.

  • Supplementation Protocol:

    • Acclimation: Allow animals to acclimate for at least one week before the experiment.

    • HMB Administration: Administer Ca-HMB daily via oral gavage. A typical dose is 320 mg/kg of body weight.[21] The control group receives the vehicle (e.g., saline). Supplementation often begins several days before and continues throughout the immobilization period.

  • Tissue Collection and Analysis:

    • Euthanasia and Dissection: At the end of the experimental period (e.g., 14 days of immobilization), humanely euthanize the animals and carefully dissect the target muscles (e.g., gastrocnemius, soleus) from both the immobilized and control limbs.

    • Muscle Weight: Record the wet weight of the muscles as a primary indicator of atrophy.

    • Histology: Freeze a portion of the muscle in isopentane (B150273) cooled by liquid nitrogen. Prepare cross-sections and perform Hematoxylin and Eosin (H&E) staining to measure muscle fiber cross-sectional area (CSA).

    • Biochemical Analysis: Homogenize the remaining muscle tissue for Western blotting and qPCR analysis as described in the in vitro protocol.

Logical Framework and Conclusion

Ca-HMB's role in attenuating muscle protein breakdown is a multi-faceted process centered on the inhibition of the ubiquitin-proteasome system. By activating anabolic signaling pathways like PI3K/Akt, HMB effectively suppresses the primary nuclear transcription factors (FOXO) responsible for upregulating the machinery of muscle degradation.

Logical_Framework Logical Framework: How Ca-HMB Attenuates Proteolysis HMB Ca-HMB Supplementation Akt ↑ PI3K/Akt Pathway Activation HMB->Akt FOXO ↓ FOXO Nuclear Translocation (via Phosphorylation) Akt->FOXO Atrogenes ↓ Atrogin-1 & MuRF1 Gene Expression FOXO->Atrogenes UPS ↓ Ubiquitin-Proteasome System Activity Atrogenes->UPS Result Attenuation of Muscle Protein Breakdown UPS->Result

Caption: Ca-HMB activates Akt, leading to decreased UPS activity and reduced muscle breakdown.

For drug development professionals, Ca-HMB presents a compelling molecular entity. Its targeted action on the central regulators of muscle atrophy, MuRF1 and Atrogin-1, makes it a strong candidate for therapeutic strategies aimed at combating muscle wasting diseases. Future research should continue to elucidate the nuances of its interaction with other proteolytic pathways and optimize its application in various clinical populations experiencing catabolic stress. The evidence strongly supports Ca-HMB as a key pharmaconutrient in the modulation and preservation of skeletal muscle mass.[15]

References

Methodological & Application

Application Note: Quantification of Calcium β-Hydroxy-β-Methylbutyrate (HMB) in Plasma using HPLC-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Hydroxy-β-methylbutyrate (HMB), a metabolite of the essential amino acid leucine, is recognized for its role in muscle protein synthesis and the attenuation of muscle catabolism. It is widely used as a dietary supplement in sports nutrition and clinical settings to preserve muscle mass. Accurate quantification of HMB in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. This document provides detailed protocols for the quantification of HMB in plasma using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, which is the gold standard for its determination in biological matrices.

Method 1: High-Throughput UPLC-MS/MS for HMB Quantification in Human Plasma

This method is adapted from a validated, high-throughput technique for the rapid and sensitive quantification of endogenous HMB in human plasma.[1] It utilizes a simple protein precipitation step followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 μL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., ¹³C-labeled HMB).[1]

  • Add 400 μL of a precipitation solution consisting of 0.1% formic acid in methanol.

  • Vortex the mixture thoroughly for approximately 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Chromatographic Conditions

  • System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (specifics not detailed in the abstract, but a C18 column is common for such analyses).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) is a typical mobile phase for such separations.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min for UPLC.

  • Column Temperature: Maintained at a constant temperature, for example, 45 °C, to ensure reproducibility.[2]

  • Injection Volume: A small injection volume, typically 2-10 μL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Monitored Transitions: Specific precursor-to-product ion transitions for both HMB and the internal standard need to be determined by direct infusion and optimization.

Data Presentation

Table 1: Quantitative Data Summary for UPLC-MS/MS Method [1]

ParameterResult
Linearity Range10 - 500 ng/mL
Inter-day Accuracy91.2 - 98.1%
Inter-day Precision (CV)3.7 - 7.8%
Sample Volume100 µL
Extraction MethodProtein Precipitation
Internal Standard¹³C-labeled HMB

Experimental Workflow Diagram

UPLC_MS_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (¹³C-HMB) plasma->is precip 3. Add Protein Precipitation Solution (0.1% Formic Acid in Methanol) is->precip vortex 4. Vortex precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. UPLC-MS/MS Analysis supernatant->analysis LLE_LC_MS_Workflow plasma 1. Rat Plasma Sample is 2. Add Internal Standard (Warfarin) plasma->is lle 3. Liquid-Liquid Extraction is->lle vortex 4. Vortex & Centrifuge lle->vortex organic_layer 5. Collect Organic Layer vortex->organic_layer evaporate 6. Evaporate to Dryness organic_layer->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis HMB_Signaling HMB HMB mTORC1 mTORC1 Activation HMB->mTORC1 Proteolysis ↓ Muscle Protein Breakdown HMB->Proteolysis p70S6K1 p70S6K1 mTORC1->p70S6K1 RPS6 RPS6 mTORC1->RPS6 Protein_Synthesis ↑ Muscle Protein Synthesis p70S6K1->Protein_Synthesis RPS6->Protein_Synthesis

References

Application Notes and Protocols for the Analysis of β-Hydroxy-β-Methylbutyrate (HMB) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Hydroxy-β-methylbutyrate (HMB), a metabolite of the branched-chain amino acid leucine, has garnered significant interest for its role in promoting muscle protein synthesis and attenuating muscle protein breakdown.[[“]][[“]][3] Accurate and robust analytical methods are crucial for pharmacokinetic studies, clinical trials, and quality control of HMB supplementation. Gas chromatography-mass spectrometry (GC-MS) stands as a gold standard for the analysis of HMB due to its high sensitivity and specificity.[4][5] This document provides detailed application notes and protocols for the quantitative analysis of HMB in biological matrices using GC-MS.

Principle

The analysis of HMB by GC-MS involves several key steps. First, the analyte is extracted from the biological matrix (e.g., plasma, urine). Due to the polar nature and low volatility of HMB, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for gas chromatography.[6][7] The derivatized HMB is then separated from other components on a GC column and subsequently detected by a mass spectrometer. Quantification is typically achieved using a stable isotope-labeled internal standard.

Signaling Pathways of HMB

HMB exerts its effects on muscle metabolism through multiple signaling pathways. A primary mechanism involves the stimulation of muscle protein synthesis via the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway.[[“]][8][9] HMB has been shown to increase the phosphorylation of key downstream effectors of mTOR, such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8] Concurrently, HMB inhibits muscle protein degradation by suppressing the ubiquitin-proteasome pathway.[[“]][[“]] It can also influence the PI3K/Akt and MAPK/ERK pathways, contributing to cell growth and survival.[3][9]

HMB Signaling Pathway HMB HMB PI3K_Akt PI3K/Akt Pathway HMB->PI3K_Akt Activates Ubiquitin_Proteasome Ubiquitin-Proteasome Pathway HMB->Ubiquitin_Proteasome Inhibits mTOR mTOR PI3K_Akt->mTOR p70S6K p70S6K mTOR->p70S6K Phosphorylates _4E_BP1 4E-BP1 mTOR->_4E_BP1 Phosphorylates Protein_Synthesis Muscle Protein Synthesis (Anabolism) p70S6K->Protein_Synthesis Promotes _4E_BP1->Protein_Synthesis Promotes Protein_Degradation Muscle Protein Breakdown (Catabolism) Ubiquitin_Proteasome->Protein_Degradation Mediates GC-MS Workflow for HMB Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection 1. Sample Collection (Plasma, Urine) Add_IS 2. Addition of Internal Standard (e.g., [2H6]HMB) Sample_Collection->Add_IS Extraction 3. Liquid-Liquid Extraction Add_IS->Extraction Drying 4. Evaporation to Dryness Extraction->Drying Derivatization 5. Addition of Derivatizing Agent (e.g., PFBBr or BSTFA) Drying->Derivatization Incubation 6. Incubation Derivatization->Incubation GC_MS_Analysis 7. GC-MS Analysis Incubation->GC_MS_Analysis Data_Processing 8. Data Processing and Quantification GC_MS_Analysis->Data_Processing

References

Application Notes and Protocols for Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for administering Calcium β-hydroxy-β-methylbutyrate (Ca-HMB) in animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of Ca-HMB in various animal models, particularly in the context of muscle metabolism and performance.

Introduction

Calcium β-hydroxy-β-methylbutyrate (Ca-HMB) is a metabolite of the essential amino acid leucine (B10760876) and has been extensively studied for its effects on muscle protein turnover.[1] In animal models, HMB has been shown to enhance muscle mass and function by stimulating protein synthesis and attenuating protein degradation.[2][3] These effects are particularly relevant in conditions of muscle wasting, such as sarcopenia, cachexia, and exercise-induced muscle damage.[1][4] This document outlines detailed protocols for Ca-HMB administration, summarizes key quantitative data from various animal studies, and provides visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Summary of Ca-HMB Administration in Animal Studies

The following tables summarize the dosages, administration routes, and key outcomes of Ca-HMB supplementation in various animal models as reported in the scientific literature.

Table 1: Ca-HMB Administration in Rodent Models

Animal ModelCa-HMB DosageAdministration RouteStudy DurationKey OutcomesReference(s)
Wistar Rats320 mg/kg body weight/dayOral Gavage28 daysIncreased AKT phosphorylation during fasting, attenuated fasting-induced increase in atrogene expression, improved sustained tetanic contraction times.[2][5]
Sprague Dawley Rats2000 mg/kg body weight (single dose)Oral Gavage14 daysAcute toxicity study; no adverse effects or mortality observed.[6][7]
Aged Rats170 mg/dayOral Gavage7 days prior to hindlimb suspensionImproved muscle remodeling after hindlimb suspension.[8]
Streptozotocin-induced Diabetic Rats200 mg/kg/daySubcutaneous Osmotic Pumps7 daysIncreased glycemia and liver serine, decreased plasma and muscle BCAAs.[9]
MiceNot specifiedNot specifiedNot specifiedHMB attenuated muscle tissue loss, partly by increasing protein synthesis via an mTOR-dependent mechanism.[10]

Table 2: Ca-HMB Administration in Other Animal Models

Animal ModelCa-HMB DosageAdministration RouteStudy DurationKey OutcomesReference(s)
Broiler Chickens0.1% of dietIn-feed42 daysIncreased average daily gain, breast muscle yield, and decreased abdominal fat.[11][12]
Piglets (IUGR and Normal Birth Weight)800 mg/kg of milk replacerBottle-feedingNot specifiedImproved performance, increased percentage of skeletal muscle.[13]
Sows (late gestation)3.2 g/day In-feed10 days prior to farrowingIncreased net uptake of amino acids and fatty acid oxidation.[14][15]
Duchenne Muscular Dystrophy Dogs3 g/day Oral28 daysReduced serum creatine (B1669601) kinase, suggesting a protective effect on dystrophic muscle.[16]
Racing Greyhounds1 g/day Oral12 weeksImproved race time, no significant changes in blood parameters.[3]
Sled Dogs (Iditarod)Not specifiedIn-feedAt least 2 weeks prior and during the raceDecreased serum creatine phosphokinase (CK) and lactate (B86563) dehydrogenase (LDH).[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving Ca-HMB administration in animal models.

Protocol 1: Oral Gavage Administration of Ca-HMB in Rodents

This protocol is adapted from standard oral gavage procedures and studies utilizing this administration route.[2][17][18][19]

1. Materials:

  • Calcium HMB (Ca-HMB) powder
  • Vehicle (e.g., distilled water, 0.9% NaCl solution)[2]
  • Animal scale
  • Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[18]
  • Syringes
  • Personal Protective Equipment (PPE)

2. Procedure:

  • Preparation of Dosing Solution:
  • Accurately weigh the required amount of Ca-HMB powder based on the desired dosage (e.g., 320 mg/kg body weight).[2]
  • Dissolve the Ca-HMB powder in the chosen vehicle to a known concentration. Ensure the solution is homogenous.
  • Animal Handling and Dosing:
  • Weigh the animal to determine the precise volume of the dosing solution to be administered. The maximum recommended volume is 10 mL/kg.[17]
  • Properly restrain the animal to ensure its safety and prevent injury. For mice, scruff the neck and back skin. For rats, hold the animal near the thoracic region and support the lower body.[18]
  • Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib.[19]
  • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The animal may swallow as the tube passes.[17]
  • CRITICAL: If resistance is met, do not force the needle. Withdraw and attempt again.
  • Once the needle is correctly positioned in the stomach, slowly administer the Ca-HMB solution.
  • Gently remove the needle along the same path of insertion.
  • Post-Administration Monitoring:
  • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[17]
  • Continue to monitor the animals daily for any adverse effects throughout the study period.

Protocol 2: In-Feed Supplementation of Ca-HMB

This protocol is suitable for longer-term studies where daily gavage may be stressful for the animals.[11][13]

1. Materials:

  • Calcium HMB (Ca-HMB) powder
  • Standard animal chow
  • Precision scale
  • Feed mixer

2. Procedure:

  • Diet Preparation:
  • Determine the target concentration of Ca-HMB in the feed (e.g., 0.1% of the total diet).[11]
  • Accurately weigh the required amount of Ca-HMB and the basal diet.
  • Thoroughly mix the Ca-HMB powder with a small portion of the ground chow first to create a premix.
  • Add the premix to the remaining chow and mix until a homogenous distribution is achieved.
  • The diet can be provided as a mash or repelleted, depending on the experimental requirements and animal species.
  • Feeding and Monitoring:
  • Provide the Ca-HMB-supplemented diet ad libitum or in controlled amounts, depending on the study design.
  • Ensure a control group receives the same basal diet without the Ca-HMB supplement.
  • Monitor daily food intake to calculate the actual Ca-HMB dose consumed by each animal.
  • Monitor animal body weight and overall health status regularly.

Protocol 3: Experimental Model of Muscle Atrophy

This protocol describes the induction of muscle atrophy and subsequent treatment with Ca-HMB, based on models of disuse and malnutrition.[20][21][22]

1. Animal Model and Acclimatization:

  • Select an appropriate rodent model (e.g., mice or rats).
  • Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

2. Induction of Muscle Atrophy (Choose one method):

  • Hindlimb Immobilization:
  • Anesthetize the animal.
  • Immobilize one hindlimb using a cast or suspension to induce disuse atrophy. The contralateral limb can serve as a control.
  • Dietary Restriction:
  • Provide a protein-deficient or calorie-restricted diet to induce muscle wasting.[23]
  • Pharmacological Induction:
  • Administer glucocorticoids (e.g., dexamethasone) to induce muscle catabolism.[24]

3. Ca-HMB Administration:

  • Begin Ca-HMB administration (either via oral gavage or in-feed) at the onset of the atrophy-inducing condition or as a pre-treatment.[8]
  • Include a control group that undergoes the same atrophy-inducing protocol but receives a placebo.

4. Endpoint Analysis:

  • At the end of the study period, euthanize the animals and collect relevant tissues.
  • Muscle Mass and Function:
  • Excise and weigh specific muscles (e.g., gastrocnemius, tibialis anterior, soleus).
  • Measure muscle fiber cross-sectional area through histological analysis.
  • Assess muscle strength in situ or ex vivo if equipment is available.
  • Biochemical Markers:
  • Measure markers of muscle damage in serum (e.g., creatine kinase, lactate dehydrogenase).[3][10]
  • Analyze markers of protein synthesis and degradation in muscle tissue via Western blotting or qRT-PCR (e.g., Akt, mTOR, MuRF1, MAFbx).[23]

Visualization of Signaling Pathways and Workflows

HMB Signaling Pathways in Muscle Cells

The following diagram illustrates the dual mechanism of action of HMB on muscle protein turnover. HMB stimulates protein synthesis through the mTOR pathway and inhibits protein degradation by downregulating the ubiquitin-proteasome pathway.[3][23][25]

HMB_Signaling_Pathway HMB HMB mTORC1 mTORC1 HMB->mTORC1 Activates Ub_Proteasome Ubiquitin-Proteasome Pathway HMB->Ub_Proteasome Inhibits PI3K_Akt PI3K/Akt HMB->PI3K_Akt Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis ↑ Muscle Protein Synthesis p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis Inhibition is lifted Protein_Degradation ↓ Muscle Protein Degradation Ub_Proteasome->Protein_Degradation PI3K_Akt->mTORC1 Activates IGF1 IGF-1 IGF1->PI3K_Akt Activates

Caption: HMB's dual action on muscle protein synthesis and degradation pathways.

Experimental Workflow for a Ca-HMB Animal Study

The diagram below outlines a typical experimental workflow for an animal study investigating the effects of Ca-HMB.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization group_control Control Group (Vehicle) randomization->group_control group_hmb Ca-HMB Group (e.g., 320 mg/kg/day) randomization->group_hmb atrophy_induction Induction of Muscle Atrophy (Optional, e.g., Immobilization) group_control->atrophy_induction group_hmb->atrophy_induction treatment_period Treatment Period (e.g., 4 weeks) atrophy_induction->treatment_period data_collection In-life Data Collection (Body Weight, Food Intake) treatment_period->data_collection endpoint Endpoint Analysis treatment_period->endpoint tissue_collection Tissue Collection (Muscle, Blood) endpoint->tissue_collection analysis Functional & Biochemical Analysis tissue_collection->analysis end End analysis->end

References

Application Notes and Protocols for Testing Ca-HMB Bioactivity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium β-hydroxy-β-methylbutyrate (Ca-HMB), a metabolite of the branched-chain amino acid leucine, has garnered significant interest for its potential to enhance muscle mass and function.[1][2] In vitro cell culture assays are indispensable tools for elucidating the molecular mechanisms underlying HMB's bioactivity, providing a controlled environment to study its effects on muscle cell proliferation, differentiation, protein synthesis, and protein degradation.[3] These assays are crucial for preclinical research and drug development aimed at combating muscle wasting conditions such as sarcopenia and cachexia.[1]

This document provides detailed application notes and protocols for a suite of cell culture assays designed to test the bioactivity of Ca-HMB, primarily using the C2C12 mouse myoblast cell line, a well-established model for skeletal muscle research.[4]

Key Bioactivities of Ca-HMB and Corresponding In Vitro Assays

The primary effects of HMB on skeletal muscle can be categorized into two main areas: the stimulation of protein synthesis and the inhibition of protein degradation.[1][5][6] These effects are mediated through the modulation of several key signaling pathways.

Table 1: Summary of Ca-HMB Bioactivities and Corresponding Cell Culture Assays

BioactivityIn Vitro AssayKey Parameters Measured
Stimulation of Myogenesis C2C12 Myotube Differentiation AssayMyotube formation, fusion index, myotube diameter.[7][8][9]
Increased Protein Synthesis Puromycin (B1679871) Incorporation Assay (SUnSET)Rate of new protein synthesis.[8][10][11]
Inhibition of Protein Breakdown Ubiquitin-Proteasome Pathway Activity AssayExpression of atrogenes (e.g., MuRF-1, MAFbx/Atrogin-1).[12][13]
Modulation of Anabolic Signaling Western BlottingPhosphorylation status of key proteins in the mTOR, PI3K/Akt, and MAPK/ERK pathways.[3][14][15]
Protection Against Atrophy Myostatin-Induced Atrophy Rescue AssayMyotube diameter, expression of myostatin-related genes.[7][8]

Experimental Protocols

C2C12 Myoblast Culture and Differentiation

Objective: To culture C2C12 myoblasts and induce their differentiation into multinucleated myotubes.

Materials:

  • C2C12 mouse myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[16]

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Cell culture plates/flasks

  • Gelatin solution (0.1%) for coating plates (optional but recommended).[17]

Protocol:

  • Cell Seeding: Culture C2C12 myoblasts in GM in a 37°C, 5% CO2 incubator. For experiments, seed cells onto desired plates (e.g., 6-well or 12-well plates) at a density that will allow them to reach 80-90% confluency within 24-48 hours.[16][17]

  • Induction of Differentiation: Once cells reach the target confluency, aspirate the GM, wash the cells once with PBS, and replace the medium with DM.[16]

  • Myotube Formation: Culture the cells in DM for 4-6 days to allow for the formation of mature, multinucleated myotubes. Change the DM every 48 hours.[17] Differentiated myotubes will appear as elongated, multinucleated structures.

Assessment of Myotube Hypertrophy

Objective: To quantify the effect of Ca-HMB on myotube size.

Protocol:

  • Differentiate C2C12 myoblasts into myotubes as described above.

  • On day 3 of differentiation, treat the myotubes with various concentrations of Ca-HMB (e.g., 10-50 µM) or vehicle control, dissolved in DM.[5]

  • Continue the treatment for an additional 48-72 hours, refreshing the medium with treatments daily.

  • Imaging: After treatment, capture multiple brightfield images from random fields for each condition using an inverted microscope.

  • Measurement: Use image analysis software (e.g., ImageJ) to measure the diameter of at least 50-100 myotubes per condition. The average myotube diameter is a measure of hypertrophy.[7][8]

Data Presentation:

Table 2: Effect of Ca-HMB on C2C12 Myotube Diameter

TreatmentConcentration (µM)Average Myotube Diameter (µm) ± SDFold Change vs. Control
Vehicle Control-Data1.0
Ca-HMB10DataData
Ca-HMB25DataData
Ca-HMB50DataData
Puromycin Incorporation (SUnSET) Assay for Protein Synthesis

Objective: To measure the rate of global protein synthesis in myotubes treated with Ca-HMB.

Protocol:

  • Differentiate and treat C2C12 myotubes with Ca-HMB as described for the hypertrophy assay.

  • Thirty minutes before the end of the treatment period, add puromycin to the culture medium at a final concentration of 1 µM.[18]

  • Incubate for exactly 30 minutes at 37°C.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-puromycin antibody to detect puromycin-incorporated peptides.[10][11]

  • Use an appropriate loading control (e.g., GAPDH or α-tubulin) for normalization.

  • Quantification: Measure the band intensity using densitometry. The intensity of the puromycin signal relative to the loading control reflects the rate of protein synthesis.[11]

Data Presentation:

Table 3: Effect of Ca-HMB on Protein Synthesis in C2C12 Myotubes

TreatmentConcentration (µM)Relative Puromycin Incorporation (Arbitrary Units) ± SDFold Change vs. Control
Vehicle Control-Data1.0
Ca-HMB10DataData
Ca-HMB25DataData
Ca-HMB50DataData
Assessment of Ubiquitin-Proteasome Pathway Markers

Objective: To determine if Ca-HMB can attenuate the expression of key ubiquitin ligases (atrogenes) involved in muscle protein breakdown.

Protocol:

  • Induction of Atrophy (Optional): To study the anti-catabolic effects of HMB, muscle atrophy can be induced in differentiated myotubes. A common method is treatment with dexamethasone (B1670325) (a synthetic glucocorticoid) or myostatin.[7] For example, treat myotubes with 100 nM dexamethasone for 24 hours.

  • HMB Treatment: Co-treat the myotubes with dexamethasone and different concentrations of Ca-HMB.

  • RNA Isolation and qRT-PCR: At the end of the treatment, isolate total RNA from the cells. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of atrogenes such as MuRF-1 (Trim63) and MAFbx/Atrogin-1 (Fbxo32).[12][13] Normalize the expression to a stable housekeeping gene (e.g., GAPDH or 18S rRNA).

  • Western Blotting: Alternatively, analyze the protein levels of MuRF-1 and MAFbx by western blotting as described previously.

Data Presentation:

Table 4: Effect of Ca-HMB on Atrogene Expression in Dexamethasone-Treated Myotubes

TreatmentCa-HMB (µM)Relative MuRF-1 mRNA Expression ± SDRelative MAFbx mRNA Expression ± SD
Vehicle Control-1.01.0
Dexamethasone (100 nM)-DataData
Dexamethasone + Ca-HMB10DataData
Dexamethasone + Ca-HMB25DataData
Dexamethasone + Ca-HMB50DataData
Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of Ca-HMB on the activation of key anabolic signaling pathways.

Protocol:

  • Differentiate C2C12 myoblasts into myotubes.

  • Serum-starve the myotubes for 2-4 hours to reduce basal signaling activity.

  • Treat the cells with Ca-HMB (e.g., 50 µM) for a short period (e.g., 15, 30, 60 minutes) to observe acute signaling events.[19]

  • Cell Lysis and Western Blotting: Lyse the cells and perform western blotting as previously described.[14]

  • Antibodies: Use primary antibodies specific for the phosphorylated and total forms of key signaling proteins.[20]

    • mTOR Pathway: p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46), 4E-BP1.[14][15]

    • PI3K/Akt Pathway: p-Akt (Ser473), Akt.[12][21]

    • MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), ERK1/2.[3]

  • Quantification: Quantify the ratio of the phosphorylated protein to the total protein to determine the activation state of the pathway.

Data Presentation:

Table 5: Effect of Ca-HMB on Anabolic Signaling in C2C12 Myotubes

Target ProteinTreatmentPhospho/Total Ratio (Arbitrary Units) ± SDFold Change vs. Control
p-p70S6K / Total p70S6K ControlData1.0
Ca-HMB (50 µM)DataData
p-Akt / Total Akt ControlData1.0
Ca-HMB (50 µM)DataData
p-ERK / Total ERK ControlData1.0
Ca-HMB (50 µM)DataData

Visualizations

Signaling Pathways

Caption: Ca-HMB signaling pathways in muscle cells.

Experimental Workflow

Experimental_Workflow cluster_assays Bioactivity Assays start Start: C2C12 Myoblasts proliferate Proliferate to 80-90% Confluency (Growth Medium) start->proliferate differentiate Induce Differentiation (Differentiation Medium, 4-6 days) proliferate->differentiate myotubes Mature Myotubes differentiate->myotubes treat Treat with Ca-HMB (e.g., 24-72 hours) myotubes->treat assay_hypertrophy Hypertrophy: - Image & Measure Diameter treat->assay_hypertrophy assay_synthesis Protein Synthesis: - Puromycin Labeling - Western Blot treat->assay_synthesis assay_degradation Protein Degradation: - qRT-PCR (Atrogenes) treat->assay_degradation assay_signaling Signaling: - Western Blot (p-Proteins) treat->assay_signaling end Data Analysis & Interpretation assay_hypertrophy->end assay_synthesis->end assay_degradation->end assay_signaling->end

Caption: General workflow for Ca-HMB bioactivity testing.

Logical Relationship: Anabolism vs. Catabolism

Anabolism_Catabolism HMB Ca-HMB Anabolism Anabolism (Build-up) mTOR Pathway Activation Increased Protein Synthesis HMB->Anabolism Stimulates Catabolism Catabolism (Breakdown) Ubiquitin-Proteasome Pathway Increased Protein Degradation HMB->Catabolism Inhibits MuscleMass Net Increase in Muscle Protein Anabolism->MuscleMass Catabolism->MuscleMass Reduces

Caption: Dual action of Ca-HMB on muscle protein turnover.

References

Designing Robust Clinical Trials for Calcium HMB Supplementation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing rigorous clinical trials to investigate the efficacy of Calcium β-hydroxy-β-methylbutyrate (Ca-HMB) supplementation. The included protocols and data summaries are intended to serve as a foundational resource for developing studies that are methodologically sound, reproducible, and capable of generating high-quality evidence.

Application Notes

Study Design and Considerations

The gold standard for evaluating the efficacy of Ca-HMB supplementation is the randomized, double-blind, placebo-controlled trial (RCT) . This design minimizes bias and allows for a clear assessment of the intervention's effects.

  • Randomization: Participants should be randomly assigned to either the intervention (Ca-HMB) or placebo group to ensure baseline characteristics are evenly distributed.

  • Blinding: Both the participants and the investigators should be unaware of the group assignments (double-blind) to prevent bias in data collection and reporting. A quadruple-blind design, where the participant, care provider, investigator, and outcomes assessor are all blinded, offers an even higher level of evidence.[1]

  • Placebo Control: The placebo should be identical to the Ca-HMB supplement in appearance, taste, and smell to maintain blinding. Maltodextrin is a commonly used placebo.[1]

  • Study Duration: The duration of the intervention should be sufficient to observe meaningful changes in the primary outcomes. Studies have ranged from a few weeks to a year, with many showing significant effects within 3 to 6 months.[2][3][4]

  • Ethical Considerations: All clinical trials must be conducted in accordance with the Declaration of Helsinki and receive approval from an appropriate ethics committee or institutional review board.[5] Informed consent must be obtained from all participants.

Participant Population

The choice of study population will depend on the specific research question. Ca-HMB has been investigated in various populations, including:

  • Older Adults and Sarcopenia: A primary area of research focuses on HMB's potential to counteract age-related muscle loss (sarcopenia).[3][6][7][8][9][10] Inclusion criteria often involve age (e.g., ≥60 years) and a diagnosis of sarcopenia based on established criteria (e.g., low muscle mass and strength).[7][10]

  • Athletes and Resistance-Trained Individuals: Studies in this population aim to determine if HMB can enhance muscle mass, strength, and performance, as well as reduce exercise-induced muscle damage.[11]

  • Clinical Populations: The efficacy of HMB has been explored in patients with conditions associated with muscle wasting, such as cancer, HIV, and in post-surgical recovery.[2][12]

  • Critically Ill Patients: Research is ongoing to assess if HMB can mitigate the rapid muscle catabolism experienced by critically ill patients.[1]

Intervention: Dosage and Administration
  • Dosage: The most commonly studied and recommended dosage of Ca-HMB is 3 grams per day .[2][3] This dose has been shown to be effective and safe in numerous studies.[11][13][14] Some studies have used doses ranging from 1.5 to 6 grams per day.[9][11][15]

  • Formulation: Ca-HMB is typically administered in capsule or powder form. When in powder form, it is often mixed with water.[5] The bioavailability of HMB may be influenced by the delivery form.[5]

  • Timing: For studies involving exercise, HMB is often administered in divided doses, with one dose taken 30-60 minutes before exercise.[16] On non-training days, it can be taken in divided doses throughout the day to maintain elevated plasma levels.[16]

  • Co-supplementation: The effects of HMB have also been investigated in combination with other supplements, such as Vitamin D, creatine (B1669601), and other amino acids like arginine and lysine.[2][12]

Outcome Measures

The selection of appropriate outcome measures is critical for a successful clinical trial. These should be valid, reliable, and relevant to the research question.

  • Primary Outcomes:

    • Muscle Strength: Often a primary endpoint, measured using techniques like one-repetition maximum (1-RM) for specific exercises (e.g., leg extension) or handgrip strength using a dynamometer.[3][17]

    • Muscle Mass: Assessed using dual-energy X-ray absorptiometry (DXA) to measure lean body mass, or more specifically, appendicular lean mass.[3][17] Other methods include bioelectrical impedance analysis (BIA) and ultrasound cross-sectional area of muscles.[1]

  • Secondary Outcomes:

    • Physical Performance: Evaluated using functional tests such as the Short Physical Performance Battery (SPPB), gait speed (e.g., 4-meter walk test), and the five-time chair stand test.[3][7]

    • Body Composition: In addition to lean mass, DXA can assess fat mass and body fat percentage.[17]

    • Muscle Protein Metabolism: Direct measurement of muscle protein synthesis (MPS) and muscle protein breakdown (MPB) using stable isotope tracers provides mechanistic insight.[5][17]

    • Biomarkers: Blood and muscle tissue can be analyzed for markers of muscle damage (e.g., creatine kinase), inflammation, and signaling proteins involved in muscle metabolism.

    • Quality of Life: Assessed using validated questionnaires, such as the SF-36.[3]

Quantitative Data from Selected Clinical Trials

The following tables summarize key data from representative clinical trials on Ca-HMB supplementation.

Table 1: Ca-HMB Supplementation in Older Adults

Study Participants Intervention Duration Primary Outcomes Key Findings
Deutz et al. (2013)117 older adults (≥60 y) with low Vitamin D3 g Ca-HMB + 2000 IU Vitamin D3 per day12 monthsMuscle function (composite index)Significant improvement in muscle function at 3, 6, and 12 months, even without exercise.[18]
Stout et al. (2013)24 older adults (>65 y)3 g Ca-HMB per day with resistance training24 weeksLean body mass, muscle strengthCa-HMB alone improved lean mass gains; no additive effect with resistance training.[17]
Wu et al. (2015)34 older adults (≥60 y) with sarcopenia3 g Ca-HMB per day with resistance training12 weeksHandgrip strength, gait speed, body compositionSignificant improvements in handgrip strength, gait speed, and muscle quality in the HMB group.[7]

Table 2: Ca-HMB Supplementation in Clinical Populations

Study Population Intervention Duration Primary Outcome Key Findings
Hsieh et al. (2023)52 patients with cardiac disease1.5 g Ca-HMB per day with cardiac rehabilitation60 daysKnee extensor strengthProtocol for a study investigating HMB's effect on muscle strength and mass.[15]
Camarero et al. (2022)43 malnourished cirrhotic patients3 g Ca-HMB per day (in two doses)12 weeksBody composition, liver statusTrend towards improved handgrip strength in the HMB group.[4][19]
NCT03628365Critically ill patients3 g HMB per dayUp to 30 daysMuscle mass of the thighProtocol for a study to evaluate HMB's impact on muscle catabolism.[1]

Table 3: Ca-HMB Supplementation in Active Individuals

Study Participants Intervention Duration Primary Outcomes Key Findings
Nissen et al. (1996)41 resistance-trained males1.5 g or 3 g Ca-HMB per day3 weeksMuscle strength, body compositionDose-dependent increase in strength and lean body mass.
van Someren et al. (2005)16 healthy men3 g Ca-HMB per day with resistance training12 weeksFat-free mass, strengthNo significant additive effect of HMB on top of whey protein supplementation.[20]

Experimental Protocols

Protocol 1: Assessment of Muscle Strength (1-Repetition Maximum)

Objective: To determine the maximal weight an individual can lift for one repetition of a given exercise (e.g., leg extension).

Equipment: Leg extension machine or other relevant resistance training equipment.

Procedure:

  • Warm-up: The participant performs a 5-10 minute low-intensity aerobic warm-up, followed by several light repetitions of the specific exercise.

  • Initial Attempt: The participant attempts to lift a weight they can comfortably lift for 5-10 repetitions.

  • Progressive Increase: After a 2-4 minute rest period, the weight is progressively increased, and the participant attempts a single repetition.

  • Determining 1-RM: The weight is increased until the participant can no longer complete a full repetition with proper form. The last successfully lifted weight is recorded as the 1-RM.

  • Rest: Adequate rest periods (3-5 minutes) are provided between maximal attempts.

  • Safety: A trained professional should supervise the testing to ensure proper form and safety.

Protocol 2: Assessment of Body Composition (Dual-Energy X-ray Absorptiometry - DXA)

Objective: To measure whole-body and regional lean mass, fat mass, and bone mineral content.

Equipment: DXA scanner.

Procedure:

  • Pre-scan Preparation: Participants should avoid wearing any clothing with metal and remove all jewelry. They should lie supine on the scanner bed.

  • Scanning: The scanner arm passes over the participant's body, emitting low-dose X-rays. The scan typically takes 10-20 minutes.

  • Data Analysis: The scanner's software analyzes the X-ray attenuation to differentiate between bone, lean tissue, and fat tissue, providing detailed composition data for the whole body and specific regions (e.g., arms, legs, trunk).

Protocol 3: Assessment of Physical Performance (Gait Speed)

Objective: To measure an individual's usual walking speed over a short distance.

Equipment: A marked course of a specific distance (e.g., 4 meters), stopwatch.

Procedure:

  • Instructions: The participant is instructed to walk at their usual, comfortable pace from a starting point to an endpoint.

  • Timing: The time taken to walk the marked distance is recorded with a stopwatch.

  • Repetitions: The test is typically repeated two or three times, and the average time is used for analysis.

  • Calculation: Gait speed is calculated as distance (in meters) divided by time (in seconds).

Protocol 4: Measurement of Muscle Protein Synthesis (Stable Isotope Tracer Infusion)

Objective: To quantify the rate of new muscle protein synthesis.

Equipment: Infusion pump, stable isotope tracer (e.g., L-[ring-¹³C₆]phenylalanine), equipment for blood and muscle biopsy collection and analysis.

Procedure:

  • Baseline Samples: A baseline blood sample and muscle biopsy are collected from the vastus lateralis muscle.

  • Tracer Infusion: A primed, continuous intravenous infusion of the stable isotope tracer is initiated and maintained for several hours.

  • Blood Sampling: Blood samples are taken at regular intervals throughout the infusion to monitor plasma tracer enrichment.

  • Muscle Biopsy: A second muscle biopsy is taken from the same muscle at the end of the infusion period.

  • Analysis: The incorporation of the tracer into muscle protein is measured using gas chromatography-mass spectrometry. The fractional synthetic rate (FSR) of muscle protein is calculated based on the increase in tracer incorporation in the muscle protein over time and the plasma tracer enrichment.

Signaling Pathways and Mechanisms of Action

Ca-HMB is believed to exert its effects on muscle mass and function through two primary mechanisms: the stimulation of muscle protein synthesis and the inhibition of muscle protein breakdown.

Stimulation of Muscle Protein Synthesis via the mTOR Pathway

HMB has been shown to stimulate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of muscle protein synthesis.[5][11][21][[“]] This leads to the phosphorylation and activation of downstream targets that initiate the translation of proteins.

mTOR_Pathway HMB Ca-HMB mTORC1 mTORC1 HMB->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits binding to eIF4E) rpS6 rpS6 p70S6K->rpS6 Phosphorylates Translation Translation Initiation rpS6->Translation eIF4E eIF4E eIF4E->Translation MPS Muscle Protein Synthesis Translation->MPS

Caption: HMB stimulates muscle protein synthesis through the mTORC1 signaling pathway.

Inhibition of Muscle Protein Breakdown via the Ubiquitin-Proteasome System

HMB has been shown to attenuate muscle protein breakdown by inhibiting the ubiquitin-proteasome pathway, which is the primary system for targeted protein degradation in cells.[11][[“]]

Ubiquitin_Pathway HMB Ca-HMB Ub_Pathway Ubiquitin-Proteasome Pathway HMB->Ub_Pathway Inhibits Protein_Degradation Protein Degradation Ub_Pathway->Protein_Degradation Muscle_Protein Muscle Protein Muscle_Protein->Protein_Degradation Targeted by Pathway

Caption: HMB inhibits muscle protein breakdown via the ubiquitin-proteasome pathway.

Experimental Workflow for a Ca-HMB Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial investigating the effects of Ca-HMB supplementation.

Clinical_Trial_Workflow Recruitment Participant Recruitment (e.g., Older Adults with Sarcopenia) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Assessments (DXA, Strength, Performance, Biopsies) Screening->Baseline Randomization Randomization Baseline->Randomization HMB_Group Intervention Group (3g Ca-HMB/day) Randomization->HMB_Group Placebo_Group Placebo Group (Maltodextrin) Randomization->Placebo_Group Intervention Intervention Period (e.g., 12 Weeks) HMB_Group->Intervention Placebo_Group->Intervention FollowUp Follow-up Assessments (DXA, Strength, Performance, Biopsies) Intervention->FollowUp Analysis Data Analysis FollowUp->Analysis Results Results & Dissemination Analysis->Results

Caption: A typical workflow for a randomized controlled trial of Ca-HMB.

References

Application Notes and Protocols for Formulating Stable Aqueous Solutions of Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium β-hydroxy-β-methylbutyrate (Ca-HMB), a metabolite of the essential amino acid leucine, is a widely researched nutritional supplement known for its role in promoting muscle protein synthesis and inhibiting muscle protein breakdown. Its application in clinical nutrition, sports performance, and therapeutic development necessitates a thorough understanding of its behavior in aqueous solutions. These application notes provide detailed protocols for the formulation of stable aqueous solutions of Ca-HMB, methods for stability assessment, and an overview of its relevant biological signaling pathways.

Ca-HMB is a white, crystalline powder that is soluble in water.[1][2][3] The calcium salt form is noted to be more stable, particularly in resisting degradation and oxidation, compared to the free acid form (HMB-FA), which contributes to a longer shelf life.[4]

Physicochemical Properties of Calcium HMB

A summary of the key physicochemical properties of Ca-HMB is presented in Table 1. This information is fundamental for the development of aqueous formulations.

PropertyValueReference(s)
Chemical Name Calcium β-hydroxy-β-methylbutyrate[5]
Synonyms Ca-HMB, HMB-Ca, Calcium 3-hydroxy-3-methylbutyrate[5]
Molecular Formula C₁₀H₁₈CaO₆[1]
Molecular Weight 274.31 g/mol [1]
Appearance White crystalline powder[1][3]
Solubility in Water 50 g/L at 25°C[1]
pH of Aqueous Solution Slightly alkaline[6]

Table 1: Physicochemical Properties of Calcium HMB

Biological Signaling Pathways of HMB

HMB exerts its effects on skeletal muscle through the modulation of key signaling pathways that regulate protein metabolism. The primary mechanisms involve the stimulation of muscle protein synthesis and the inhibition of muscle protein degradation.

Stimulation of Muscle Protein Synthesis

HMB activates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[7][8] Activation of mTORC1 leads to the phosphorylation of downstream effectors, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the initiation of protein translation.[8]

Inhibition of Muscle Protein Degradation

HMB has been shown to attenuate the activity of the ubiquitin-proteasome system, the primary pathway for the degradation of intracellular proteins.[7] By inhibiting this pathway, HMB reduces the breakdown of muscle proteins.[7]

HMB_Signaling_Pathway HMB HMB mTORC1 mTORC1 HMB->mTORC1 Ub_Proteasome Ubiquitin-Proteasome Pathway HMB->Ub_Proteasome | p70S6K p70S6K mTORC1->p70S6K eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis eIF4E_BP1->Protein_Synthesis | Protein_Degradation Muscle Protein Degradation Ub_Proteasome->Protein_Degradation

Figure 1: HMB Signaling Pathway in Skeletal Muscle.

Protocols for Preparing Aqueous Solutions of Calcium HMB

The following protocols outline the preparation of a stock solution and buffered solutions of Ca-HMB for research applications.

Materials and Equipment
  • Calcium HMB monohydrate powder (ensure purity is verified)

  • High-purity water (e.g., USP purified water, Milli-Q, or equivalent)

  • Citric acid monohydrate

  • Sodium citrate (B86180) dihydrate

  • Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment

  • Sterile filtration apparatus (e.g., 0.22 µm syringe filter)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Stir plate and stir bars

Protocol for Unbuffered Aqueous Stock Solution
  • Weighing: Accurately weigh the desired amount of Ca-HMB powder.

  • Dissolution: Add the powder to a volumetric flask containing approximately 80% of the final volume of high-purity water.

  • Mixing: Stir the solution using a magnetic stir bar until the powder is completely dissolved. Gentle heating (not exceeding 40°C) can be used to aid dissolution if necessary.

  • Volume Adjustment: Once dissolved and cooled to room temperature, add high-purity water to the final volume mark.

  • Sterilization (Optional): For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile container.

Protocol for Buffered Aqueous Solution (Citrate Buffer)

Due to the potential for precipitation of calcium phosphate (B84403), citrate buffers are recommended over phosphate buffers for calcium-containing solutions.

  • Buffer Preparation: Prepare a 0.1 M citrate buffer stock solution by dissolving appropriate amounts of citric acid and sodium citrate in high-purity water to achieve the desired pH (a range of 4.0-6.0 is a reasonable starting point). Adjust the pH using HCl or NaOH as needed.

  • Ca-HMB Dissolution: Weigh the required amount of Ca-HMB powder and dissolve it in approximately 80% of the final volume of the prepared citrate buffer.

  • Mixing and pH Adjustment: Stir until fully dissolved. Check the pH of the final solution and adjust if necessary to the target pH using small volumes of dilute HCl or NaOH.

  • Final Volume and Sterilization: Bring the solution to the final volume with the citrate buffer. If required, sterilize by filtration.

Stability Testing of Aqueous Ca-HMB Solutions

A comprehensive stability testing program is crucial to determine the shelf-life and optimal storage conditions of Ca-HMB aqueous solutions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow for Stability Testing

Stability_Workflow Prep Prepare Ca-HMB Solution Initial Initial Analysis (T=0) (HPLC, pH, Appearance) Prep->Initial Storage Store Aliquots under Different Conditions Initial->Storage LongTerm Long-Term (e.g., 25°C/60% RH) Storage->LongTerm Accelerated Accelerated (e.g., 40°C/75% RH) Storage->Accelerated Forced Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Storage->Forced Timepoints Analyze at Pre-defined Timepoints (HPLC, pH, Appearance) LongTerm->Timepoints Accelerated->Timepoints Forced->Timepoints Data Data Analysis and Shelf-Life Determination Timepoints->Data

Figure 2: Workflow for Stability Testing of Ca-HMB Solutions.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Stress ConditionProtocol
Acid Hydrolysis Mix Ca-HMB solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 24, 48 hours). Neutralize before analysis.
Base Hydrolysis Mix Ca-HMB solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period. Neutralize before analysis.
Oxidative Degradation Add 3% hydrogen peroxide to the Ca-HMB solution. Store at room temperature, protected from light, for a specified period.
Thermal Degradation Store the Ca-HMB solution at an elevated temperature (e.g., 70°C) for a specified period.
Photostability Expose the Ca-HMB solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Table 2: Forced Degradation Study Conditions

Long-Term and Accelerated Stability Studies
Study TypeStorage ConditionsTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

Table 3: Long-Term and Accelerated Stability Study Conditions (as per ICH Q1A(R2)) [9]

Analytical Method for Stability Assessment: HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of Ca-HMB and the detection of any degradation products.

HPLC Method Parameters

The following parameters provide a starting point for method development and validation.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30°C
Detector UV detector at a low wavelength (e.g., 210 nm), as HMB lacks a strong chromophore.
Standard Preparation Prepare a stock solution of Ca-HMB reference standard in high-purity water. Create a series of dilutions to generate a calibration curve.

Table 4: Recommended HPLC Method Parameters for Ca-HMB Analysis

Protocol for HPLC Analysis
  • System Preparation: Set up the HPLC system according to the parameters in Table 4. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration: Inject the standard solutions at different concentrations to generate a calibration curve.

  • Sample Analysis: Inject the samples from the stability studies.

  • Data Processing: Integrate the peak area of HMB and any degradation products.

  • Quantification: Calculate the concentration of HMB in the samples using the calibration curve. The percentage of remaining HMB at each time point is calculated relative to the initial concentration.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in tables for clear comparison.

Example Data Tables:

Time Point% Remaining Ca-HMB (25°C/60% RH)pHAppearance
0100.07.2Clear, colorless
3 Months99.57.1Clear, colorless
6 Months98.97.1Clear, colorless
12 Months97.87.0Clear, colorless

Table 5: Example of Long-Term Stability Data for an Unbuffered Ca-HMB Solution

Stress Condition% Degradation of Ca-HMBNumber of Degradation Products
0.1 M HCl, 60°C, 48h15.22
0.1 M NaOH, 60°C, 48h8.51
3% H₂O₂, RT, 24h5.11
70°C, 48h3.21
Photostability (ICH Q1B)1.80

Table 6: Example of Forced Degradation Data for a Buffered Ca-HMB Solution

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for the formulation and stability assessment of aqueous solutions of Calcium HMB. By understanding its physicochemical properties, biological mechanisms, and behavior under various conditions, researchers and drug development professionals can formulate stable and effective solutions for a wide range of applications. Adherence to systematic stability testing protocols is essential for ensuring the quality, safety, and efficacy of Ca-HMB formulations.

References

Application of Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB) in Sports Nutrition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium β-hydroxy-β-methylbutyrate (Ca-HMB), a metabolite of the essential amino acid leucine, has garnered significant attention in the field of sports nutrition for its potential ergogenic effects.[1][2] HMB is believed to play a crucial role in muscle metabolism by simultaneously stimulating muscle protein synthesis and attenuating muscle protein breakdown.[3][4] This dual mechanism of action makes it a subject of interest for enhancing recovery, increasing muscle mass and strength, and improving overall athletic performance.[1][5] This document provides a comprehensive overview of the application of Ca-HMB in sports nutrition research, including quantitative data from key studies, detailed experimental protocols, and visualizations of its physiological mechanisms.

Mechanisms of Action

The primary proposed mechanisms of action for HMB involve its influence on key signaling pathways that regulate protein metabolism in skeletal muscle. HMB has been shown to:

  • Stimulate the mTOR Pathway: HMB activates the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and protein synthesis.[1][2][6] This activation leads to the phosphorylation of downstream targets like p70S6K and 4E-BP1, ultimately enhancing the translation of mRNA into protein.[6]

  • Inhibit the Ubiquitin-Proteasome Pathway: HMB is suggested to attenuate the breakdown of muscle proteins by inhibiting the ubiquitin-proteasome system, a major pathway for protein degradation.[1][2]

  • Enhance Sarcolemmal Integrity: HMB may contribute to the integrity of the muscle cell membrane (sarcolemma) by serving as a precursor for cholesterol synthesis, which is essential for membrane repair.[2][6]

  • Modulate Other Signaling Pathways: Research also suggests that HMB may influence other pathways such as the MAPK/ERK and PI3K/Akt pathways, and stimulate the expression of insulin-like growth factor 1 (IGF-1) and growth hormone (GH).[5][6]

Data Presentation: Efficacy of Ca-HMB Supplementation

The following tables summarize the quantitative data from several studies investigating the effects of Ca-HMB supplementation on body composition, strength, and markers of muscle damage in athletic and exercising populations.

Table 1: Effects of Ca-HMB on Body Composition

StudyParticipant PopulationDurationCa-HMB DoseChange in Fat-Free Mass (FFM) with HMBChange in Fat-Free Mass (FFM) with PlaceboChange in Fat Mass with HMBChange in Fat Mass with Placebo
Nissen et al. (1996)[1]Untrained males3 weeks1.5 g/day +1.2 kg---
Nissen et al. (1996)[1]Untrained males3 weeks3.0 g/day +4.0 kg---
Kreider et al. (2000)[7][8]Experienced resistance-trained males28 days3 g/day No significant differenceNo significant differenceNo significant differenceNo significant difference
Jówko et al. (2001)[1]Untrained males3 weeks3 g/day Significant increase---
Durkalec-Michalski et al. (2017)[6]Highly-trained combat sports athletes12 weeks3 g/day +0.8 kg-0.6 kg-0.8 kg+0.7 kg

Table 2: Effects of Ca-HMB on Strength Performance

StudyParticipant PopulationDurationCa-HMB DoseStrength Outcome MeasureImprovement with HMBImprovement with Placebo
Nissen et al. (1996)[9]Trained athletes7 weeks3 g/day Bench Press+7.5%+1.7%
Jówko et al. (2001)[1]Untrained males3 weeks3 g/day Total StrengthSignificant improvements-
Kreider et al. (2000)[10]Experienced resistance-trained males28 days3 g/day 1 RM Bench Press & Leg PressNo significant differenceNo significant difference
Wilson et al. (2014)[9]Resistance-trained men12 weeks3 g/day (HMB-FA)Total Strength (Bench, Squat, Deadlift)+18%+6%

Table 3: Effects of Ca-HMB on Markers of Muscle Damage

StudyParticipant PopulationExercise ProtocolCa-HMB DoseMarkerEffect of HMB
Nissen et al. (1996)[2]Untrained malesResistance training1.5-3 g/day Creatine (B1669601) Kinase (CK)Decreased by 20-60%
Knitter et al. (2000)[11]Trained runners20 km run3 g/day CK, Lactate (B86563) Dehydrogenase (LDH)Blunted rise in CK and LDH
Wilson et al. (2009)[12]Untrained malesIsokinetic eccentric exercise3 g/day LDHPrevented a significant rise

Experimental Protocols

Below are detailed methodologies for key experiments cited in the application of Ca-HMB in sports nutrition research.

Protocol 1: Investigating the Effects of Ca-HMB on Body Composition and Strength in Resistance-Trained Individuals

1. Study Design:

  • Design: A randomized, double-blind, placebo-controlled trial.

  • Duration: 12 weeks.

  • Participants: 30-40 resistance-trained males and females, aged 18-30, with at least one year of consistent resistance training experience.

2. Supplementation Protocol:

  • Experimental Group: 3 grams of Ca-HMB per day, administered in three separate 1-gram doses.

  • Placebo Group: An identical-looking and tasting placebo (e.g., calcium lactate) administered in the same dosing schedule.

  • Timing: One dose upon waking, one 30-60 minutes before exercise, and one before sleep. On non-training days, doses are spread throughout the day with meals.[6]

3. Resistance Training Program:

  • A supervised, periodized resistance training program consisting of 4-5 sessions per week.

  • The program should target all major muscle groups and include a mix of compound and isolation exercises.

  • Training volume and intensity should be progressively increased throughout the 12-week period.

4. Outcome Measures:

  • Body Composition: Assessed at baseline and at the end of the 12-week intervention using Dual-Energy X-ray Absorptiometry (DEXA) to determine fat-free mass and fat mass.

  • Muscular Strength: Assessed at baseline and at the end of the study via one-repetition maximum (1RM) testing for key lifts such as the bench press, squat, and deadlift.

  • Dietary Intake: Participants will be required to maintain their regular dietary habits and record their food intake using a food diary for 3-4 days at the beginning and end of the study to monitor caloric and macronutrient intake.

Protocol 2: Assessing the Impact of Ca-HMB on Muscle Damage and Recovery Following an Acute Bout of Strenuous Exercise

1. Study Design:

  • Design: A randomized, double-blind, placebo-controlled, crossover trial. A washout period of at least 2 weeks should be implemented between conditions.

  • Participants: 15-20 recreationally active individuals.

2. Supplementation Protocol:

  • Experimental Condition: A single 3-gram dose of Ca-HMB.

  • Placebo Condition: An identical-looking and tasting placebo.

  • Timing: The supplement is to be consumed 60 minutes prior to the exercise bout.[11][12]

3. Exercise Protocol:

  • A muscle-damaging exercise protocol, such as a high-volume resistance training session for a specific muscle group (e.g., 10 sets of 10 repetitions of eccentric leg extensions) or a prolonged endurance event (e.g., a 20 km run).

4. Outcome Measures:

  • Blood Markers of Muscle Damage: Blood samples will be collected at baseline (pre-exercise) and at multiple time points post-exercise (e.g., immediately post, 24h, 48h, and 72h). Samples will be analyzed for creatine kinase (CK) and lactate dehydrogenase (LDH) concentrations.

  • Muscle Soreness: Perceived muscle soreness will be assessed using a visual analog scale (VAS) at the same time points as blood collection.

  • Muscle Function: Measures such as maximal voluntary isometric contraction (MVIC) or jump height will be assessed at each time point to quantify the recovery of muscle function.

Mandatory Visualizations

HMB Signaling Pathway cluster_0 HMB Supplementation cluster_1 Muscle Cell cluster_2 Protein Synthesis cluster_3 Protein Degradation HMB β-Hydroxy-β-Methylbutyrate (HMB) mTOR mTOR HMB->mTOR Activates Ubiquitin Ubiquitin-Proteasome Pathway HMB->Ubiquitin Inhibits p70S6K p70S6K mTOR->p70S6K Phosphorylates eIF4E 4E-BP1 mTOR->eIF4E Inhibits Protein_Synthesis ↑ Muscle Protein Synthesis p70S6K->Protein_Synthesis Protein_Degradation ↓ Muscle Protein Breakdown Ubiquitin->Protein_Degradation

Caption: HMB's dual mechanism on muscle protein synthesis and degradation.

Experimental Workflow Recruitment Participant Recruitment (e.g., Resistance-Trained Individuals) Screening Screening & Baseline Testing (DEXA, 1RM, Blood Draw) Recruitment->Screening Randomization Randomization Screening->Randomization HMB_Group Ca-HMB Group (3 g/day) Randomization->HMB_Group Placebo_Group Placebo Group Randomization->Placebo_Group Intervention 12-Week Intervention (Supplementation + Supervised Training) HMB_Group->Intervention Placebo_Group->Intervention Post_Testing Post-Intervention Testing (DEXA, 1RM, Blood Draw) Intervention->Post_Testing Analysis Data Analysis Post_Testing->Analysis Results Results & Conclusion Analysis->Results

Caption: A typical experimental workflow for a Ca-HMB clinical trial.

References

Application Notes & Protocols for Measuring HMB Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Beta-hydroxy-beta-methylbutyrate (HMB) is a metabolite of the essential amino acid leucine (B10760876), recognized for its potential role in mitigating muscle protein breakdown and promoting muscle protein synthesis.[1][2] Accurate measurement of HMB's bioavailability is crucial for understanding its pharmacokinetics, optimizing dosage strategies in clinical and athletic settings, and elucidating its mechanisms of action. This document provides detailed application notes and protocols for key in vivo techniques used to assess HMB bioavailability.

Pharmacokinetic Analysis via Blood Sampling

Pharmacokinetic studies are fundamental to determining the rate and extent of HMB absorption into the systemic circulation. This involves the timed collection of blood samples following HMB administration and subsequent quantification of plasma HMB concentrations.

Application Notes:

The choice between HMB calcium salt (HMB-Ca) and HMB free acid (HMB-FA) formulations can significantly impact pharmacokinetic outcomes. HMB-FA has been suggested to have a greater bioavailability in some human studies.[3] Co-ingestion of substances like glucose can also alter HMB's absorption kinetics, delaying the time to reach peak plasma concentration.[4]

Experimental Protocol:

Objective: To determine the pharmacokinetic profile of a single oral dose of HMB.

Materials:

  • HMB supplement (e.g., HMB-Ca or HMB-FA)

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) or Gas chromatography-mass spectrometry (GC-MS) system[5]

  • Internal standard (e.g., ¹³C-labeled HMB)[5]

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Sample processing reagents (e.g., methanol (B129727) with formic acid for protein precipitation)[5]

Procedure:

  • Subject Preparation: Participants should fast overnight (8-12 hours) prior to HMB administration. A baseline blood sample is collected before supplementation.

  • HMB Administration: Administer a standardized oral dose of HMB (e.g., 1 or 3 grams) with a specified volume of water.[4]

  • Blood Sampling: Collect venous blood samples at predetermined time points. A typical schedule includes collections at 0, 30, 60, 90, 120, 150, and 180 minutes, with additional samples at 6, 9, and 12 hours post-ingestion to capture the full pharmacokinetic curve.[4]

  • Sample Processing:

    • Immediately after collection, centrifuge the blood tubes to separate plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding methanol containing 0.1% formic acid and the internal standard.[5]

    • Vortex and centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify HMB concentrations.[5]

  • Data Analysis: Plot plasma HMB concentration versus time to determine key pharmacokinetic parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time for plasma concentration to decrease by half.[4]

Data Presentation:

Table 1: Pharmacokinetic Parameters of Different HMB Forms and Doses

HMB Form/DoseCmax (nmol/mL)Tmax (hours)Half-life (hours)Reference
1g HMB-Ca1202.0 ± 0.42.37 ± 0.1[4]
3g HMB-Ca487.9 ± 19.01.0 ± 0.12.38 ± 0.1[4]
3g HMB-Ca + 75g Glucose352.1 ± 15.31.94 ± 0.22.69 ± 0.2[4]
HMB-FA (equivalent to 1g HMB-Ca)~2x higher than HMB-Ca~0.5~3.17[6]

Urinary Excretion Analysis

Measuring the amount of HMB excreted in the urine provides a non-invasive method to estimate the proportion of the ingested dose that is absorbed and not metabolized.

Application Notes:

Urinary HMB excretion is dose-dependent, with a higher percentage of the ingested dose being excreted at higher doses.[7] This method is useful for assessing the relative bioavailability of different HMB formulations. It's important to collect urine over a sufficient period (e.g., 24 hours) to capture the majority of the excreted HMB.

Experimental Protocol:

Objective: To quantify the urinary excretion of HMB following a single oral dose.

Materials:

  • HMB supplement

  • Urine collection containers

  • GC-MS system

  • Derivatization agent (e.g., BSTFA/1%TMCS)

Procedure:

  • Subject Preparation: Participants should empty their bladder before HMB administration to provide a baseline urine sample.

  • HMB Administration: Administer a standardized oral dose of HMB (e.g., 3 grams).

  • Urine Collection: Collect all urine produced over a 24-hour period in a provided container.

  • Sample Processing:

    • Measure the total volume of the 24-hour urine collection.

    • Take an aliquot of the mixed urine and store it at -20°C or lower until analysis.

  • Sample Analysis (GC-MS):

    • Thaw urine samples.

    • Prepare samples for analysis, which may involve a derivatization step to make HMB volatile for GC analysis. For example, using BSTFA with 1% TMCS.

    • Inject the prepared sample into the GC-MS system to quantify HMB concentration.

  • Data Analysis: Calculate the total amount of HMB excreted by multiplying the HMB concentration by the total urine volume. Express this as a percentage of the ingested dose.

Data Presentation:

Table 2: Urinary Excretion of HMB

HMB DosePercentage of Dose Excreted in UrineCollection PeriodReference
1g~14%12 hours[4]
3g~29%36 hours[4]
3gSignificantly exceeds endogenous levels for at least 24 hours24 hours

Stable Isotope Tracer Studies for Muscle Protein Synthesis

Stable isotope tracers, such as Deuterium (B1214612) Oxide (D₂O), allow for the direct measurement of muscle protein synthesis (MPS) rates in response to HMB supplementation over days or weeks, providing a more functional measure of HMB's anabolic effects.

Application Notes:

The D₂O method is minimally invasive, requiring oral administration of the tracer and collection of saliva (for body water enrichment) and muscle biopsies. This technique measures the incorporation of deuterium-labeled alanine (B10760859) into muscle proteins, reflecting the rate of synthesis. It is particularly useful for assessing the long-term effects of HMB supplementation, especially when combined with an intervention like resistance exercise.

Experimental Protocol:

Objective: To measure the effect of HMB supplementation on free-living muscle protein synthesis rates.

Materials:

  • HMB supplement and placebo

  • Deuterium Oxide (D₂O, 70 atom%)

  • Saliva collection tubes

  • Muscle biopsy equipment

  • Gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-pyrolysis-IRMS) system

Procedure:

  • Study Design: A randomized, double-blind, placebo-controlled design is recommended.

  • Baseline Measurements: Collect a baseline saliva sample and a muscle biopsy from the vastus lateralis.

  • D₂O Administration: Participants consume an oral bolus of D₂O.

  • Supplementation: Participants begin daily supplementation with either HMB (e.g., 3g/day) or a placebo.

  • Saliva and Blood Collection: Collect saliva samples periodically (e.g., daily or weekly) to monitor body water enrichment. Blood samples can also be collected to measure plasma HMB concentrations to ensure compliance.

  • Follow-up Biopsies: Collect subsequent muscle biopsies at predetermined time points (e.g., after 2 and 6 weeks) to measure the incorporation of deuterium into muscle protein.

  • Sample Analysis:

    • Analyze saliva samples for D₂O enrichment to determine the precursor pool labeling.

    • Process muscle biopsy samples to isolate protein fractions (e.g., myofibrillar).

    • Hydrolyze the protein and analyze the deuterium enrichment of protein-bound alanine using GC-pyrolysis-IRMS.

  • Data Analysis: Calculate the fractional synthetic rate (FSR) of muscle protein using the enrichment of protein-bound alanine and the body water enrichment as the precursor.

Data Presentation:

Table 3: Example Data on Muscle Protein Synthesis (FSR) with HMB

GroupConditionFSR (%/day) at 0-2 weeksReference
HMB-FA + ExerciseUntrained Leg1.06 ± 0.08
HMB-FA + ExerciseTrained Leg1.39 ± 0.10
Placebo + ExerciseUntrained Leg1.14 ± 0.09
Placebo + ExerciseTrained Leg1.36 ± 0.10
Significantly increased compared to the untrained leg within the same group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HMB_Metabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC Transamination HMB β-Hydroxy-β-methylbutyrate (HMB) KIC->HMB KIC dioxygenase (Cytosol) Isovaleryl-CoA Isovaleryl-CoA KIC->Isovaleryl-CoA KIC dehydrogenase (Mitochondria) HMG_CoA HMG-CoA HMB->HMG_CoA Metabolism Cholesterol Cholesterol Synthesis HMG_CoA->Cholesterol mTOR_Signaling cluster_pathway Signaling Cascade HMB HMB mTORC1 mTORC1 HMB->mTORC1 Activates Leucine Leucine Leucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits PK_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Fasting Overnight Fasting Baseline Baseline Sample (Blood/Urine) Fasting->Baseline HMB_Dose Oral HMB Dose Baseline->HMB_Dose Timed_Samples Timed Blood/Urine Collection (0-24h) HMB_Dose->Timed_Samples Processing Sample Processing (Plasma/Urine Prep) Timed_Samples->Processing Quantification LC-MS/MS or GC-MS Quantification Processing->Quantification Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) Quantification->Data_Analysis

References

Application Notes and Protocols for Stable Isotope Tracing Studies with Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Calcium HMB and Stable Isotope Tracing

Calcium β-hydroxy-β-methylbutyrate (Ca-HMB) is a metabolite of the essential amino acid leucine (B10760876), renowned for its role in muscle metabolism.[1][2] HMB has been demonstrated to influence muscle protein turnover by stimulating protein synthesis and attenuating protein breakdown.[2][3][4] Its proposed mechanisms of action include the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a key regulator of muscle protein synthesis, and the inhibition of the ubiquitin-proteasome pathway, a major route for muscle protein degradation.[2][3]

Stable isotope tracing is a powerful methodology used to investigate the dynamics of metabolic pathways in vivo.[5][6] This technique involves the administration of a molecule labeled with a non-radioactive, heavy isotope (e.g., ¹³C, ¹⁵N, ²H). By tracking the incorporation of these isotopes into downstream metabolites and proteins, researchers can quantify the rates of synthesis and breakdown of these molecules, providing a dynamic view of metabolic processes.[5][7][8] In the context of Ca-HMB research, stable isotope tracers are invaluable for elucidating its precise effects on muscle protein kinetics.

Key Applications in Research and Drug Development
  • Quantifying Muscle Protein Synthesis (MPS) and Muscle Protein Breakdown (MPB): Stable isotope tracers, such as ¹³C- or ²H-labeled amino acids, are used to directly measure the fractional synthetic rate (FSR) of muscle proteins and the rate of muscle protein breakdown in response to Ca-HMB supplementation.[9][10] This provides definitive evidence of HMB's anabolic and anti-catabolic effects.

  • Investigating Mechanism of Action: By combining stable isotope tracing with molecular biology techniques, researchers can link the observed changes in protein kinetics to the activation or inhibition of specific signaling pathways, such as the mTOR pathway.[3]

  • Evaluating Efficacy in Different Populations: This methodology allows for the assessment of Ca-HMB's effectiveness in various populations, including athletes, the elderly (in the context of sarcopenia), and in clinical settings characterized by muscle wasting.[1][4][11]

  • Pharmacokinetic and Metabolic Fate Studies: Labeled HMB can be used to trace its absorption, distribution, metabolism, and excretion, providing crucial data for optimizing dosage and delivery systems.[12]

  • Preclinical and Clinical Drug Development: Stable isotope studies are integral to the development of new therapies targeting muscle loss, providing robust data on the efficacy and mechanism of action of lead compounds.

Expected Outcomes

Studies employing stable isotope tracing with Ca-HMB supplementation are expected to demonstrate:

  • An increase in the fractional synthetic rate of muscle proteins.[9][10]

  • A decrease in the rate of muscle protein breakdown.[9]

  • Modulation of upstream signaling pathways involved in protein turnover.

  • Dose-dependent effects on muscle metabolism.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of Calcium HMB on muscle protein metabolism and body composition.

Table 1: Effect of Calcium HMB on Muscle Protein Synthesis (MPS) and Muscle Protein Breakdown (MPB)

ParameterStudy PopulationDosageDurationResultsReference
Myofibrillar Fractional Synthetic Rate (FSR)Healthy young males~3 g Ca-HMBAcuteIncrease from 0.046 ± 0.004%/h to 0.072 ± 0.004%/h (p < 0.001)[9][10]
Muscle Protein Breakdown (MPB)Healthy young males~3 g Ca-HMBAcuteDecrease from 7.6 ± 1.2 to 5.2 ± 0.8 μmol Phe per leg min⁻¹ (p < 0.01)[9][10]
Muscle Protein Synthesis (MPS)Older adults with resistance trainingHMB-FA2 weeksIncreased from 1.06 ± 0.08%.d⁻¹ to 1.39 ± 0.10%.d⁻¹ in the exercised leg (p < 0.05)[4]

Table 2: Effect of HMB Supplementation on Body Composition and Strength

ParameterStudy PopulationDosageDurationResultsReference
Lean Body MassUntrained males3 g/day 3 weeksDose-dependent increase[3]
Fat-Free MassHighly-trained combat sports athletes3 g/day 12 weeksIncrease (p = 0.049) vs. placebo[13]
Fat MassHighly-trained combat sports athletes3 g/day 12 weeksReduction (p = 0.016) vs. placebo[13]
Strength GainsUntrained and trained individuals3 g/day >3 weeksNet increase of 1.4% per week[3]
Lean Body MassOlder adults (non-exercising)HMB+Vitamin D6 monthsSignificant benefit on LBM (0.44 ± 0.27 kg vs -0.33 ± 0.28 kg for control, p < 0.05)[14]

Experimental Protocols

Protocol 1: Measurement of Muscle Protein Synthesis and Breakdown using Stable Isotope Labeled Amino Acids

This protocol is adapted from methodologies used in studies investigating the acute effects of Ca-HMB on muscle protein metabolism.[10]

1. Objective: To quantify the acute effects of a single dose of Ca-HMB on muscle protein synthesis (MPS) and muscle protein breakdown (MPB) in human subjects.

2. Materials:

  • Calcium HMB (e.g., ~3g dose)
  • Stable isotope tracers: L-[ring-¹³C₆]phenylalanine and L-[1,2-¹³C₂]leucine
  • Sterile saline for infusion
  • Infusion pumps
  • Catheters for venous and arterial blood sampling
  • Muscle biopsy needles
  • Liquid nitrogen for sample storage
  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sample analysis

3. Procedure:

  • Subject Preparation: Subjects should be healthy and fast overnight prior to the study.
  • Baseline Measurements:
  • Insert catheters into a forearm vein for tracer infusion and into a contralateral hand vein (arterialized with heating) for blood sampling.
  • Obtain a baseline muscle biopsy from the vastus lateralis.
  • Obtain baseline arterial and venous blood samples.
  • Tracer Infusion:
  • Administer a primed, constant infusion of L-[ring-¹³C₆]phenylalanine and L-[1,2-¹³C₂]leucine.
  • The priming dose is given to rapidly achieve isotopic steady state in the blood.
  • Ca-HMB Administration:
  • Following a baseline period to establish steady-state tracer enrichment, administer an oral dose of Ca-HMB (~3 g) dissolved in water.
  • Sample Collection:
  • Collect arterial and venous blood samples at regular intervals (e.g., every 15-30 minutes) for the duration of the study (e.g., 3-4 hours post-HMB administration).
  • Obtain a second muscle biopsy from a separate incision on the same leg at the end of the study period.
  • Sample Processing:
  • Immediately freeze muscle biopsies in liquid nitrogen.
  • Separate plasma from blood samples by centrifugation and store at -80°C.
  • Process muscle tissue to isolate myofibrillar proteins.
  • Hydrolyze protein samples to free amino acids.
  • Sample Analysis:
  • Determine the isotopic enrichment of phenylalanine and leucine in blood and muscle samples using GC-MS or LC-MS/MS.
  • Calculations:
  • Muscle Protein Synthesis (MPS): Calculate the fractional synthetic rate (FSR) using the precursor-product model, based on the incorporation of the labeled amino acid into muscle protein.
  • Muscle Protein Breakdown (MPB): Calculate the rate of appearance of unlabeled phenylalanine from the leg, using the arteriovenous balance method.

Protocol 2: Tracing the Metabolic Fate of Labeled Calcium HMB

This protocol is a conceptual framework based on methodologies for tracing labeled metabolites.[12]

1. Objective: To determine the pharmacokinetics and metabolic fate of orally administered Ca-HMB.

2. Materials:

  • Synthesized Calcium HMB labeled with a stable isotope (e.g., [5,5,5-²H₃]HMB or [3,4,methyl-¹³C₃]HMB).[12]
  • Equipment for blood and urine collection.
  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with chemical ionization.[12]

3. Procedure:

  • Subject Preparation: Subjects should be healthy and fast overnight.
  • Labeled Ca-HMB Administration:
  • Administer a single oral dose of the labeled Ca-HMB.
  • Sample Collection:
  • Collect blood samples at frequent intervals over a time course (e.g., 0, 5, 15, 30, 60, 90, 120, 180, 240 minutes) to capture the absorption and elimination phases.
  • Collect total urine output at timed intervals (e.g., 0-4h, 4-8h, 8-24h).
  • Sample Processing:
  • Separate plasma from blood samples and store at -80°C.
  • Store urine samples at -80°C.
  • Prepare plasma and urine samples for analysis, which may involve derivatization (e.g., with pentafluorobenzyl bromide for HMB analysis).[12]
  • Sample Analysis:
  • Analyze samples using GC-MS/MS to quantify the concentration and isotopic enrichment of the labeled HMB and any potential labeled metabolites.[12]
  • Use multiple reaction monitoring (MRM) for specific and sensitive detection.[12]
  • Data Analysis:
  • Construct a plasma concentration-time curve for the labeled HMB.
  • Calculate pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and elimination half-life.
  • Quantify the amount of labeled HMB excreted in the urine to determine renal clearance.

Visualizations

Signaling Pathways

HMB_Signaling_Pathway HMB Calcium HMB PI3K PI3K HMB->PI3K Activates Ub_Proteasome Ubiquitin-Proteasome System HMB->Ub_Proteasome Inhibits Leucine Leucine Leucine->HMB metabolite Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K1 p70S6K1 mTORC1->p70S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits rpS6 rpS6 p70S6K1->rpS6 Protein_Synthesis Muscle Protein Synthesis rpS6->Protein_Synthesis eIF4F eIF4F Complex (Active) eIF4E_BP1->eIF4F eIF4F->Protein_Synthesis Protein_Degradation Muscle Protein Breakdown Ub_Proteasome->Protein_Degradation

Caption: HMB stimulates muscle protein synthesis via the PI3K/Akt/mTOR pathway and inhibits breakdown.

Experimental Workflow

Experimental_Workflow Subject_Prep Subject Preparation (Fasting, Catheterization) Baseline Baseline Sampling (Blood, Muscle Biopsy) Subject_Prep->Baseline Tracer_Infusion Primed-Constant Infusion (e.g., ¹³C-Leucine) Baseline->Tracer_Infusion HMB_Admin Oral Ca-HMB Administration Tracer_Infusion->HMB_Admin Post_Dose_Sampling Post-Dose Sampling (Blood, Muscle Biopsy) HMB_Admin->Post_Dose_Sampling Sample_Processing Sample Processing (Protein Isolation, Hydrolysis) Post_Dose_Sampling->Sample_Processing MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Sample_Processing->MS_Analysis Data_Analysis Data Analysis (Calculate MPS & MPB) MS_Analysis->Data_Analysis

Caption: Workflow for a stable isotope tracer study to measure muscle protein turnover after HMB intake.

Logical Relationships

HMB_Metabolism_Logic Oral_HMB Oral Ca-HMB Supplementation Plasma_HMB Increased Plasma HMB Concentration Oral_HMB->Plasma_HMB mTOR_Activation mTOR Pathway Activation Plasma_HMB->mTOR_Activation Ub_Inhibition Ubiquitin Pathway Inhibition Plasma_HMB->Ub_Inhibition MPS Increased Muscle Protein Synthesis mTOR_Activation->MPS MPB Decreased Muscle Protein Breakdown Ub_Inhibition->MPB Net_Balance Positive Net Protein Balance MPS->Net_Balance MPB->Net_Balance Muscle_Hypertrophy Muscle Hypertrophy & Strength Gains Net_Balance->Muscle_Hypertrophy

Caption: Logical flow from Ca-HMB supplementation to its effects on muscle mass and strength.

References

Troubleshooting & Optimization

Improving the solubility of Calcium HMB for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Calcium β-hydroxy-β-methylbutyrate (Calcium HMB) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Calcium HMB, and why is its solubility critical for in vitro assays?

Calcium HMB (Ca-HMB) is the calcium salt of β-hydroxy-β-methylbutyrate, a metabolite of the amino acid leucine.[1] For in vitro assays, ensuring complete solubility is crucial for accurate dosing, maintaining the desired concentration in the cell culture medium, and avoiding artifacts caused by undissolved particles. Poor solubility can lead to inconsistent results and potential cytotoxicity from precipitates.

Q2: What is the reported solubility of Calcium HMB?

Calcium HMB is generally considered to be highly soluble in water.[1][2][3] It is also described as slightly soluble in alcohol.[4]

Q3: My Calcium HMB is not dissolving completely or is forming a precipitate in my cell culture medium. What are the common causes?

Several factors can contribute to precipitation when adding Calcium HMB to complex solutions like cell culture media:

  • High Concentration: Exceeding the solubility limit in the final medium.

  • pH Shifts: Changes in the medium's pH can reduce the solubility of calcium salts.[5]

  • Interaction with Media Components: Cell culture media are rich in salts, such as phosphates. Calcium ions can react with phosphate (B84403) ions to form insoluble calcium phosphate, a common cause of precipitation in cell culture.[5]

  • Temperature: Preparing or storing solutions at low temperatures (e.g., refrigeration) can cause salts to precipitate out of concentrated stocks.

Q4: Are there alternative solvents I can use to prepare a stock solution?

Given its high water solubility, sterile, deionized water is the recommended solvent for preparing Calcium HMB stock solutions.[2][3] While slightly soluble in alcohol, using alcohol is generally not necessary and may introduce unwanted solvent effects in your cell culture.

Q5: How can I avoid precipitation when adding my Calcium HMB stock solution to the culture medium?

To minimize precipitation, add the Calcium HMB stock solution to the culture medium drop-by-drop while gently swirling the medium. This gradual addition helps prevent localized high concentrations that can trigger precipitation. It is also advisable to warm the medium to 37°C before adding the supplement.

Q6: How does pH affect the stability of Calcium HMB solutions?

In nutritional liquids, a pH range of approximately 2.8 to 4.6 has been shown to minimize the interaction between calcium from Ca-HMB and proteins, preventing gelation and coagulation.[6] While cell culture media operate at a higher physiological pH (typically ~7.4), significant deviations from this can impact the solubility of calcium salts.[5]

Q7: What are the typical concentrations of Calcium HMB used in in vitro studies?

The effective concentration of HMB can vary depending on the cell type and the specific experimental endpoint. Studies have reported using concentrations in the micromolar range.

Quantitative Data Summary

Table 1: Solubility of Calcium HMB

SolventReported SolubilityCitations
Water50 g/L (at 25°C)[2]
WaterSoluble / Easily Soluble[3][4][7]
AlcoholSlightly Soluble[4]

Table 2: Example Concentrations Used in In Vitro Research

Cell Type / ModelEffective ConcentrationCitations
Neuro2a Cells25 µM[8]
C2C12 Myotubes25 µM to 125 µM[9]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Precipitate forms immediately upon adding stock solution to media. High Local Concentration: Adding the stock solution too quickly. Media Composition: High phosphate or sulfate (B86663) levels in the media reacting with calcium.1. Warm the cell culture media to 37°C before use. 2. Add the stock solution slowly and dropwise to the media while gently swirling. 3. Prepare a more dilute stock solution to reduce the concentration gradient upon addition.
Cloudiness or precipitate appears in the culture dish after incubation. pH Fluctuation: An increase in the pH of the medium during incubation can decrease the solubility of calcium phosphate.[5] Evaporation: Water loss from the culture dish can increase the concentration of all solutes, leading to precipitation.1. Ensure the incubator's CO₂ levels are stable to maintain the medium's pH. 2. Maintain proper humidity levels in the incubator to prevent evaporation. 3. Consider using a medium with a lower phosphate concentration if the problem persists.
Powder is clumpy and difficult to weigh accurately. Hygroscopic Nature: The material has absorbed moisture from the air.[7]1. Store the Calcium HMB powder in a desiccator or a tightly sealed container in a dry environment. 2. Allow the container to come to room temperature before opening to prevent condensation.
Inconsistent experimental results. Incomplete Dissolution: The actual concentration of soluble HMB is lower than intended. Precipitation: The active compound is precipitating out of the solution over time.1. Visually inspect your stock solution for any undissolved particles before each use. 2. Prepare fresh stock solutions regularly. 3. Follow the detailed experimental protocol below to ensure consistent preparation.
Experimental Protocols
Protocol: Preparation of a 100 mM Calcium HMB Sterile Stock Solution
  • Weighing: Accurately weigh 274.3 mg of Calcium HMB powder (anhydrous, MW: 274.32 g/mol ).[2][4] Perform this in a sterile environment (e.g., a laminar flow hood) to minimize contamination.

  • Dissolution: Add the powder to a sterile conical tube. Add approximately 8 mL of sterile, deionized water or cell culture-grade water. Vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water. This will yield a final concentration of 100 mM.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new, sterile tube. This is critical for preventing contamination of your cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Visualizations

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh 1. Weigh Ca-HMB Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust sterilize 4. Sterile Filter (0.22 µm) adjust->sterilize store 5. Aliquot and Store at -20°C sterilize->store warm_media 6. Warm Culture Medium to 37°C store->warm_media add_stock 7. Add Stock Solution Dropwise to Medium warm_media->add_stock incubate 8. Add to Cells and Incubate add_stock->incubate

Caption: Workflow for preparing and using Calcium HMB solutions for in vitro assays.

G cluster_anabolic Anabolic Pathways (Protein Synthesis) cluster_catabolic Anti-Catabolic Pathway hmb HMB pi3k PI3K/Akt hmb->pi3k activates erk MAPK/ERK hmb->erk activates ubiquitin Ubiquitin-Proteasome Pathway hmb->ubiquitin inhibits mtor mTOR pi3k->mtor p70s6k p70S6K1 mtor->p70s6k synthesis ↑ Protein Synthesis ↑ Cell Proliferation & Differentiation p70s6k->synthesis erk->synthesis degradation ↓ Protein Degradation ubiquitin->degradation

Caption: HMB's influence on key signaling pathways in muscle cells.[8][10][11][12]

References

Technical Support Center: Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcium β-hydroxy-β-methylbutyrate (Ca-HMB). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with Ca-HMB in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter with Ca-HMB solutions, offering potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in stock solution upon storage (especially at 4°C or -20°C) - Low Solubility: Ca-HMB has limited solubility in highly concentrated aqueous solutions, which decreases at lower temperatures.- pH Shift: Changes in pH upon storage can affect the solubility of the calcium salt.- Interaction with other ions: Presence of phosphate (B84403) or sulfate (B86663) ions in the buffer can lead to the precipitation of insoluble calcium salts.[1][2][3]- Prepare stock solutions at a concentration known to be soluble at the intended storage temperature.- Consider preparing a slightly less concentrated stock solution.- Use a buffered solution to maintain a stable pH.- When preparing complex media, add Ca-HMB solution last and after diluting other components to avoid high local concentrations of interacting ions.[4]
Cloudiness or precipitation when adding Ca-HMB to cell culture media - Reaction with media components: Cell culture media often contains phosphate and sulfate ions, which can react with the calcium from Ca-HMB to form insoluble precipitates (e.g., calcium phosphate).[1][2][3]- High concentration: Adding a highly concentrated Ca-HMB stock solution directly to the media can cause localized precipitation.- Add the Ca-HMB solution slowly while gently stirring the media.- Consider preparing the Ca-HMB stock solution in a buffer compatible with your cell culture medium.- Prepare the final concentration of Ca-HMB by diluting the stock solution in a small volume of media before adding it to the bulk of the media.
Inconsistent or lower-than-expected biological activity in assays - Degradation of HMB: HMB may degrade over time in solution, especially if not stored properly. Potential degradation pathways for β-hydroxy acids include dehydration to form α,β-unsaturated acids, particularly under acidic conditions and/or elevated temperatures.- Incorrect concentration: This could be due to precipitation or degradation of the stock solution.- Prepare fresh Ca-HMB solutions for each experiment, or use solutions that have been stored under validated stable conditions.- Verify the concentration of your Ca-HMB solution using a validated analytical method, such as HPLC, before use.- Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Variability between experimental replicates - Inhomogeneous solution: If the Ca-HMB is not fully dissolved or has started to precipitate, different aliquots will have different concentrations.- Degradation over the course of the experiment: If the experiment is lengthy and conducted at a temperature that promotes degradation, the effective concentration of HMB may decrease over time.- Ensure complete dissolution of Ca-HMB when preparing solutions. Gentle warming and vortexing can aid dissolution.- For long-term experiments, consider the stability of Ca-HMB under your specific experimental conditions (temperature, pH) and refresh the solution if necessary.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of Ca-HMB?

For a 100 mM stock solution, dissolve 29.23 mg of Ca-HMB (anhydrous, MW: 292.3 g/mol ) in 1 mL of high-purity water (e.g., Milli-Q) or a suitable buffer (e.g., HEPES). Ensure the powder is completely dissolved by vortexing. Gentle warming (to no more than 37°C) can be used to aid dissolution, but avoid excessive heat. For cell culture applications, sterile filter the final solution through a 0.22 µm filter.

2. What is the best way to store Ca-HMB solutions?

For short-term storage (up to one week), solutions can be stored at 2-8°C. For long-term storage, it is recommended to store solutions in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of Ca-HMB in your specific buffer and storage conditions should be validated for long-term use.

3. Is Ca-HMB stable to freeze-thaw cycles?

While specific data on Ca-HMB is limited, repeated freeze-thaw cycles can be detrimental to the stability of many compounds in solution and can promote precipitation of salts. It is best practice to aliquot stock solutions into single-use volumes to avoid this.

4. At what pH is Ca-HMB most stable?

As a salt of a weak acid, the stability of Ca-HMB in solution can be pH-dependent. Carboxylate salts are generally stable in neutral to slightly alkaline solutions.[5] In acidic conditions, the carboxylate can be protonated, which may influence its stability. For optimal stability, it is recommended to maintain the pH of the solution between 6 and 8.

5. What are the potential degradation products of HMB in solution?

6. How can I verify the concentration and purity of my Ca-HMB solution?

The concentration and purity of Ca-HMB solutions can be accurately determined using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). An experimental protocol for stability testing using HPLC is provided below.

Experimental Protocols

Protocol for Assessing the Stability of Ca-HMB in Solution

This protocol outlines a method to determine the stability of a Ca-HMB solution under specific storage conditions (e.g., temperature, pH) over time using HPLC.

1. Materials and Reagents:

  • Calcium HMB powder

  • High-purity water (HPLC grade)

  • Buffer salts (e.g., phosphate, HEPES) for pH adjustment

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: e.g., 20 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile.

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

2. Preparation of Solutions:

  • Ca-HMB Stock Solution: Accurately weigh and dissolve Ca-HMB in the desired buffer to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the fresh stock solution to concentrations spanning the expected range of analysis (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).

  • Stability Samples: Aliquot the Ca-HMB stock solution into several vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C).

3. HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase: Isocratic elution with a suitable mixture of aqueous buffer and organic solvent (e.g., 95:5 v/v 20 mM potassium phosphate pH 2.5 : acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4. Stability Testing Procedure:

  • Time Point Zero (T0): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and inject it into the HPLC system. Also, inject the calibration standards to generate a standard curve.

  • Subsequent Time Points: At predetermined time intervals (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve a stability sample from storage.

  • Allow the sample to equilibrate to room temperature.

  • Dilute an aliquot to the same working concentration as the T0 sample.

  • Inject the sample into the HPLC system.

  • Analysis:

    • Quantify the concentration of HMB in each sample using the calibration curve from T0.

    • Calculate the percentage of HMB remaining at each time point relative to the T0 concentration.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

5. Data Presentation:

The results of the stability study should be presented in a table.

Time PointStorage ConditionHMB Concentration (mg/mL)% RemainingObservations (e.g., new peaks)
T0-1.00100-
24 hours4°C0.9999No significant changes
24 hours25°C0.9898Minor peak at X min
1 week4°C0.9797No significant changes
1 week25°C0.9292Increased area of peak at X min

Signaling Pathways and Experimental Workflows

HMB Signaling Pathways

HMB is known to modulate two critical pathways in muscle cells: the mTOR pathway, which promotes protein synthesis, and the ubiquitin-proteasome pathway, which is involved in protein degradation.

HMB_mTOR_Pathway HMB HMB AKT Akt HMB->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibition released HMB_Ubiquitin_Proteasome_Pathway HMB HMB Ubiquitin_Proteasome_System Ubiquitin-Proteasome System HMB->Ubiquitin_Proteasome_System Inhibits Protein_Degradation Protein Degradation Ubiquitin_Proteasome_System->Protein_Degradation Causes Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Ca-HMB Stock Solution Prep_Cal Prepare Calibration Standards Prep_Stock->Prep_Cal Prep_Stab Prepare Stability Samples Prep_Stock->Prep_Stab Analyze_T0 Analyze T0 Sample and Standards (HPLC) Prep_Cal->Analyze_T0 Store Store Stability Samples at Defined Conditions Prep_Stab->Store Analyze_Tx Analyze Samples at Time Intervals (Tx) Store->Analyze_Tx Quantify Quantify Concentration Analyze_T0->Quantify Analyze_Tx->Quantify Degradation Identify Degradants Analyze_Tx->Degradation Calculate Calculate % Remaining Quantify->Calculate

References

Technical Support Center: Optimizing Ca-HMB for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the dosage of Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB) in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for using Ca-HMB in vitro.

Frequently Asked Questions (FAQs)

Q1: What is Ca-HMB and what are its primary effects on cells in culture?

A1: Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB) is the calcium salt of HMB, a metabolite of the amino acid leucine. In cell culture, particularly with muscle cells, Ca-HMB has been shown to have several beneficial effects, including:

  • Promoting proliferation and differentiation: HMB can stimulate the growth and specialization of myoblasts (muscle precursor cells).[1]

  • Increasing protein synthesis: It activates key signaling pathways like the mTOR and PI3K/Akt pathways, which are crucial for building new proteins.[1][2][3]

  • Reducing protein degradation: HMB can inhibit the ubiquitin-proteasome pathway, a major system for breaking down cellular proteins.[1]

  • Attenuating apoptosis: It has been shown to reduce programmed cell death in response to certain stimuli.[1][4]

Q2: What is a good starting concentration range for Ca-HMB in my cell culture experiments?

A2: The optimal concentration of Ca-HMB can vary depending on the cell type and the specific research question. However, based on published studies, a good starting point for many cell lines, including myoblasts, is in the range of 25 µM to 125 µM .[5] Some studies have used concentrations up to 100 µg/mL for other cell types like fish immune cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Is Ca-HMB cytotoxic at high concentrations?

A3: Ca-HMB has been shown to have low toxicity and no genotoxic effects in several studies. In vitro studies have shown no significant chromosomal aberrations at concentrations up to 10.0 mM in the short term.[6] However, as with any compound, extremely high concentrations may have off-target effects or cause cytotoxicity. It is good practice to include a cytotoxicity assay in your initial dose-response experiments.

Q4: How should I prepare a stock solution of Ca-HMB?

A4: Ca-HMB is soluble in water, with a reported solubility of 50 g/L.[2] A detailed protocol for preparing a sterile stock solution is provided in the "Experimental Protocols" section of this guide. Generally, you will dissolve the Ca-HMB powder in sterile, deionized water or a buffered solution like PBS, and then sterile-filter it before adding it to your cell culture medium.

Troubleshooting Guide

This guide addresses common issues that may arise when using Ca-HMB in cell culture experiments.

Issue Potential Cause Troubleshooting Steps
Precipitation in culture medium after adding Ca-HMB - High concentration of Ca-HMB exceeding its solubility in the specific medium.- Interaction with other components in the medium, such as phosphates, leading to the formation of insoluble calcium salts.[7]- Ensure your final Ca-HMB concentration is within the recommended range.- Prepare a fresh, lower concentration stock solution.- Add the Ca-HMB stock solution to the medium slowly while gently swirling.- Consider preparing the complete medium with Ca-HMB just before use, rather than storing it for extended periods.
No observable effect of Ca-HMB on cells - Sub-optimal concentration for your specific cell type.- Insufficient incubation time.- The specific cellular process being measured is not significantly affected by HMB in your cell model.- Perform a dose-response experiment with a wider range of concentrations.- Extend the incubation time, monitoring for any delayed effects.- Verify that your chosen cellular markers are appropriate for assessing the effects of HMB based on the known signaling pathways.
Inconsistent results between experiments - Variability in Ca-HMB stock solution preparation.- Inconsistent cell seeding density or passage number.- Fluctuation in incubator conditions (CO2, temperature, humidity).- Prepare a large batch of Ca-HMB stock solution to be used across multiple experiments.- Standardize your cell culture practices, including seeding density and using cells within a specific passage number range.- Regularly monitor and calibrate your incubator.
Unexpected results in cell viability assays (e.g., MTT, XTT) - Ca-HMB may interfere with the metabolic activity of the cells, which is what these assays measure, leading to an over or underestimation of viability.[8][9][10][11][12]- The cholesterol-related metabolic effects of HMB could potentially influence formazan (B1609692) exocytosis.- Corroborate your viability results with a different assay that measures a different cellular parameter, such as a trypan blue exclusion assay for membrane integrity.- Include appropriate vehicle controls in your assay plates.- Run a control with Ca-HMB in cell-free medium to check for any direct reaction with the assay reagents.

Data Presentation

The following tables summarize quantitative data from in vitro studies on the effects of HMB.

Table 1: Effect of HMB on C2C12 Myoblast Viability and Proliferation

ConcentrationSerum ConditionIncubation TimeEffect on Viability/ProliferationReference
25 µMLow Serum (3% FBS)48 hoursSignificant increase in cell viability[5]
25 µMNormal Serum (10% FBS)48 hoursSignificant increase in cell viability[5]
125 µMLow and Normal Serum48 hoursNo significant effect on cell viability[5]
25 µMNormal Serum (10% FBS)48 hoursSignificant increase in cell proliferation[5]
125 µMNormal Serum (10% FBS)48 hoursSignificant increase in cell proliferation[5]

Experimental Protocols

1. Preparation of a Sterile Ca-HMB Stock Solution (100 mM)

  • Materials:

    • Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB) powder

    • Sterile, deionized water or sterile Phosphate-Buffered Saline (PBS)

    • Sterile 50 mL conical tube

    • 0.22 µm sterile syringe filter

    • Sterile syringe

    • Sterile microcentrifuge tubes or cryovials for aliquots

  • Protocol:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the appropriate amount of Ca-HMB powder to make a 100 mM stock solution. The molecular weight of Ca-HMB is approximately 274.3 g/mol .

    • Transfer the powder to a sterile 50 mL conical tube.

    • Add a small volume of sterile water or PBS to the tube and vortex to dissolve the powder.

    • Bring the solution to the final desired volume with sterile water or PBS.

    • Draw the solution into a sterile syringe.

    • Attach the 0.22 µm sterile syringe filter to the syringe.

    • Filter-sterilize the solution into a new sterile conical tube.

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

    • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

2. General Protocol for a Cell Viability Assay (MTT Assay)

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • Ca-HMB stock solution

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Protocol:

    • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of your Ca-HMB stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same amount of solvent used for the stock solution) and a no-treatment control.

    • Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of Ca-HMB.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Following incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After the MTT incubation, add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance of the plate on a microplate reader at the appropriate wavelength (typically around 570 nm).

    • Calculate cell viability as a percentage relative to the no-treatment control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Ca-HMB Stock Solution treat_cells Treat Cells with Ca-HMB Dilutions prep_stock->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent measure Measure Endpoint (e.g., Absorbance) add_reagent->measure analyze Analyze and Compare Data measure->analyze signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_outcomes Cellular Outcomes HMB Ca-HMB PI3K PI3K HMB->PI3K MAPK MAPK/ERK HMB->MAPK Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis ↓ Apoptosis Akt->Apoptosis inhibits Protein_Synthesis ↑ Protein Synthesis mTORC1->Protein_Synthesis Proliferation ↑ Proliferation MAPK->Proliferation Differentiation ↑ Differentiation MAPK->Differentiation

References

Technical Support Center: Overcoming Matrix Effects in HMB Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of β-Hydroxy β-methylbutyrate (HMB).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact HMB quantification?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method for HMB.[1][3] In liquid chromatography-mass spectrometry (LC-MS)-based HMB quantification, these effects can lead to erroneous results.[4]

Q2: What are the common sources of matrix effects in biological samples for HMB analysis?

A2: The primary causes of matrix effects are endogenous components of a biological sample that co-elute with HMB and interfere with its ionization in the mass spectrometer's source.[1][2] Common sources in matrices like plasma, serum, and urine include:

  • Phospholipids (B1166683): Abundant in plasma and serum, they are a major cause of ion suppression.[4]

  • Salts and Proteins: These can alter the droplet formation and evaporation process in the ion source.[4]

  • Metabolites: Other small molecules in the sample can compete with HMB for ionization.[1]

  • Exogenous substances: Anticoagulants, dosing vehicles, and co-administered drugs can also contribute to matrix effects.[4]

Q3: How can I detect and quantify matrix effects in my HMB assay?

A3: Matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of HMB is infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the HMB signal indicate the presence of matrix effects.[4]

  • Quantitative Assessment (Post-Extraction Spike Method): This is the "gold standard" for quantifying matrix effects.[4] The response of HMB spiked into a blank matrix extract (post-extraction) is compared to the response of HMB in a neat solution (solvent). The ratio of these responses is known as the Matrix Factor (MF).[1]

    • MF = 1: No matrix effect

    • MF < 1: Ion suppression

    • MF > 1: Ion enhancement

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for HMB quantification?

A4: A stable isotope-labeled internal standard is a version of the analyte (in this case, HMB) in which one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[5][6] SIL-IS are considered the gold standard for quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte.[5][7] They co-elute with HMB and experience the same degree of matrix effects, thus providing a reliable way to correct for signal variations and improve the accuracy and precision of quantification.[7] For example, a ¹³C-labeled HMB has been successfully used for accurate quantification in human plasma.[8]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in HMB quantification.

  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Use the post-extraction spike method with at least six different lots of your biological matrix to determine the Matrix Factor (MF) and its variability.

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A ¹³C-labeled HMB or [3,4,methyl-¹³C₃]HMB are suitable options.[8][9]

    • Optimize Sample Preparation: If a SIL-IS is not available or matrix effects are severe, improve your sample cleanup. Move from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Chromatographic Separation: Modify your LC method to better separate HMB from interfering matrix components. This can involve changing the column, mobile phase, or gradient profile.

Issue 2: Low HMB signal intensity and poor sensitivity.

  • Possible Cause: Severe ion suppression.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to determine if HMB is eluting in a region of high ion suppression.

    • Adjust Chromatography: Alter the retention time of HMB to move it out of the suppression zone.

    • Enhance Sample Cleanup: Employ more selective sample preparation methods like SPE to remove the interfering compounds.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also decrease the HMB signal below the limit of quantification.[10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

Objective: To quantify the extent of ion suppression or enhancement for HMB in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike HMB into the reconstitution solvent at low, medium, and high concentrations representative of your calibration curve.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire extraction procedure. Spike HMB into the final, extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike HMB into the blank biological matrix before the extraction procedure at the same concentrations. This set is used to determine recovery.

  • Analyze Samples: Analyze all three sets of samples using your validated LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of HMB in Set B) / (Mean Peak Area of HMB in Set A)

    • The coefficient of variation (CV) of the MF across the different matrix lots should ideally be ≤15%.

Protocol 2: Sample Preparation for HMB Quantification in Human Plasma

Objective: To extract HMB from human plasma while minimizing matrix effects.

Methodology (Protein Precipitation): [8]

  • Sample Aliquot: Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add Internal Standard: Add a known amount of ¹³C-labeled HMB internal standard.

  • Precipitation: Add 400 µL of methanol (B129727) containing 0.1% formic acid.

  • Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects in HMB Quantification

Sample Preparation TechniqueTypical Matrix Factor (MF) RangeAnalyte RecoveryThroughputCost & ComplexityKey Advantage
Protein Precipitation (PPT) 0.4 - 1.280 - 110%HighLowSimple and fast
Liquid-Liquid Extraction (LLE) 0.7 - 1.170 - 95%MediumMediumRemoves many phospholipids and salts
Solid-Phase Extraction (SPE) 0.9 - 1.185 - 105%Low to MediumHighProvides the cleanest extracts

Note: Values are illustrative and can vary depending on the specific matrix and method conditions.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome Problem Inaccurate or Irreproducible HMB Quantification Qualitative Qualitative Analysis (Post-Column Infusion) Problem->Qualitative Identify Suppression Zones Quantitative Quantitative Analysis (Post-Extraction Spike) Problem->Quantitative Calculate Matrix Factor Chroma Modify Chromatographic Conditions Qualitative->Chroma Analyte in Suppression Zone SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Quantitative->SIL_IS High Variability SamplePrep Optimize Sample Preparation (LLE, SPE) Quantitative->SamplePrep Significant Suppression/ Enhancement Outcome Accurate and Reliable HMB Quantification SIL_IS->Outcome SamplePrep->Outcome Chroma->Outcome

Caption: Troubleshooting workflow for addressing matrix effects.

PostExtractionSpike cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Spiked Matrix cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation A1 Solvent A2 Spike HMB A1->A2 LCMS Analyze Peak Areas A2->LCMS B1 Blank Matrix B2 Extract B1->B2 B3 Spike HMB B2->B3 B3->LCMS MF Matrix Factor (MF) = (Peak Area Set B) / (Peak Area Set A) LCMS->MF

Caption: Experimental workflow for quantifying matrix effects.

References

Technical Support Center: Enhancing the Bioavailability of Calcium HMB Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and evaluation of Calcium β-hydroxy-β-methylbutyrate (Ca-HMB).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of Calcium HMB?

A1: The primary challenges in enhancing the oral bioavailability of Calcium HMB revolve around its physicochemical properties and physiological behavior. Key factors include:

  • Solubility and Dissolution Rate: While HMB is water-soluble, the calcium salt form (Ca-HMB) has a dissolution rate that can be a limiting factor for absorption.

  • First-Pass Metabolism: Although not extensively reported as a major issue for HMB, some degree of hepatic metabolism can occur.

  • Gastrointestinal Transit Time: Rapid transit through the upper small intestine, the primary site of absorption, can limit the time available for dissolution and absorption.

  • Formulation Matrix Effects: The excipients and the final dosage form (e.g., powder, capsule, tablet) can significantly influence the release and subsequent absorption of HMB.

Q2: Which form of HMB, Calcium HMB (Ca-HMB) or HMB free acid (HMB-FA), has better bioavailability?

A2: The scientific literature presents conflicting findings on this topic. Some studies in humans suggest that HMB-FA leads to a more rapid increase in plasma HMB concentrations and a higher peak concentration (Cmax) compared to Ca-HMB. However, other research, particularly in animal models, has indicated that Ca-HMB exhibits greater relative bioavailability, potentially due to lower systemic clearance.[1] A recent human study also found that Ca-HMB had superior bioavailability compared to HMB-FA.[2][3] The choice between Ca-HMB and HMB-FA may depend on the desired pharmacokinetic profile for a specific application.

Q3: How does co-ingestion of other substances, like carbohydrates, affect HMB absorption?

A3: Co-ingestion of carbohydrates, such as glucose, has been shown to influence the pharmacokinetics of HMB. Generally, the presence of glucose can delay the time to reach peak plasma concentration (Tmax) and may also reduce the peak concentration (Cmax) of HMB.

Troubleshooting Guides

Formulation Development
Issue Potential Cause Troubleshooting Steps
Low in vitro dissolution rate 1. Poor wettability of Ca-HMB powder. 2. Inadequate disintegration of the solid dosage form. 3. Formation of insoluble calcium salts in the dissolution medium.1. Incorporate a wetting agent (e.g., sodium lauryl sulfate (B86663) at a low concentration) in the formulation. 2. Optimize the concentration of disintegrants (e.g., croscarmellose sodium, sodium starch glycolate). 3. For dissolution media with high phosphate (B84403) concentrations, consider alternative buffers or the use of a two-stage dissolution test to better simulate physiological conditions.
Variability in content uniformity 1. Poor flowability of the powder blend. 2. Segregation of Ca-HMB from excipients during handling and processing.1. Add a glidant (e.g., colloidal silicon dioxide) to the formulation. 2. Optimize particle size distribution of Ca-HMB and excipients to be more uniform. 3. Employ a blending process that minimizes segregation, such as V-blending or bin blending.
Physical instability of the formulation (e.g., caking, discoloration) 1. Hygroscopicity of Ca-HMB or excipients. 2. Chemical interaction between Ca-HMB and excipients.1. Store raw materials and the final product in controlled, low-humidity environments. 2. Include a desiccant in the packaging. 3. Conduct compatibility studies with selected excipients using techniques like differential scanning calorimetry (DSC) to identify potential interactions.
In Vitro Dissolution Testing
Issue Potential Cause Troubleshooting Steps
Incomplete dissolution (<85% release) 1. Sink conditions are not maintained. 2. The chosen dissolution medium is not suitable for Ca-HMB. 3. The dosage form is not disintegrating properly.1. Ensure the volume of the dissolution medium is at least three times that required to form a saturated solution of the highest dose of Ca-HMB.[4] 2. Evaluate dissolution in different pH media (e.g., pH 1.2, 4.5, and 6.8) to identify the optimal conditions.[4] 3. If the issue persists in aqueous media, consider adding a small, justified amount of surfactant (e.g., 0.5% sodium lauryl sulfate). 4. For tablets or capsules, investigate the impact of different disintegrants and binders.
High variability between dissolution vessels 1. Improper deaeration of the dissolution medium. 2. Coning effect at the bottom of the vessel (for paddle apparatus). 3. Incorrect positioning of the dosage form.1. Ensure the dissolution medium is properly deaerated according to USP guidelines. 2. If coning is observed, consider increasing the paddle speed (e.g., from 50 to 75 rpm) or using a basket apparatus. 3. For capsules, use sinkers to prevent floating.
In Vivo Pharmacokinetic Studies
Issue Potential Cause Troubleshooting Steps
High inter-individual variability in plasma concentrations 1. Differences in gastric emptying rates among subjects. 2. Inconsistent administration of the formulation. 3. Genetic variations in metabolic enzymes or transporters.1. Standardize the fasting state of the subjects before dosing. 2. Ensure precise and consistent dosing procedures, especially for oral gavage in animal studies. 3. Increase the number of subjects to improve statistical power.
Low or undetectable plasma concentrations of HMB 1. The analytical method lacks the required sensitivity. 2. Poor absorption of the formulation. 3. Rapid elimination of HMB.1. Validate the analytical method to ensure the lower limit of quantification (LLOQ) is sufficient to detect expected plasma concentrations.[5] 2. Re-evaluate the formulation for potential dissolution and absorption issues. 3. Increase the frequency of blood sampling at early time points to capture the peak concentration.
Analytical Method (LC-MS/MS)
Issue Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of endogenous plasma components (e.g., phospholipids) with HMB. 2. Interference from anticoagulants or other sample additives.1. Optimize the chromatographic method to achieve better separation of HMB from interfering matrix components. 2. Improve the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction). 3. Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled HMB) to compensate for matrix effects.[5] 4. Evaluate matrix effects from different lots of blank plasma.[5]
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Overloading of the analytical column.1. Adjust the mobile phase pH to ensure HMB is in a consistent ionic state. 2. Use a guard column and ensure proper sample cleanup to protect the analytical column. 3. If overloading is suspected, dilute the sample or reduce the injection volume.
Low Recovery during Sample Preparation 1. Inefficient extraction of HMB from the plasma matrix. 2. Degradation of HMB during sample processing.1. Optimize the extraction solvent and pH for liquid-liquid extraction or the sorbent and elution solvent for solid-phase extraction. 2. Perform stability studies of HMB in plasma under the conditions used for sample preparation (e.g., benchtop, freeze-thaw cycles).[5]

Data Presentation

Table 1: Pharmacokinetic Parameters of HMB in Rats Following Oral Administration of Ca-HMB vs. HMB-FA [6][7]

ParameterDose (mg/kg)Ca-HMBHMB-FA (equivalent dose)
Cmax (ng/mL) 3023,567 ± 4,50915,333 ± 2,517
10069,667 ± 8,08348,000 ± 5,000
300156,333 ± 15,275116,667 ± 11,547
Tmax (h) 301.0 ± 0.01.0 ± 0.0
1001.5 ± 0.51.5 ± 0.5
3002.0 ± 0.02.0 ± 0.0
AUC₀₋t (ng·h/mL) 3080,183 ± 11,11253,717 ± 8,018
100289,833 ± 33,212188,167 ± 20,203
300794,333 ± 79,444627,667 ± 62,778
Relative Bioavailability (%) 30149%100%
100154%100%
300127%100%

Table 2: Pharmacokinetic Parameters of HMB in Humans Following a 1g Dose [2][3]

ParameterCa-HMB (in water)Ca-HMB (in capsule)HMB-FA (in capsule)
Cmax (µmol/L) 249.7 ± 49.7229.2 ± 65.9139.1 ± 67.2
Tmax (min) 43 ± 2279 ± 4078 ± 21
AUC₀₋₇₂₀ (µmol/L·min) 47,871 ± 10,78350,078 ± 10,50729,130 ± 12,946
Relative Bioavailability (%) 100% (Reference)104.8 ± 14.9%61.5 ± 17.0%

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Ca-HMB Tablets

This protocol is a representative method based on general USP guidelines for immediate-release dosage forms.

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure: a. Place one Ca-HMB tablet in each of the six dissolution vessels. b. Start the apparatus immediately. c. Withdraw 5 mL samples at 10, 20, 30, 45, and 60 minutes. d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples through a 0.45 µm PVDF syringe filter. f. Analyze the samples for HMB concentration using a validated analytical method (e.g., LC-MS/MS).

  • Acceptance Criteria: Not less than 80% (Q) of the labeled amount of HMB is dissolved in 45 minutes.

Protocol 2: In Vivo Pharmacokinetic Study of a Novel Ca-HMB Formulation in Rats

This protocol provides a general framework for a comparative bioavailability study.

  • Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight with free access to water.

  • Study Design: Crossover design with a one-week washout period.

  • Groups (n=6 per group):

    • Group A: Control formulation (e.g., Ca-HMB in water) at a dose of 100 mg/kg.

    • Group B: Test formulation at an equivalent dose.

  • Administration: Oral gavage.

  • Blood Sampling: a. Collect approximately 0.25 mL of blood from the tail vein into EDTA-containing tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose. b. Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate plasma. c. Store plasma samples at -80 °C until analysis.

  • Sample Analysis: Quantify HMB concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate Cmax, Tmax, AUC₀₋t, and AUC₀₋inf using non-compartmental analysis software. Determine the relative bioavailability of the test formulation compared to the control.

Protocol 3: LC-MS/MS Quantification of HMB in Human Plasma

This is a summary of a validated method for HMB analysis.[5]

  • Sample Preparation: a. To 100 µL of plasma, add an internal standard (¹³C-labeled HMB). b. Precipitate proteins by adding methanol (B129727) containing 0.1% formic acid. c. Vortex and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) with formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor specific precursor-to-product ion transitions for both HMB and its stable isotope-labeled internal standard.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability according to regulatory guidelines.[5]

Visualizations

experimental_workflow cluster_formulation Formulation & In Vitro cluster_invivo In Vivo Evaluation cluster_analysis Bioanalysis & Data Interpretation formulation Ca-HMB Formulation Development (e.g., Solid Dispersion, Cyclodextrin Complex) dissolution In Vitro Dissolution Testing (USP Apparatus II, pH 6.8) formulation->dissolution Characterize release profile pk_study Animal Pharmacokinetic Study (Rat Model, Oral Gavage) dissolution->pk_study Proceed if in vitro results are promising sampling Blood Sampling (Serial time points) pk_study->sampling bioanalysis LC-MS/MS Analysis (Quantify HMB in plasma) sampling->bioanalysis pk_calc Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) bioanalysis->pk_calc bioavailability Determine Relative Bioavailability pk_calc->bioavailability

Caption: Experimental workflow for assessing the bioavailability of a novel Ca-HMB formulation.

signaling_pathways cluster_mTOR Anabolic Pathway cluster_Ubiquitin Anti-Catabolic Pathway HMB_mTOR HMB mTORC1 mTORC1 Activation HMB_mTOR->mTORC1 p70S6K p70S6K mTORC1->p70S6K ProteinSynthesis ↑ Muscle Protein Synthesis p70S6K->ProteinSynthesis HMB_Ub HMB UbiquitinProteasome Ubiquitin-Proteasome Pathway HMB_Ub->UbiquitinProteasome Inhibits ProteinDegradation ↓ Muscle Protein Breakdown UbiquitinProteasome->ProteinDegradation

Caption: Dual mechanism of HMB on muscle protein turnover.

formulation_strategy cluster_cause Primary Cause Analysis cluster_solution Formulation Strategies Problem Poor Ca-HMB Bioavailability Solubility Solubility/Dissolution Rate-Limited Problem->Solubility Permeability Permeability-Limited (Less Common for HMB) Problem->Permeability SD Solid Dispersion (e.g., with PVP, Poloxamer) Solubility->SD Increase surface area & wettability CD Cyclodextrin Complexation (e.g., with HP-β-CD) Solubility->CD Form soluble inclusion complexes Particle Particle Size Reduction (Micronization) Solubility->Particle Increase surface area Lipid Lipid-Based Formulations (e.g., SMEDDS) Permeability->Lipid Enhance absorption via lymphatic pathway

Caption: Decision tree for selecting a Ca-HMB formulation strategy.

References

Technical Support Center: Troubleshooting Inconsistent Results in Ca-HMB Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calcium β-hydroxy-β-methylbutyrate (Ca-HMB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during Ca-HMB research.

Frequently Asked Questions (FAQs)

Q1: What is Ca-HMB and how does it differ from HMB-FA?

A1: β-hydroxy-β-methylbutyrate (HMB) is a metabolite of the amino acid leucine (B10760876).[1] It is commercially available in two primary forms: calcium HMB (Ca-HMB) and HMB free acid (HMB-FA). Ca-HMB is a stable calcium salt, while HMB-FA is the free acid form of HMB. The key difference lies in their bioavailability and pharmacokinetics. While some studies suggest HMB-FA has a faster absorption and higher peak plasma concentration, other research indicates that Ca-HMB may have superior overall bioavailability.[2] These differences can contribute to variability in study outcomes.

Q2: What are the primary molecular mechanisms of HMB?

A2: HMB is understood to exert its effects on skeletal muscle through a dual mechanism:

  • Stimulation of Muscle Protein Synthesis: HMB activates the mechanistic target of rapamycin (B549165) (mTOR) pathway, a key regulator of muscle growth.[3]

  • Inhibition of Muscle Protein Breakdown: HMB attenuates the activity of the ubiquitin-proteasome system, the primary pathway for protein degradation in muscle cells.

Q3: Why are the results of Ca-HMB studies often inconsistent?

A3: Inconsistent findings in Ca-HMB studies can be attributed to several factors:

  • Form of HMB: Differences in bioavailability between Ca-HMB and HMB-FA can lead to varied physiological responses.[2]

  • Training Status of Participants: The effects of HMB appear to be more pronounced in untrained individuals or during the initial phases of a new, intense training program. Highly trained athletes may show little to no benefit.

  • Dietary Control: Inadequate control of dietary protein and leucine intake can confound the effects of HMB supplementation.[4]

  • Dosage and Timing: The dose of Ca-HMB and the timing of its administration relative to exercise can influence its efficacy.

  • Analytical Methods: Variability in methods for quantifying HMB and assessing muscle protein metabolism can contribute to disparate results.

Troubleshooting Guides

Analytical & Methodological Issues

Q1.1: I'm seeing inconsistent HMB concentrations in my plasma/cell culture media samples when using HPLC. What could be the cause?

A1.1: Inconsistent HMB quantification via HPLC can stem from several sources. Here are some common issues and their solutions:

  • Sample Preparation: Incomplete protein precipitation or the presence of interfering substances can affect peak purity and integration.

    • Troubleshooting: Ensure your protein precipitation method (e.g., with acetonitrile (B52724) or methanol) is optimized and consistently applied. Consider solid-phase extraction (SPE) for cleaner samples.

  • Chromatographic Conditions:

    • Peak Tailing: This can be caused by interactions between HMB and active silanol (B1196071) groups on the column.

      • Solution: Use a high-purity silica-based column or add a competing base to the mobile phase. Adjusting the mobile phase pH can also help.[5]

    • Shifting Retention Times: This may be due to changes in mobile phase composition, temperature fluctuations, or column degradation.

      • Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature stability. If the column is old, replace it.[6]

  • Standard Curve: An inaccurate standard curve will lead to incorrect quantification.

    • Solution: Prepare fresh standards for each run and ensure the curve covers the expected concentration range of your samples.

Q1.2: My Western blots for phosphorylated mTOR pathway proteins (p-mTOR, p-p70S6K) are showing weak or no signal after Ca-HMB treatment. What should I do?

A1.2: Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of phosphorylation. Here are some troubleshooting tips:

  • Sample Handling: Phosphatases in your sample can dephosphorylate your target proteins.

    • Solution: Work quickly and keep samples on ice. Crucially, add phosphatase inhibitors to your lysis buffer.[7]

  • Blocking Buffer: The choice of blocking buffer can impact antibody binding.

    • Solution: While non-fat dry milk is common, bovine serum albumin (BSA) is often recommended for phospho-specific antibodies to avoid potential cross-reactivity with phosphoproteins in milk.

  • Antibody Incubation:

    • Solution: Optimize the primary antibody concentration and consider incubating overnight at 4°C to increase signal. Ensure you are using a validated antibody for your target and species.

  • Loading Control: It's essential to verify that the total protein levels are consistent.

    • Solution: After probing for the phosphorylated protein, strip the membrane and re-probe for the total protein (e.g., total mTOR, total p70S6K) to confirm equal loading.

Experimental Design & Interpretation

Q2.1: My study with trained athletes showed no significant effect of Ca-HMB on muscle mass or strength. Is this expected?

A2.1: Yes, this is a common finding. The ergogenic effects of HMB are most consistently observed in untrained individuals or those starting a new, challenging training regimen where muscle damage is more significant. In highly trained athletes, the adaptive responses to training are blunted, and the additional benefit of HMB may be minimal.[8]

Q2.2: How can I control for dietary factors that might interfere with my Ca-HMB study?

A2.2: Dietary control is critical for robust results in nutritional intervention studies.[4][9]

  • Dietary Records: Have participants complete detailed food diaries for a period before and during the study to assess their baseline and ongoing intake of total calories, protein, and leucine.

  • Standardized Diets: For tightly controlled studies, provide all meals and snacks to participants to ensure consistent nutrient intake.

  • Protein and Leucine Intake: Ensure all participants consume a consistent and adequate amount of protein, as high dietary leucine can mask the effects of HMB supplementation.

Data Presentation: Inconsistent Findings in Ca-HMB Studies

The following tables summarize quantitative data from various studies, highlighting the inconsistencies in outcomes based on the form of HMB, participant training status, and study duration.

Table 1: Bioavailability Comparison of Ca-HMB vs. HMB-FA

StudyFormDosePeak Plasma Concentration (Cmax)Time to Peak (Tmax)Area Under the Curve (AUC)
Ribeiro et al. (2024)[10]Ca-HMB (capsules)1g229.2 ± 65.9 µmol/L79 ± 40 min50,078 ± 10,507 µmol/L·min
Ribeiro et al. (2024)[10]Ca-HMB (water)1g249.7 ± 49.7 µmol/L43 ± 22 min47,871 ± 10,783 µmol/L·min
Ribeiro et al. (2024)[10]HMB-FA (capsules)1g139.1 ± 67.2 µmol/L78 ± 21 min29,130 ± 12,946 µmol/L·min
Shreeram et al. (2014)[11]Ca-HMB (oral)30 mg/kgSignificantly greater than HMB-FANot significantly differentSignificantly greater than HMB-FA
Shreeram et al. (2014)[11]HMB-FA (oral)24.2 mg/kg---

Table 2: Effects of HMB Supplementation on Muscle Mass and Strength in Trained vs. Untrained Individuals

StudyParticipantsDurationHMB DoseChange in Lean Body MassChange in Strength
Nissen et al. (1996)[8]Untrained Males3 weeks3 g/day Ca-HMBIncreasedIncreased
Kreider et al. (1999)Trained Males4 weeks3 g/day Ca-HMBNo significant difference vs. placeboNo significant difference vs. placebo
Jakubowski et al. (2020)[12]Young Adults (RET)Meta-analysisVariousNo significant effectNo significant effect
Durkalec-Michalski et al. (2025)[13][14]Trained & Untrained Males6 weeks4.8-7.8 g/day HMB-FANo significant effectNot assessed

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated mTOR Pathway Proteins

This protocol provides a general guideline for analyzing the phosphorylation status of key mTOR pathway proteins like mTOR and p70S6K in muscle cell lysates.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane on a 4-15% Tris-glycine gradient gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane using a wet transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-mTOR, anti-phospho-p70S6K) diluted in 5% BSA in TBST overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Proteasome Activity Assay

This protocol outlines a fluorometric assay to measure the chymotrypsin-like activity of the proteasome in cell or tissue extracts.

  • Sample Preparation:

    • Homogenize cells or tissue in a suitable lysis buffer (without protease inhibitors that target the proteasome).

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine protein concentration.

  • Assay Procedure:

    • In a 96-well black plate, add a defined amount of protein extract to each well.

    • For a negative control, add a specific proteasome inhibitor (e.g., MG-132) to a subset of wells.

    • Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.

    • Incubate at 37°C, protected from light.

    • Measure the fluorescence at an excitation of ~350-380 nm and an emission of ~440-460 nm at regular intervals.

  • Data Analysis:

    • Calculate the rate of fluorescence increase over time.

    • Subtract the rate of the inhibitor-treated samples from the untreated samples to determine the specific proteasome activity.

Mandatory Visualizations

Signaling Pathways

mTOR_Pathway cluster_input Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mtorc1 mTORC1 Complex Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activates HMB HMB HMB->mTORC1 activates Akt Akt PI3K->Akt activates Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates mTORC1->4E-BP1 inhibits Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits (when active) Ubiquitin_Proteasome_Pathway cluster_inhibition cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation HMB HMB E1, E2, E3 Ligases E1, E2, E3 Ligases HMB->E1, E2, E3 Ligases inhibits Proteasome Proteasome HMB->Proteasome inhibits Muscle Protein Muscle Protein Ubiquitinated Protein Ubiquitinated Protein Muscle Protein->Ubiquitinated Protein ubiquitination Ubiquitin Ubiquitin Ubiquitinated Protein->Proteasome targeted for degradation Peptide Fragments Peptide Fragments Proteasome->Peptide Fragments degrades to Experimental_Workflow cluster_study_design Study Design cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Data Analysis Participant Recruitment Participant Recruitment Randomization Randomization Participant Recruitment->Randomization Ca-HMB Group Ca-HMB Group Randomization->Ca-HMB Group Placebo Group Placebo Group Randomization->Placebo Group Supplementation Supplementation Ca-HMB Group->Supplementation Placebo Group->Supplementation Training Protocol Training Protocol Supplementation->Training Protocol Blood Samples Blood Samples Training Protocol->Blood Samples Muscle Biopsies Muscle Biopsies Training Protocol->Muscle Biopsies HMB Quantification (HPLC) HMB Quantification (HPLC) Blood Samples->HMB Quantification (HPLC) Western Blot (mTOR) Western Blot (mTOR) Muscle Biopsies->Western Blot (mTOR) Proteasome Assay Proteasome Assay Muscle Biopsies->Proteasome Assay Statistical Analysis Statistical Analysis HMB Quantification (HPLC)->Statistical Analysis Western Blot (mTOR)->Statistical Analysis Proteasome Assay->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

References

Technical Support Center: HMB Analysis in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-Hydroxy β-methylbutyrate (HMB) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of HMB in complex biological matrices such as plasma, serum, and urine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for analyzing HMB in biological samples?

A1: The two most common analytical techniques for HMB quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is considered a gold standard method but typically requires a chemical derivatization step to make the polar HMB molecule volatile.[1] LC-MS/MS methods have also been developed that are sensitive, high-throughput, and do not require derivatization, often simplifying sample preparation.[2][3]

Q2: Why is derivatization necessary for GC-MS analysis of HMB?

A2: Derivatization is crucial for GC-MS analysis of polar molecules like HMB because it increases their volatility and thermal stability.[4][5] This process replaces active hydrogens on polar functional groups (like the hydroxyl and carboxyl groups in HMB) with nonpolar moieties.[5] This chemical modification allows the analyte to be vaporized in the GC inlet without degradation and to travel through the analytical column for separation.[6]

Q3: What are the common derivatization reagents for HMB analysis by GC-MS?

A3: Common derivatization reagents for HMB include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively.[5][7] Another approach involves derivatization with pentafluorobenzyl bromide (PFBBr).[1]

Q4: What is the importance of an internal standard in HMB analysis?

A4: An internal standard (IS) is critical for accurate and precise quantification in both GC-MS and LC-MS/MS analyses.[8][9] It is a compound with similar physicochemical properties to HMB that is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[8] The IS helps to correct for variability that can occur during sample extraction, derivatization, and injection, as well as for matrix effects that can suppress or enhance the instrument signal.[10][11] A stable isotope-labeled version of HMB (e.g., [2H6]HMB or [13C]-HMB) is the ideal internal standard because it behaves nearly identically to the unlabeled HMB during the entire analytical process.[2][11][12][13]

Q5: What are matrix effects and how can they impact HMB analysis?

A5: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the biological sample matrix (e.g., salts, lipids, proteins).[10] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantitative results.[10][14] Complex biological samples are prone to significant matrix effects.[15] The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects, as the IS is affected in the same way as the analyte.[11] Thorough sample clean-up and optimized chromatographic separation can also help to minimize matrix effects.[10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during HMB analysis.

Issue 1: No or Low Peak Signal for HMB

Potential Cause Troubleshooting Step
Sample Degradation Ensure proper sample collection, processing, and storage conditions. HMB stability in plasma has been demonstrated for multiple freeze-thaw cycles and at room temperature for several hours, but long-term stability should be validated.[2]
Inefficient Extraction Verify the extraction protocol. For protein precipitation, ensure the correct ratio of organic solvent to plasma is used.[2] For liquid-liquid extraction, ensure the pH is appropriate for extracting the acidic HMB.
Incomplete Derivatization (GC-MS) Check the derivatization reagent for degradation (e.g., due to moisture). Ensure the reaction temperature and time are optimal.[5] The presence of moisture can significantly hinder silylation reactions.[5]
Instrument Issues Check for leaks in the GC or LC system.[16][17] For GC-MS, ensure the inlet liner is clean and not active.[18] For LC-MS, check for blockages in the sample flow path. Verify MS detector settings and ensure it is properly tuned.[16]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Active Sites in GC System Active sites in the GC inlet liner or the front of the column can interact with the HMB derivative, causing peak tailing. Use a deactivated liner and trim the first few centimeters of the column.[17][18]
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[18]
Inappropriate Column Temperature (GC) If the initial oven temperature is too low, it can cause peak broadening. If it's too high, it can lead to poor separation from the solvent front. Optimize the temperature program.[5]
Poor Chromatography (LC) Ensure the mobile phase composition and gradient are optimized for HMB retention and peak shape. Check the column for degradation or contamination.

Issue 3: High Variability in Results

| Potential Cause | Troubleshooting Step | | Inconsistent Internal Standard Addition | Ensure the internal standard is added precisely and consistently to every sample at the very beginning of the sample preparation process.[8] | | Significant Matrix Effects | If not using a stable isotope-labeled IS, variability can be high due to differential matrix effects between samples. Implement a more rigorous sample clean-up procedure or switch to a stable isotope-labeled IS.[14] | | Autosampler/Injection Issues | Check the autosampler for air bubbles in the syringe and ensure consistent injection volumes.[16] | | Derivatization Instability (GC-MS) | HMB derivatives can be sensitive to moisture. Ensure samples are kept dry after derivatization and analyze them within a validated timeframe.[5] |

Experimental Protocols

Protocol 1: HMB Analysis in Human Plasma by LC-MS/MS

This protocol is a summary of a typical high-throughput method.[2]

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution (e.g., 13C-labeled HMB).

    • Add 400 µL of methanol (B129727) containing 0.1% formic acid to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 3.0 x 100 mm, 1.7 µm).[19]

    • Mobile Phase A: 0.1% formic acid in water.[19]

    • Mobile Phase B: Acetonitrile.[19]

    • Gradient: A suitable gradient to separate HMB from matrix components (e.g., 2% B to 100% B over several minutes).[19]

    • Flow Rate: 0.5 mL/min.[19]

    • Injection Volume: 10 µL.

    • MS Detection: Electrospray ionization (ESI) in negative mode.

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for HMB and its internal standard.

Protocol 2: HMB Analysis in Human Plasma by GC-MS

This protocol is a summary of a common derivatization-based method.[7]

  • Sample Preparation & Extraction:

    • Add internal standard (e.g., [2H6]HMB) to 1 mL of plasma.

    • Acidify the sample with HCl.

    • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) (repeat twice).

    • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of BSTFA.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 100°C), then ramp up to a final temperature (e.g., 280°C) to elute the HMB derivative.[1]

    • MS Detection: Electron ionization (EI) with Selected Ion Monitoring (SIM) of characteristic ions for the HMB derivative and its internal standard.

Data Presentation

Table 1: Comparison of Performance Characteristics for HMB Analytical Methods

ParameterLC-MS/MS Method[2]GC-MS Method[1]
Sample Volume 100 µL100 - 200 µL
Derivatization Required NoYes (PFBBr or Silylation)
Linearity Range 10 - 500 ng/mLNot explicitly stated, but linear curves constructed
Inter-day Accuracy (%) 91.2 - 98.1%Not explicitly stated
Inter-day Precision (%CV) 3.7 - 7.8%7.68% (for concentration)
Limit of Quantitation (LOQ) 10 ng/mL150 nM

Visualizations

HMB_Metabolic_Pathway Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC Branched-chain aminotransferase HMB β-Hydroxy β-methylbutyrate (HMB) KIC->HMB KIC dioxygenase (cytosol) Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Isovaleryl_CoA->HMB Multiple reactions

Caption: Metabolic pathway of HMB synthesis from Leucine.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Plasma, Urine) IS_Addition Add Internal Standard Sample->IS_Addition Extraction Extraction (LLE or PPT) IS_Addition->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection MS Detection (SIM/Scan) Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for HMB analysis by GC-MS.

Troubleshooting_Logic Start Problem Encountered (e.g., Low Signal) Check_Sample Verify Sample Integrity & Storage Start->Check_Sample Check_Prep Review Sample Prep (Extraction, Derivatization) Start->Check_Prep Check_Instrument Inspect Instrument (Leaks, Column, Source) Start->Check_Instrument Resolve Problem Resolved Check_Sample->Resolve Check_Prep->Resolve Check_Instrument->Resolve

Caption: Logical troubleshooting flow for HMB analysis issues.

References

Technical Support Center: Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB) Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of Ca-HMB during storage and throughout experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your Ca-HMB samples.

Frequently Asked Questions (FAQs)

Q1: What is Ca-HMB and why is its stability during storage a concern?

A1: Calcium β-Hydroxy-β-Methylbutyrate (Ca-HMB) is the calcium salt of β-hydroxy-β-methylbutyrate, a metabolite of the amino acid leucine.[1] It is widely used in nutritional supplements.[2] Its stability is crucial because degradation can lead to a loss of potency and the formation of impurities, potentially impacting experimental outcomes and product efficacy. The calcium salt form of HMB is generally more stable and less susceptible to oxidation than the free acid form, which contributes to a longer shelf life.[3]

Q2: What are the primary environmental factors that can cause Ca-HMB degradation?

A2: The primary environmental factors that can lead to the degradation of Ca-HMB are elevated temperature, humidity, exposure to light, and extreme pH conditions (in solutions). As a hygroscopic compound, Ca-HMB is particularly sensitive to moisture, which can accelerate degradation pathways.

Q3: What are the known degradation pathways and products of Ca-HMB?

A3: Currently, there is limited publicly available data specifically detailing the degradation pathways and products of Ca-HMB under various stress conditions. However, based on its chemical structure as a β-hydroxy carboxylic acid, potential degradation pathways could include dehydration, oxidation, and decarboxylation under thermal stress. Hydrolysis is less of a concern for the solid form but can be a factor in aqueous solutions at non-neutral pH. To definitively identify degradation products, a forced degradation study coupled with analytical techniques like LC-MS/MS would be required.

Q4: How can I tell if my Ca-HMB has degraded?

A4: Signs of degradation can include changes in physical appearance, such as discoloration (yellowing), caking or clumping (due to moisture absorption), and the development of an unusual odor. For a quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to determine the purity and presence of any degradation products.[4][5]

Q5: What are the recommended storage conditions for Ca-HMB?

A5: To minimize degradation, Ca-HMB should be stored in a well-closed container in a cool, dry place, protected from light. Specifically, storage at controlled room temperature (typically 15-25°C or 59-77°F) with low relative humidity is recommended.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Caking or Clumping of Powder Exposure to humidity due to improper sealing or storage in a high-humidity environment.1. Immediately transfer the Ca-HMB to a desiccator to remove excess moisture. 2. Ensure the container is tightly sealed after each use. 3. Store in a controlled, low-humidity environment. Consider using a dehumidifier in the storage area. 4. For long-term storage, consider repackaging into smaller, single-use containers to minimize exposure of the bulk material.
Discoloration (e.g., yellowing) Exposure to light (photodegradation) or elevated temperatures.1. Store Ca-HMB in an opaque or amber-colored container to protect it from light. 2. Ensure the storage area is maintained at a controlled, cool temperature. 3. Perform a purity check using a validated HPLC method to assess the extent of degradation.
Inconsistent Experimental Results Degradation of Ca-HMB leading to lower potency.1. Verify the purity of your Ca-HMB stock using a stability-indicating HPLC method. 2. If degradation is confirmed, procure a new, high-purity batch of Ca-HMB. 3. Review your sample preparation procedures to ensure Ca-HMB is not being degraded during the process (e.g., by prolonged exposure to harsh pH or high temperatures).
Poor Solubility in Aqueous Solutions Potential degradation or interaction with other components in the formulation.1. Confirm the pH of your solution; extreme pH values can affect stability. 2. Test the solubility of a fresh, verified batch of Ca-HMB to rule out material degradation. 3. If formulating with other excipients, assess their compatibility with Ca-HMB.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ca-HMB

This protocol outlines a general approach for developing a stability-indicating HPLC method to quantify Ca-HMB and separate its potential degradation products.

Objective: To develop and validate an HPLC method that can accurately measure the concentration of Ca-HMB in the presence of its impurities and degradation products.

Methodology:

  • Column Selection: A C18 column is commonly used for the separation of small organic molecules like HMB.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Detection: UV detection is suitable for HMB, typically in the range of 200-220 nm.

  • Forced Degradation Study: To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed on a sample of Ca-HMB. This involves subjecting the sample to various stress conditions to intentionally induce degradation.[6]

    • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).[7]

    • Alkaline Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).[7]

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

    • Photodegradation: Expose the sample to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][9]

  • Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Protocol 2: Accelerated Stability Study of Ca-HMB

This protocol describes how to conduct an accelerated stability study to predict the long-term stability of Ca-HMB.

Objective: To evaluate the stability of Ca-HMB under elevated temperature and humidity conditions to predict its shelf-life at recommended storage conditions.

Methodology:

  • Sample Preparation: Place Ca-HMB samples in their intended packaging.

  • Storage Conditions: Store the samples in a stability chamber at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

  • Testing Frequency: Test the samples at specified time points, for example, at 0, 1, 3, and 6 months.[10]

  • Analytical Testing: At each time point, analyze the samples for appearance, moisture content, and purity using a validated stability-indicating HPLC method.

  • Data Analysis: Analyze the data for any trends in degradation. The results can be used to estimate the shelf-life of the product under normal storage conditions.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Impact of Deviations

ParameterRecommended ConditionPotential Consequences of Deviation
Temperature 15-25°C (59-77°F)Increased rate of chemical degradation.
Relative Humidity < 60% RHHygroscopic absorption leading to caking, and potential hydrolysis.
Light Exposure Protected from lightPhotodegradation, leading to discoloration and loss of potency.
Packaging Tightly sealed, opaque containerAllows for moisture and light ingress, accelerating degradation.

Visualizations

Degradation_Factors cluster_factors Influencing Factors cluster_degradation Potential Degradation CaHMB Ca-HMB Stability Temperature Temperature Humidity Humidity Light Light pH pH (in solution) Degradation Chemical Degradation Temperature->Degradation Accelerates reactions Humidity->Degradation Promotes hydrolysis Physical Physical Changes Humidity->Physical Causes caking Light->Degradation Induces photodegradation pH->Degradation Catalyzes hydrolysis Stability_Testing_Workflow start Start: Ca-HMB Sample forced_degradation Forced Degradation Study (Heat, Humidity, Light, pH) start->forced_degradation accelerated_stability Accelerated Stability Study (e.g., 40°C/75%RH) start->accelerated_stability hplc_development Develop Stability-Indicating HPLC Method forced_degradation->hplc_development analysis Analyze Samples at Time Points (0, 1, 3, 6 mo) hplc_development->analysis accelerated_stability->analysis data_evaluation Evaluate Data for Degradation Trends analysis->data_evaluation end End: Determine Storage Recommendations & Shelf-life data_evaluation->end

References

Adjusting Ca-HMB dosage in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Calcium β-hydroxy-β-methylbutyrate (Ca-HMB) in experimental animal models. The following information addresses common questions and troubleshooting scenarios to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for Ca-HMB in rodent models?

A typical oral dosage of Ca-HMB in rats and mice ranges from 320 mg/kg to 500 mg/kg of body weight per day.[1][2] However, the optimal dose can vary depending on the specific research question, animal model, and experimental design. For instance, in studies investigating dexamethasone-induced muscle atrophy in rats, a dosage of 320 mg/kg has been shown to be effective.[3]

Q2: How should Ca-HMB be administered to animals?

The most common methods of administration are oral gavage and mixing directly into the feed.[1][4] Oral gavage ensures accurate dosing for each animal, while mixing with feed is less stressful but may lead to variability in intake. The choice of administration should be based on the experimental goals and to minimize stress on the animals.[5]

Q3: What are the known signaling pathways affected by HMB?

HMB is known to influence two primary pathways in muscle metabolism:

  • mTOR Pathway (Protein Synthesis): HMB stimulates the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a key regulator of protein synthesis and muscle hypertrophy.[6][7] This can lead to an increase in muscle mass.

  • Ubiquitin-Proteasome System (Protein Degradation): HMB can attenuate the activity of the ubiquitin-proteasome pathway, which is the primary mechanism for protein degradation in skeletal muscle.[8][9] By inhibiting this pathway, HMB helps to prevent muscle breakdown, particularly in catabolic states.[8]

Q4: Is Ca-HMB considered safe for use in animal studies?

Yes, Ca-HMB has been shown to be safe in animal models. Acute toxicity studies in rats have demonstrated no adverse effects at a single oral dose of 2000 mg/kg body weight.[4][10] Longer-term studies (91 days) in rats found a no-observed-adverse-effect level (NOAEL) of up to 4.16 g/kg of body weight per day when mixed with the diet.[11][12]

Q5: What is the difference between Ca-HMB and HMB-Free Acid (HMB-FA)?

Ca-HMB is the calcium salt of HMB and is the more stable, commonly used form in research due to its advantages in formulation.[13] HMB-FA is the free acid form. While some human studies suggest HMB-FA may have faster absorption, studies in rats have indicated that Ca-HMB has greater relative bioavailability.[11] The choice between the two forms may depend on the specific experimental design and desired pharmacokinetic profile.

Quantitative Data Summary

Table 1: Ca-HMB Dosage in Rodent Models

Animal ModelDosageAdministration RouteDurationKey FindingsReference
Wistar Rats320 mg/kg BW/dayGavage28 daysAttenuated fasting-induced increases in atrogenes, improved muscle function.[1]
Sprague Dawley Rats2000 mg/kg BWGavageSingle DoseNo acute toxicity observed.[4][10]
Crl:CD(SD)IGS BR Rats1%, 2%, 5% in dietMixed with diet91 daysNOAEL established at 5% of diet (3.49 g/kg BW for males, 4.16 g/kg BW for females).[11][12]
Wistar Rats320 mg/kg BWGavage21 daysProtected against dexamethasone-induced muscle atrophy.[3]
C57BL Mice500 mg/kg BWMixed with diet7 weeksIncreased muscle weight and reduced fat mass in high-fat diet-fed mice.[2]
Aged Rats170 mg/kg BW/dayGavage35 daysNo significant effect on non-atrophied muscle during hindlimb suspension.[5]

Experimental Protocols

Protocol 1: Investigating the Effect of Ca-HMB on Dexamethasone-Induced Muscle Atrophy in Rats

This protocol is based on the methodology described in studies examining the protective effects of HMB against glucocorticoid-induced muscle wasting.[3][14]

1. Animals and Housing:

  • Male Wistar rats (8 weeks old) are individually housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.

  • Animals have ad libitum access to standard chow and water.

2. Experimental Groups:

  • Control Group: Receives vehicle (e.g., saline) daily via oral gavage.

  • Dexamethasone (B1670325) (DEX) Group: Receives a daily intraperitoneal injection of dexamethasone (0.1 mg/kg).

  • DEX + Ca-HMB Group: Receives a daily intraperitoneal injection of dexamethasone (0.1 mg/kg) and Ca-HMB (320 mg/kg) via oral gavage.

3. Administration:

  • Ca-HMB is dissolved in saline and administered once daily via oral gavage for 21 days.

  • Dexamethasone is administered daily for the final 5 days of the experiment to induce muscle atrophy.

4. Outcome Measures:

  • Grip Strength: Measured using a grip strength meter before and after the treatment period.

  • Muscle Mass: At the end of the study, animals are euthanized, and the soleus and gastrocnemius muscles are dissected and weighed.

  • Biochemical Analysis: Muscle tissue is flash-frozen in liquid nitrogen and stored at -80°C for subsequent analysis of protein expression (e.g., MuRF1, MyoD, ubiquitinated-MyHC) via Western blotting.

Protocol 2: Assessing the Impact of Ca-HMB on Muscle Hypertrophy and Signaling Pathways

This protocol is adapted from studies investigating the anabolic effects of HMB.[6]

1. Animals and Housing:

  • Male Wistar rats are housed under standard laboratory conditions as described in Protocol 1.

2. Experimental Groups:

  • Control Group: Receives saline daily via oral gavage.

  • Ca-HMB Group: Receives Ca-HMB (320 mg/kg body weight) daily via oral gavage.

3. Administration:

  • Treatments are administered for 30 days.

4. Outcome Measures:

  • Muscle Hypertrophy: The extensor digitorum longus (EDL) and soleus muscles are dissected and weighed. Cross-sectional area of muscle fibers can be determined through histological analysis.

  • Signaling Pathway Analysis: Muscle tissue is processed for Western blot analysis to determine the expression and phosphorylation status of key proteins in the mTOR pathway (e.g., mTOR, p70S6K).

  • Hormonal Analysis: Serum levels of insulin (B600854) can be measured using ELISA kits.

Visualizations

HMB_Signaling_Pathways cluster_synthesis Protein Synthesis (Anabolic) cluster_degradation Protein Degradation (Catabolic) HMB HMB mTOR mTOR HMB->mTOR p70S6K p70S6K mTOR->p70S6K Muscle_Hypertrophy Muscle_Hypertrophy p70S6K->Muscle_Hypertrophy HMB2 HMB Ubiquitin_Proteasome_Pathway Ubiquitin_Proteasome_Pathway HMB2->Ubiquitin_Proteasome_Pathway Muscle_Atrophy Muscle_Atrophy Ubiquitin_Proteasome_Pathway->Muscle_Atrophy

Caption: HMB's dual action on muscle protein synthesis and degradation pathways.

Experimental_Workflow A Animal Acclimation B Group Assignment (Randomized) A->B C Baseline Measurements (e.g., Body Weight, Grip Strength) B->C D Treatment Period (Ca-HMB or Vehicle Administration) C->D E Induction of Model (e.g., Dexamethasone, Exercise) D->E If applicable F Final Measurements D->F E->F G Tissue Collection (e.g., Muscle, Blood) F->G H Data Analysis G->H

Caption: A generalized experimental workflow for Ca-HMB studies in animal models.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in animal response - Inconsistent dosing (especially with in-feed administration).- Differences in animal handling and stress levels.- Underlying health issues in some animals.- Genetic variability within the animal strain.- Use oral gavage for precise dosing.- Implement a consistent handling protocol and allow for adequate acclimation.- Monitor animal health daily and exclude animals with signs of illness.- Use age- and sex-matched animals from a single supplier.[5]
No observable effect of Ca-HMB - Insufficient dosage.- Short duration of the study.- Low bioavailability due to formulation or administration route.- The specific model may not be responsive to HMB (e.g., healthy, unstressed animals).- Conduct a dose-response study to determine the optimal dosage.- Extend the duration of the treatment period.- Ensure Ca-HMB is properly dissolved or suspended for administration.- HMB is often more effective in models of muscle catabolism or high physical stress.[9]
Difficulty dissolving Ca-HMB for administration - Ca-HMB has limited solubility in water.- Prepare fresh solutions for each experiment.- Use a vehicle in which Ca-HMB is known to be soluble and stable.- Gentle warming and sonication may aid in dissolution.
Precipitation of Ca-HMB in solution - Supersaturation of the solution.- Instability of the solution over time.- Prepare solutions at a concentration below the saturation point.- Use freshly prepared solutions for each administration.
Unexpected changes in animal behavior or health - Although rare, high doses could potentially have unforeseen effects.- Contamination of the Ca-HMB or vehicle.- Review the dosage and ensure it is within the established safe range.- Verify the purity of the Ca-HMB and the sterility of the vehicle.- Consult with a veterinarian.

References

Technical Support Center: Optimizing Exercise Protocols in Ca-HMB Supplementation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium β-hydroxy-β-methylbutyrate (Ca-HMB) supplementation in exercise protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dosage of Ca-HMB for supplementation studies?

A1: The most commonly used and effective dose of Ca-HMB in research studies is 3 grams per day.[1] While some studies have explored doses of 1.5 grams per day, 3 g/d is generally recommended to elicit significant effects on muscle mass and strength.[1][2] Supplementation with doses lower than 3 g/d may not be as effective.[2]

Q2: What is the difference between Calcium HMB (Ca-HMB) and HMB Free Acid (HMB-FA)?

A2: Ca-HMB is the monohydrated calcium salt form, while HMB-FA is the free acid form of HMB.[2][3] Some studies have suggested that HMB-FA may have a more rapid absorption and higher peak plasma concentration compared to Ca-HMB.[2][3] However, recent research indicates that Ca-HMB may exhibit superior overall bioavailability.[4][5] The choice between the two forms may depend on the specific research question and desired pharmacokinetic profile.

Q3: When is the best time to administer Ca-HMB in relation to exercise?

A3: For optimal results, it is recommended to administer Ca-HMB prior to exercise sessions. This timing is intended to maximize the availability of HMB during the workout and recovery period. In many studies, the daily dose is divided and consumed at different times of the day, often with one dose taken before training.

Q4: What is the recommended duration for a Ca-HMB supplementation study to observe significant effects?

A4: While some acute effects can be observed, longer-term supplementation is generally required to see significant changes in muscle mass and strength. Many studies demonstrating positive outcomes have intervention periods of 12 weeks or longer.[6][7] Shorter-term studies, especially in trained individuals, may not yield significant results.

Q5: What are the known mechanisms of action for HMB?

A5: HMB is believed to exert its effects through two primary mechanisms: stimulating muscle protein synthesis and attenuating muscle protein breakdown. It has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of muscle growth.[8] Additionally, HMB can inhibit the ubiquitin-proteasome pathway, which is a major pathway for muscle protein degradation.[9][10]

Troubleshooting Guide

Issue 1: Inconsistent or No Significant Effects on Muscle Mass and Strength

  • Possible Cause: Inadequate Exercise Stimulus.

    • Troubleshooting:

      • Ensure Progressive Overload: The resistance training protocol must be of sufficient intensity and volume to induce muscle adaptation. The principle of progressive overload should be applied, meaning the demands on the muscle must continually increase.

      • Supervised Training: Whenever possible, exercise sessions should be supervised by qualified personnel to ensure proper form and adherence to the prescribed intensity and volume. Unsupervised training can lead to variability in the exercise stimulus.[6]

      • Consider Training Status: The effects of HMB may be more pronounced in untrained individuals or those undergoing a novel, high-intensity training stimulus.[9][11] In highly trained athletes, the adaptive response to training may be blunted, potentially masking the effects of HMB.[11]

  • Possible Cause: Lack of Dietary Control.

    • Troubleshooting:

      • Standardize and Monitor Dietary Intake: Variations in protein and overall caloric intake can significantly impact study outcomes. Participants should be instructed to maintain their habitual diet, and dietary intake should be recorded and analyzed using food diaries or recalls.[2]

      • Control for Leucine (B10760876) Intake: Since HMB is a metabolite of leucine, high dietary leucine intake could potentially confound the results. While not always feasible, assessing and controlling for leucine intake can strengthen the study design.

  • Possible Cause: Poor Participant Compliance.

    • Troubleshooting:

      • Implement a Robust Compliance Monitoring System: Relying solely on self-reporting can be inaccurate. Implement measures such as supplement logs, regular meetings with participants, and collection of empty supplement containers to ensure adherence.[6][7]

      • Provide Clear Instructions: Clearly communicate the supplementation schedule and importance of adherence to the participants.

Issue 2: High Variability in Biomarker Data (e.g., Creatine (B1669601) Kinase, HMB plasma levels)

  • Possible Cause: Variability in Sample Collection and Processing.

    • Troubleshooting:

      • Standardize Blood Draw Times: Ensure that blood samples are collected at consistent times relative to supplementation and exercise bouts to account for the pharmacokinetics of HMB.

      • Proper Sample Handling: Follow standardized procedures for the collection, processing, and storage of blood and urine samples to prevent degradation of analytes. For instance, urine samples for HMB analysis should be refrigerated during collection and stored at -80°C.[4] A freezer malfunction can lead to loss of samples.[4]

      • Use Validated Analytical Methods: Employ validated and reliable methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of HMB in plasma and urine.[12][13]

  • Possible Cause: Differences in HMB Bioavailability.

    • Troubleshooting:

      • Consider the Form of HMB: Be aware of the potential differences in bioavailability between Ca-HMB and HMB-FA and choose the form that best suits the study's objectives.[3][4][5]

      • Standardize Administration: Administering Ca-HMB dissolved in water may lead to faster absorption compared to capsules.[4][5] Ensure the method of administration is consistent across all participants.

Data Presentation

Table 1: Summary of Ca-HMB Dosage and Duration in Human Studies

Population Dosage ( g/day ) Duration Key Outcomes Reference
Untrained Males1.5 and 3.03 and 7 weeksDose-dependent increase in total weight lifted and lean body mass.[9]
Resistance-Trained Males3 and 628 daysNo significant differences in body composition or strength.[14]
Older Adults (65+ yrs)324 weeksImproved strength and muscle quality in sedentary individuals.[15]
Trained Individuals3 (HMB-FA)12 weeksIncreased total strength, vertical jump power, and lean body mass.[6]
Elite Rowers312 weeksIncreased V̇O2max and ventilatory threshold; decreased fat mass.[7]
Highly-Trained Combat Sports Athletes312 weeksIncreased fat-free mass and reduced fat mass.[7]

Table 2: Comparison of Ca-HMB and HMB-FA Pharmacokinetics

Parameter Ca-HMB (in water) Ca-HMB (in capsules) HMB-FA Reference
Time to Peak (Tmax) ~43 min~79 min~78 min[4][5]
Peak Plasma Concentration (Cmax) HigherHigherLower[4][5]
Relative Bioavailability 100% (Reference)~105%~62%[4][5]

Experimental Protocols

1. Protocol for a Resistance Training Study

  • Objective: To evaluate the effect of Ca-HMB supplementation on muscle strength and hypertrophy in response to a 12-week periodized resistance training program.

  • Methodology:

    • Participant Recruitment: Recruit healthy, recreationally active individuals. Screen for contraindications to exercise and supplementation.

    • Randomization: Randomly assign participants to either the Ca-HMB group (3 g/day ) or a placebo group in a double-blind manner.

    • Supplementation Protocol: Instruct participants to consume the supplement daily, with one dose taken 60 minutes prior to exercise on training days. Monitor compliance through weekly check-ins and collection of empty supplement packets.

    • Dietary Control: Instruct participants to maintain their normal dietary habits. Collect 3-day food records at baseline, mid-point, and end of the study to monitor caloric and macronutrient intake.

    • Resistance Training Program:

      • Frequency: 3 sessions per week on non-consecutive days.

      • Structure: A periodized program divided into three 4-week phases, progressing from higher volume, moderate intensity to lower volume, higher intensity.

      • Exercises: Include a combination of multi-joint exercises targeting all major muscle groups (e.g., squats, deadlifts, bench press, overhead press, rows).

      • Intensity and Volume:

        • Phase 1 (Weeks 1-4): 3-4 sets of 10-12 repetitions at 70-75% of one-repetition maximum (1RM).

        • Phase 2 (Weeks 5-8): 3-4 sets of 6-8 repetitions at 80-85% of 1RM.

        • Phase 3 (Weeks 9-12): 3-5 sets of 3-5 repetitions at 85-95% of 1RM.

      • Progression: 1RM testing should be conducted at baseline and at the end of each 4-week phase to adjust training loads.

    • Outcome Measures:

      • Primary: Changes in 1RM strength for key lifts and muscle cross-sectional area (measured via MRI or ultrasound).

      • Secondary: Changes in body composition (via DXA), and markers of muscle damage (e.g., creatine kinase).

    • Data Analysis: Use appropriate statistical methods (e.g., repeated measures ANOVA) to analyze the data.

2. Protocol for an Endurance Training Study

  • Objective: To assess the impact of Ca-HMB supplementation on aerobic capacity and time to exhaustion in endurance-trained cyclists.

  • Methodology:

    • Participant Recruitment: Recruit experienced cyclists with a consistent training history.

    • Randomization: Randomly assign participants to a Ca-HMB group (3 g/day ) or a placebo group.

    • Supplementation Protocol: Administer the supplement daily for 6 weeks.

    • Endurance Training Program:

      • Frequency: Participants will continue their regular training schedule (e.g., 4-5 times per week).

      • Intervention: Include two high-intensity interval training (HIIT) sessions per week. For example, 4-6 repeats of 4-minute intervals at 90-95% of maximal heart rate, with 3-minute active recovery periods.

    • Outcome Measures:

      • Primary: Change in maximal oxygen uptake (V̇O2max) and time to exhaustion during a graded exercise test on a cycle ergometer.

      • Secondary: Lactate threshold, and markers of muscle damage.

    • Data Analysis: Analyze changes from baseline between the two groups using appropriate statistical tests.

Mandatory Visualization

HMB_Signaling_Pathways cluster_0 Muscle Protein Synthesis (Anabolism) cluster_1 Muscle Protein Breakdown (Catabolism) HMB HMB mTORC1 mTORC1 HMB->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Phosphorylation Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis Inhibits HMB2 HMB Ub_Proteasome Ubiquitin-Proteasome Pathway HMB2->Ub_Proteasome Inhibits Protein_Degradation Protein Degradation Ub_Proteasome->Protein_Degradation

Caption: HMB's dual mechanism on muscle protein metabolism.

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_assessment Phase 3: Post-Intervention Assessment Recruitment Participant Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline_Testing Baseline Measurements (Strength, Body Comp, Biomarkers) Informed_Consent->Baseline_Testing Randomization Randomization (HMB vs. Placebo) Baseline_Testing->Randomization Supplementation Supplementation Period (e.g., 12 weeks) Randomization->Supplementation Post_Testing Post-Intervention Measurements (Strength, Body Comp, Biomarkers) Supplementation->Post_Testing Exercise Supervised Exercise Protocol (Resistance or Endurance) Monitoring Compliance & Dietary Monitoring Data_Analysis Statistical Analysis Post_Testing->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A typical experimental workflow for a Ca-HMB supplementation study.

References

Validation & Comparative

A Comparative Analysis of Calcium HMB and HMB Free Acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the bioavailability, physiological impact, and mechanisms of action of two common forms of β-hydroxy-β-methylbutyrate (HMB), supported by experimental data for researchers and drug development professionals.

Beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of the branched-chain amino acid leucine (B10760876), has garnered significant attention for its role in muscle protein metabolism, making it a molecule of interest in both athletic performance and clinical settings. HMB is commercially available in two primary forms: bound to a calcium salt (Ca-HMB) and as a free acid (HMB-FA). The purported differences in their bioavailability and, consequently, their efficacy have been a subject of scientific investigation. This guide provides an objective comparison of Ca-HMB and HMB-FA, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Pharmacokinetic Profile: A Tale of Two Forms

The primary distinction between Ca-HMB and HMB-FA lies in their pharmacokinetic profiles, specifically the rate of absorption and subsequent plasma concentration. However, the existing literature presents a conflicting narrative regarding which form possesses superior bioavailability.

Several studies suggest that HMB-FA is absorbed more rapidly, leading to a quicker and higher peak plasma concentration (Cmax) of HMB compared to Ca-HMB.[1][2][3] For instance, one study in human subjects reported that HMB-FA administered in a gel capsule resulted in a 76% higher peak plasma HMB concentration, which was achieved in one-third of the time compared to Ca-HMB capsules.[1] Another study using a free acid gel form of HMB found that it doubled the plasma area under the curve (AUC) within the first 180 minutes compared to Ca-HMB.[2]

Conversely, other research indicates that Ca-HMB exhibits greater relative bioavailability. A study in rats demonstrated that the relative bioavailability of Ca-HMB was 27% to 54% greater than that of HMB-FA across different oral doses.[4][5] Furthermore, a human study concluded that Ca-HMB had superior bioavailability compared to HMB-FA, with Ca-HMB dissolved in water showing the fastest absorption.[6][7] These discrepancies in findings may be attributable to differences in the delivery format (capsule, gel, or dissolved in water) and the species studied.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters from comparative studies.

Table 1: Pharmacokinetic Comparison of HMB Formulations in Humans

ParameterCa-HMBHMB-FAStudy Reference
Peak Plasma Concentration (Cmax) 153.9 ± 17.9 µmol/L270.2 ± 17.8 µmol/L[1]
229.2 ± 65.9 µmol/L (capsule)139.1 ± 67.2 µmol/L[6][7]
249.7 ± 49.7 µmol/L (in water)[6][7]
Time to Peak (Tmax) Slower (e.g., ~120 min)Faster (e.g., ~30-45 min)[1][6][7]
Area Under the Curve (AUC) 50,078 ± 10,507 µmol·L⁻¹·720 min (capsule)29,130 ± 12,946 µmol·L⁻¹·720 min[6][7]
47,871 ± 10,783 µmol·L⁻¹·720 min (in water)[6][7]
Relative Bioavailability Reference (100% in water)61.5 ± 17.0%[6][7]

Table 2: Pharmacokinetic Comparison of HMB Formulations in Rats

ParameterCa-HMBHMB-FAStudy Reference
Relative Bioavailability 49% greater (low dose)Reference[4][5]
54% greater (medium dose)Reference[4][5]
27% greater (high dose)Reference[4][5]

Mechanisms of Action: Anabolic and Anti-Catabolic Pathways

HMB exerts its effects on muscle mass through a dual mechanism: stimulating muscle protein synthesis (anabolism) and attenuating muscle protein breakdown (anti-catabolism).[8][9] These actions are primarily mediated through the mTOR signaling pathway and the ubiquitin-proteasome pathway, respectively.

The mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a critical regulator of cell growth and protein synthesis. HMB has been shown to activate the mTOR pathway, leading to increased phosphorylation of its downstream targets, such as p70S6K1 and 4E-BP1, which are essential for the initiation of protein translation.[10][11][12] This stimulation of muscle protein synthesis contributes to the anabolic effects of HMB.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular HMB HMB PI3K PI3K HMB->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K1 p70S6K1 mTORC1->p70S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibits (via Phosphorylation) Protein_Synthesis Muscle Protein Synthesis p70S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits

HMB-mediated activation of the mTOR signaling pathway.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is the primary pathway for the degradation of intracellular proteins. HMB has been demonstrated to inhibit this pathway, thereby reducing muscle protein breakdown.[10][13] This anti-catabolic effect is particularly relevant in conditions of muscle wasting.

Ubiquitin_Proteasome_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular HMB HMB Ubiquitin_Pathway Ubiquitin-Proteasome Pathway HMB->Ubiquitin_Pathway Inhibits Protein_Degradation Muscle Protein Breakdown Ubiquitin_Pathway->Protein_Degradation Leads to

Inhibition of the Ubiquitin-Proteasome Pathway by HMB.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.

Pharmacokinetic Analysis of HMB in Human Plasma

This protocol outlines a typical experimental design for comparing the bioavailability of Ca-HMB and HMB-FA.

Pharmacokinetic_Study_Workflow cluster_protocol Experimental Workflow Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization (Crossover Design) Subject_Recruitment->Randomization Fasting Overnight Fasting Randomization->Fasting Supplementation Supplement Administration (Ca-HMB or HMB-FA) Fasting->Supplementation Blood_Sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 90, 120, 180 min) Supplementation->Blood_Sampling Plasma_Analysis Plasma HMB Analysis (LC-MS/MS or GC-MS) Blood_Sampling->Plasma_Analysis Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->Data_Analysis

Workflow for a human pharmacokinetic study of HMB.

1. Subject Recruitment and Design:

  • Recruit a cohort of healthy adult male and female subjects.

  • Employ a randomized, double-blind, crossover design where each subject receives both Ca-HMB and HMB-FA supplements on separate occasions, with a washout period in between.

2. Supplementation Protocol:

  • Subjects arrive at the laboratory in the morning after an overnight fast.

  • Administer a standardized dose of HMB (e.g., 3 grams) in either Ca-HMB or HMB-FA form, typically in capsules or dissolved in water.

3. Blood Sampling:

  • Collect venous blood samples into heparinized tubes at baseline (pre-supplementation) and at multiple time points post-supplementation (e.g., 15, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes).

  • Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

4. HMB Plasma Concentration Analysis:

  • Utilize a validated analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify HMB concentrations in plasma samples.[5]

  • Prepare a standard curve using known concentrations of HMB to ensure accurate quantification.

5. Pharmacokinetic Data Analysis:

  • Calculate the following pharmacokinetic parameters for each subject and each supplement form:

    • Cmax: The maximum observed plasma concentration of HMB.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total exposure to HMB over time, calculated using the trapezoidal rule.

  • Perform statistical analysis (e.g., paired t-test or ANOVA) to compare the pharmacokinetic parameters between the Ca-HMB and HMB-FA groups.

Measurement of Muscle Protein Synthesis

This protocol describes a common method for assessing the impact of HMB supplementation on muscle protein synthesis using stable isotope tracers.

1. Study Design:

  • Recruit healthy subjects and utilize a randomized, controlled design.

  • One group receives HMB supplementation (either Ca-HMB or HMB-FA), and a control group receives a placebo.

2. Stable Isotope Infusion:

  • Infuse a stable isotope-labeled amino acid, such as [¹³C₆]phenylalanine or [¹⁵N]phenylalanine, intravenously at a constant rate. This "tracer" amino acid will be incorporated into newly synthesized proteins.

3. Muscle Biopsy:

  • Obtain muscle biopsy samples (e.g., from the vastus lateralis) at baseline and at specific time points after the start of the infusion and HMB supplementation.

4. Analysis of Isotope Enrichment:

  • Analyze the isotopic enrichment of the tracer amino acid in the muscle protein and in the blood using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or a similar technique.

5. Calculation of Fractional Synthetic Rate (FSR):

  • Calculate the fractional synthetic rate of muscle protein, which represents the percentage of muscle protein that is newly synthesized per hour. The FSR is calculated using the formula:

    • FSR (%/h) = (E_p / E_a) * (1 / t) * 100

    • Where E_p is the change in isotopic enrichment in the muscle protein, E_a is the average isotopic enrichment in the precursor pool (blood), and t is the time between biopsies.

6. Statistical Analysis:

  • Compare the FSR between the HMB-supplemented group and the placebo group to determine the effect of HMB on muscle protein synthesis.

Conclusion

The choice between Ca-HMB and HMB-FA for research or development purposes is not straightforward, with conflicting evidence regarding their relative bioavailability. While some studies suggest HMB-FA offers a more rapid and pronounced peak in plasma HMB, others indicate superior overall bioavailability for Ca-HMB. The delivery method appears to be a significant factor influencing these outcomes.

Regardless of the form, HMB consistently demonstrates the ability to modulate key signaling pathways involved in muscle protein metabolism, namely the activation of the mTOR pathway and the inhibition of the ubiquitin-proteasome pathway. These mechanisms provide a solid foundation for its observed effects on muscle mass and function.

For researchers and drug development professionals, the selection of an HMB form should be guided by the specific research question and desired pharmacokinetic profile. If a rapid onset of action is the primary goal, HMB-FA may be preferable. For sustained HMB elevation, Ca-HMB might be more suitable. Further well-controlled, head-to-head clinical trials in diverse populations are warranted to definitively elucidate the comparative efficacy of these two forms of HMB.

References

The Anabolic Edge: A Comparative Guide to Ca-HMB and Leucine's Role in mTOR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Calcium β-hydroxy-β-methylbutyrate (Ca-HMB) and Leucine (B10760876) in their capacity to modulate the mTOR signaling pathway, a critical regulator of muscle protein synthesis. This document synthesizes experimental data to elucidate their respective mechanisms and efficacy.

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a cornerstone of cellular growth and proliferation. Its activation is a key determinant in skeletal muscle hypertrophy. Both the essential amino acid Leucine and its metabolite, β-hydroxy-β-methylbutyrate (HMB), are recognized as potent activators of this pathway, yet their mechanisms and comparative effectiveness are subjects of ongoing investigation. This guide provides a detailed analysis of their effects, supported by experimental evidence.

Quantitative Comparison of Ca-HMB and Leucine on mTOR Signaling

Experimental data consistently demonstrates that both Ca-HMB and Leucine stimulate the mTOR pathway, leading to increased muscle protein synthesis. However, nuances in the magnitude and duration of their effects have been observed. The following tables summarize key quantitative findings from various studies.

TreatmentFold Increase in mTOR Phosphorylation (Ser2448/2481)Reference
Ca-HMB (40-80 µmol/kg)Significant increase over baseline[1]
LeucineRestored mTOR phosphorylation to levels of high protein diet[1]
Ca-HMB (50 µM)Significant increase[2]
Leucine (10 mM)No significant increase[2]

Table 1: Comparative effects of Ca-HMB and Leucine on mTOR phosphorylation. Note that concentrations and experimental models may vary between studies.

TreatmentFold Increase in p70S6K PhosphorylationFold Increase in RPS6 PhosphorylationReference
Ca-HMB (~3g)~3-fold~3-fold[3]
Leucine (3.42g)Maintained for ≤90 minNot specified[4]
HMB (3.42g)Maintained for ≤30 minNot specified[4]

Table 2: Downstream effects of Ca-HMB and Leucine on key mTORC1 substrates. The duration of p70S6K phosphorylation appears to be longer with Leucine supplementation.

TreatmentIncrease in Muscle Protein Synthesis (MPS) RateReference
Ca-HMB (~3g)~55% increase (from 0.046 to 0.072 %/h)[3]
Leucine (3g)Similar increase to HMB[5]
HMB-FA (HMB free acid)~70% increase[6]
Leucine~110% increase[4]

Table 3: Impact of Ca-HMB and Leucine on the rate of muscle protein synthesis. Both compounds significantly enhance MPS.

Signaling Pathways and Experimental Workflows

The anabolic effects of Ca-HMB and Leucine are primarily mediated through the activation of the mTORC1 complex. However, evidence suggests they may utilize distinct upstream mechanisms. Leucine is known to act through the Sestrin2-GATOR2 complex, while HMB's activation of mTORC1 appears to be independent of this pathway.[1][7]

mTOR_Pathway Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 inhibits CaHMB Ca-HMB Alternative_Pathway Alternative Pathway CaHMB->Alternative_Pathway GATOR2 GATOR2 Sestrin2->GATOR2 Rag_GTPases Rag GTPases GATOR2->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates RPS6 RPS6 p70S6K->RPS6 phosphorylates Protein_Synthesis Muscle Protein Synthesis RPS6->Protein_Synthesis promotes Alternative_Pathway->mTORC1 activates

Caption: mTOR signaling activation by Leucine and Ca-HMB.

The validation of these effects relies on a series of well-defined experimental procedures. A typical workflow for investigating the impact of Ca-HMB on mTOR signaling is outlined below.

Experimental_Workflow start Start: Cell Culture or Animal Model treatment Treatment: Ca-HMB or Leucine (Dose-response) start->treatment harvest Sample Harvest: Muscle Tissue or Cell Lysate treatment->harvest western_blot Western Blot Analysis: - p-mTOR - p-p70S6K - p-RPS6 harvest->western_blot mps_assay Muscle Protein Synthesis Assay: (e.g., SUnSET) harvest->mps_assay data_analysis Data Analysis & Quantification western_blot->data_analysis mps_assay->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for mTOR signaling analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the validation of Ca-HMB's effects on mTOR signaling.

Cell Culture and Treatment
  • Cell Lines: L6 rat myotubes or C2C12 mouse myoblasts are commonly used models for skeletal muscle research.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified atmosphere.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach approximately 80-90% confluency.

  • Treatment: Differentiated myotubes are serum-starved for a period (e.g., 2-4 hours) before treatment with Ca-HMB (typically 50 µM) or Leucine (e.g., 10 mM) for various time points (e.g., 30, 60, 90 minutes).

Animal Studies
  • Animal Models: Wistar rats or C57BL/6 mice are frequently used in studies of muscle hypertrophy and metabolism.

  • Supplementation: Ca-HMB is typically administered via oral gavage at doses ranging from 320-500 mg/kg of body weight daily for a specified period (e.g., 4-7 weeks).[8][9] Control groups receive a vehicle (e.g., saline or water).

  • Tissue Collection: At the end of the study period, animals are euthanized, and skeletal muscles (e.g., gastrocnemius, tibialis anterior) are rapidly excised, frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Western Blot Analysis
  • Protein Extraction: Frozen muscle tissue or cell pellets are homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard method, such as the Bradford assay, to ensure equal protein loading for electrophoresis.

  • Gel Electrophoresis and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-PAGE on polyacrylamide gels and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR (Ser2448), phospho-p70S6K (Thr389), phospho-RPS6 (Ser235/236), and their total protein counterparts). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software (e.g., ImageJ), and the level of phosphorylated protein is normalized to the total protein level.

Conclusion

The available evidence strongly supports the role of both Ca-HMB and Leucine as potent activators of the mTOR signaling pathway, thereby promoting muscle protein synthesis. While Leucine appears to induce a more prolonged activation of downstream signaling, Ca-HMB demonstrates a robust and rapid effect, potentially through a distinct upstream mechanism. For professionals in research and drug development, understanding these nuances is critical for designing effective strategies to combat muscle wasting conditions and enhance muscle performance. The provided protocols offer a foundation for further investigation into the anabolic potential of these compounds.

References

A Cross-Species Examination of β-Hydroxy-β-Methylbutyrate (HMB) Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

β-hydroxy-β-methylbutyrate (HMB), a metabolite of the essential amino acid leucine (B10760876), has garnered significant attention for its purported anabolic and anti-catabolic effects on skeletal muscle.[1][2] Its potential applications in clinical nutrition, sports performance, and animal health have led to a wealth of research. However, the metabolic fate and physiological responses to HMB can vary considerably across different species. This guide provides a comprehensive cross-species comparison of HMB metabolism, focusing on humans, rodents (rats), and livestock (pigs), to aid researchers, scientists, and drug development professionals in translating findings and designing future studies.

HMB Metabolic Pathways: A Conserved Route with Species-Specific Nuances

The primary pathway for HMB synthesis is conserved across mammals. It begins with the reversible transamination of leucine to α-ketoisocaproate (KIC), predominantly in the skeletal muscle, catalyzed by branched-chain aminotransferase (BCAT).[1] A minor fraction of KIC, estimated to be around 5-10% of leucine, is then converted to HMB in the liver and kidneys by the enzyme α-ketoisocaproate dioxygenase (KICD).[3] The majority of KIC is directed towards oxidative metabolism.

HMB_Metabolism cluster_main_path HMB Synthesis cluster_alternative_path Major Leucine Catabolism cluster_downstream Downstream Metabolism Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT (Muscle) HMB β-Hydroxy-β-Methylbutyrate (HMB) KIC->HMB KICD (Liver, Kidney) 5-10% Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH 90-95% HMG_CoA HMG-CoA HMB->HMG_CoA Cholesterol Cholesterol HMG_CoA->Cholesterol

Quantitative Comparison of HMB Pharmacokinetics

The pharmacokinetic profile of HMB exhibits notable differences across species, influencing its bioavailability and residence time in the body. These variations are critical for determining appropriate dosing regimens in preclinical and clinical studies.

ParameterHumanRatPig
Time to Peak (Tmax) ~1-2 hoursNot explicitly found, but likely rapid~2 hours
Plasma Half-life (t½) ~2.5 hours~2.5 hoursNot explicitly found
Peak Plasma Conc. (Cmax) Highly variable with dose and formulationHigher with Ca-HMB vs. HMB-FANot explicitly found
Bioavailability HMB-FA generally shows higher bioavailability than Ca-HMB[4]Ca-HMB shows greater bioavailability than HMB-FA[5]High oral bioavailability
Clearance Influenced by formulation (higher for HMB-FA)Lower for Ca-HMB compared to HMB-FA[5]Not explicitly found

Note: Data is compiled from multiple sources and may vary based on dosage, formulation (Calcium salt vs. Free Acid), and experimental conditions. Direct comparative studies are limited.

Comparative Enzyme Activities in Key Tissues

The efficiency of HMB synthesis is largely dependent on the activity of two key enzymes: Branched-Chain Aminotransferase (BCAT) and α-Ketoisocaproate Dioxygenase (KICD). The tissue-specific expression and activity of these enzymes contribute to the metabolic differences observed across species.

EnzymeTissueHumanRatPig
BCAT Liver Low activityLow activityNot explicitly found
Muscle High activityHigh activityNot explicitly found
KICD Liver Lower activity than ratHigher activity than humanNot explicitly found
Kidney High expressionHigh expressionNot explicitly found

Signaling Pathways: The mTOR Connection

One of the primary mechanisms through which HMB is thought to exert its effects on muscle protein synthesis is via the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[2][6] This pathway is a central regulator of cell growth and proliferation.

mTOR_Signaling cluster_pathway HMB-Mediated mTORC1 Signaling HMB HMB mTORC1 mTORC1 HMB->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits (when active)

While the general mechanism of mTORC1 activation by HMB is conserved, there are species-specific differences in the upstream signaling. For instance, in neonatal pigs, HMB stimulates mTORC1 activation independently of the leucine-sensing pathway involving Sestrin2 and Rag proteins.[3][7] In contrast, some studies in human and mouse muscle cells suggest an involvement of the PI3K/Akt pathway upstream of mTORC1.[6]

The downstream effects of mTORC1 activation include the phosphorylation of p70S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), both of which are critical for the initiation of protein synthesis.[8] In rats, HMB supplementation has been shown to increase the phosphorylation of p70S6K in skeletal muscle.[9] While direct comparative quantitative data on the phosphorylation of these targets in response to HMB across humans, rats, and pigs is limited, the conserved nature of the mTOR pathway suggests a similar downstream effect, although the magnitude and kinetics may vary.

Experimental Protocols

Quantification of HMB in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific measurement of HMB concentrations in biological fluids.

GCMS_Workflow start Plasma Sample protein_precipitation Protein Precipitation (e.g., with methanol) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer derivatization Derivatization (e.g., silylation) supernatant_transfer->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis (Quantification) gcms_analysis->data_analysis end HMB Concentration data_analysis->end

Methodology:

  • Sample Preparation: Precipitate proteins in plasma samples by adding a solvent like methanol.

  • Centrifugation: Pellet the precipitated proteins by centrifugation.

  • Extraction: Transfer the supernatant containing HMB to a new tube.

  • Derivatization: Chemically modify HMB to increase its volatility for gas chromatography. A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. The gas chromatograph separates the components of the sample, and the mass spectrometer identifies and quantifies HMB based on its unique mass-to-charge ratio.

  • Quantification: Determine the concentration of HMB by comparing its signal to that of a known concentration of an internal standard.

Branched-Chain Aminotransferase (BCAT) Activity Assay

This spectrophotometric assay measures the activity of BCAT, a key enzyme in the initial step of HMB synthesis.

Principle:

The activity of BCAT is determined by measuring the rate of formation of glutamate (B1630785) from the transamination of a branched-chain amino acid (e.g., leucine) and α-ketoglutarate. The production of glutamate can be coupled to a subsequent reaction that results in a measurable change in absorbance.

Methodology:

  • Tissue Homogenization: Prepare a homogenate of the tissue of interest (e.g., muscle or liver) in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the tissue homogenate, a branched-chain amino acid substrate (e.g., leucine), and α-ketoglutarate.

  • Coupled Enzyme Reaction: Include enzymes and substrates for a coupled reaction. For example, the glutamate produced can be measured by adding glutamate dehydrogenase and NAD+, which reduces NAD+ to NADH, leading to an increase in absorbance at 340 nm.

  • Spectrophotometric Measurement: Monitor the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADH production) using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product being measured.

Conclusion

The metabolism of HMB, while following a conserved pathway, exhibits significant quantitative and regulatory differences across species. Pharmacokinetic parameters, such as bioavailability and clearance, are influenced by both the species and the chemical form of HMB administered. Furthermore, the activity of key metabolic enzymes and the upstream regulation of the mTOR signaling pathway show species-specific variations. These differences underscore the importance of careful consideration when extrapolating data from animal models to humans or between different animal species. For researchers and drug development professionals, a thorough understanding of these metabolic nuances is paramount for the accurate interpretation of study results and the successful development of HMB-based interventions. This guide provides a foundational framework for navigating these cross-species complexities.

References

A Comparative Analysis of the Bioavailability of HMB Salt Forms: Calcium HMB vs. HMB Free Acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the pharmacokinetic profiles of different β-hydroxy-β-methylbutyrate (HMB) salt forms, supported by experimental data.

Beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of the branched-chain amino acid leucine, has garnered significant interest for its role in muscle protein synthesis and attenuation of muscle protein breakdown. It is commercially available primarily in two forms: calcium HMB monohydrate (Ca-HMB) and HMB free acid (HMB-FA). The chemical form of HMB can significantly influence its absorption, bioavailability, and subsequent physiological effects. This guide provides a comprehensive comparison of the bioavailability of Ca-HMB and HMB-FA, presenting key experimental findings, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Data Summary: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters from various studies comparing Ca-HMB and HMB-FA. It is important to note the conflicting findings across studies, which may be attributed to differences in study design, subject populations (human vs. animal), and the formulation of the HMB products administered.

Study SubjectHMB FormDoseCmax (Peak Plasma Concentration)Tmax (Time to Peak Plasma Concentration)AUC (Area Under the Curve)Key Findings & Citations
Humans HMB-FA (capsule)1g270.2 ± 17.8 µmol/LSignificantly shorter than Ca-HMB37% increase in plasma clearance rate vs. Ca-HMBHMB-FA in capsule form demonstrated improved clearance rate and availability compared to Ca-HMB in capsule form.[1]
Ca-HMB (capsule)1g153.9 ± 17.9 µmol/LLonger than HMB-FA-
HMB-FA (in water)1g--Greater during the first 60 min post-administration vs. Ca-HMBDifferences favored HMB-FA, but to a lesser degree than when administered in capsules.[1]
Ca-HMB (in water)1g---
Humans HMB-FA (clear capsules)1g139.1 ± 67.2 µmol L⁻¹78 ± 21 min29,130 ± 12,946 µmol L⁻¹ × 720 minCa-HMB exhibited superior bioavailability compared to HMB-FA.[2][3][4]
Ca-HMB (gelatine capsules)1g229.2 ± 65.9 µmol L⁻¹79 ± 40 min50,078 ± 10,507 µmol L⁻¹ × 720 min
Ca-HMB (dissolved in water)1g249.7 ± 49.7 µmol L⁻¹43 ± 22 min47,871 ± 10,783 µmol L⁻¹ × 720 minCa-HMB in water showed the fastest absorption.[2][3][4]
Rats HMB-FA24.2, 80.8, and 242 mg/kgSignificantly lower than Ca-HMBNo significant differenceSignificantly lower than Ca-HMBThe relative bioavailability of Ca-HMB was 27-54% greater than HMB-FA across the tested oral doses.[5] After intravenous administration, the relative bioavailability of Ca-HMB was 80% greater than FAHMB.[5][6]
Ca-HMB30, 100, and 300 mg/kgSignificantly greater than HMB-FANo significant differenceSignificantly greater than HMB-FA

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpreting the results. Below are detailed protocols from key comparative bioavailability studies.

Human Study Protocol (Adapted from Fuller et al., 2015 and Ribeiro et al., 2024)
  • Study Design: A randomized, crossover design is typically employed, where each participant receives each of the different HMB forms in a sequential manner with a washout period in between to eliminate any carryover effects.[1][4]

  • Participants: Healthy adult males and females are recruited. Exclusion criteria often include the use of any medications or supplements that could interfere with HMB metabolism.

  • Treatments and Dosage: Participants are administered equimolar doses of HMB in its different forms (e.g., 1 gram of HMB as Ca-HMB in a gelatin capsule, HMB-FA in a clear capsule, and Ca-HMB dissolved in water).[2][4]

  • Blood Sampling: Venous blood samples are collected at baseline (pre-ingestion) and at multiple time points post-ingestion (e.g., 15, 30, 45, 60, 90, 120, 180, 240, 360, 480, and 720 minutes).[2][4]

  • Pharmacokinetic Analysis: Plasma is separated from the blood samples and analyzed for HMB concentrations using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following pharmacokinetic parameters are then calculated:

    • Cmax: The maximum observed plasma concentration of HMB.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): The total exposure to HMB over time, calculated using the trapezoidal rule.

Animal Study Protocol (Adapted from Shreeram et al., 2014)
  • Study Subjects: Male Sprague-Dawley rats are commonly used.[5]

  • Administration: HMB forms are administered orally via gavage as a liquid suspension. Doses are scaled based on body weight (e.g., 30, 100, and 300 mg/kg for Ca-HMB and equivalent doses for HMB-FA).[5] An intravenous administration group is also included to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the tail vein at specified time points post-administration.

  • Analysis: Plasma HMB concentrations are determined, and pharmacokinetic parameters are calculated as in human studies.

Mandatory Visualizations

Signaling Pathway of HMB in Muscle Protein Synthesis

HMB is known to stimulate muscle protein synthesis primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway.[7][8]

HMB_Signaling_Pathway HMB HMB mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) HMB->mTORC1 Activates Ubiquitin_Proteasome Ubiquitin-Proteasome Pathway HMB->Ubiquitin_Proteasome Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates (Activates) eIF4E eIF4E-BP1 mTORC1->eIF4E Phosphorylates (Inhibits) Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis Inhibition relieved Protein_Degradation Muscle Protein Degradation Ubiquitin_Proteasome->Protein_Degradation

Caption: HMB's dual action on muscle protein metabolism.

Experimental Workflow for a Comparative Bioavailability Study

The following diagram illustrates a typical workflow for a clinical trial comparing the bioavailability of different HMB salt forms.

Bioavailability_Workflow Recruitment Participant Recruitment (Healthy Volunteers) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Day1 Day 1: Administration of Treatment A (e.g., Ca-HMB) Randomization->Day1 Sampling1 Serial Blood Sampling Day1->Sampling1 Washout Washout Period (e.g., 7 days) Sampling1->Washout Analysis LC-MS/MS Analysis of Plasma HMB Sampling1->Analysis Day8 Day 8: Administration of Treatment B (e.g., HMB-FA) Washout->Day8 Sampling2 Serial Blood Sampling Day8->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Results Data Interpretation & Comparison PK_Analysis->Results

Caption: A typical crossover design for HMB bioavailability studies.

Discussion and Conclusion

The existing literature presents a conflicting view on the comparative bioavailability of Ca-HMB and HMB-FA. While some human studies suggest that HMB-FA leads to a more rapid and greater peak in plasma HMB concentrations, other recent human and animal studies indicate that Ca-HMB has superior bioavailability.[1][2][3][4][5] The reasons for these discrepancies are not entirely clear but could be related to the specific formulations of the supplements used (e.g., capsule type, excipients) and the methodologies of the studies.

For researchers and drug development professionals, these findings underscore the importance of considering the specific salt form and delivery method of HMB in study design and product formulation. The choice between Ca-HMB and HMB-FA may depend on the desired pharmacokinetic profile for a particular application. For instance, a faster absorption rate might be desirable for pre-workout supplementation, while a more sustained release could be beneficial for clinical applications aimed at maintaining elevated HMB levels over a longer period.

Further well-controlled, standardized studies are warranted to resolve the existing controversies and to fully elucidate the factors that influence the bioavailability of different HMB salt forms. These studies should ideally compare various formulations of both Ca-HMB and HMB-FA in diverse populations to provide a more definitive understanding.

References

Comparing analytical methods for HMB detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Detection of β-Hydroxy β-methylbutyrate (HMB)

For researchers, scientists, and professionals in drug development, the accurate quantification of β-Hydroxy β-methylbutyrate (HMB) is critical for pharmacokinetic studies, clinical trials, and quality control of nutritional supplements. This guide provides a detailed comparison of common analytical methods for HMB detection, supported by experimental data, to aid in the selection of the most appropriate technique for a given application.

Overview of Analytical Techniques

The primary methods for the quantitative analysis of HMB include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, sample throughput, and the complexity of sample preparation.

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): Often considered the gold standard, GC-MS provides high sensitivity and selectivity.[1] However, it typically requires derivatization of the analyte to increase its volatility, which can add complexity and time to the sample preparation process.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become increasingly popular due to its high throughput, sensitivity, and specificity, often without the need for derivatization.[2][3] It is well-suited for analyzing HMB in complex biological matrices like plasma and whole blood.[2][3]

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC with UV detection is a simpler and more accessible method.[4][5] While generally less sensitive than mass spectrometry-based methods, it is robust and adequate for quantifying HMB in samples with higher concentrations, such as nutritional products and food raw materials.[4][5]

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key validation parameters for various HMB detection methods reported in the literature.

Method Matrix Limit of Quantification (LOQ) Linearity Range Precision (%RSD/%CV) Accuracy/Recovery (%) Reference
GC-MS/MS Human Plasma150 nM (0.15 µM)Not Specified5.08% (Intra-day), 7.68% (Inter-day)Not Specified[1]
LC-MS/MS Human Plasma~10 ng/mL (0.085 µM)10 - 500 ng/mL3.7 - 7.8% (Inter-day)91.2 - 98.1%[2]
LC-MS/MS Rat Plasma30 ng/mL (0.25 µM)30 - 4600 ng/mL<15%Not Specified[6]
HILIC-MS/MS Human Whole Blood0.4 µM1 - 20 µM<10%95 - 105%[3]
HPLC-UV Liquid Nutritional Products90 mg/kg (~0.76 mM)Not Specified<1.5% (Day-to-day)98.1 - 102.4%[5]
HPLC-DAD Food Raw Materials2.0 g/100 gNot Specified<3.87%92.3 - 101%[4][7]

HILIC: Hydrophilic Interaction Liquid Chromatography; DAD: Diode Array Detector.

Experimental Methodologies

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are summaries of methodologies for the key analytical techniques.

GC-MS/MS for HMB in Human Plasma

This method provides high sensitivity for endogenous HMB levels in plasma.[1]

  • Sample Preparation & Derivatization:

    • An internal standard ([3,4,methyl-¹³C₃]HMB) is added to plasma samples.

    • The samples are derivatized using pentafluorobenzyl bromide (PFBBr). This step is crucial for making HMB volatile for GC analysis.

  • Instrumentation: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).

  • Chromatographic Conditions:

    • Column: Specific GC column suitable for derivatized acids.

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: A temperature gradient is used to separate the analyte from other components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Chemical Ionization (CI) is used.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity, monitoring transitions such as m/z 117.3 > 59.3 for native HMB.[1]

LC-MS/MS for HMB in Human Plasma

This is a high-throughput method that avoids chemical derivatization.[2]

  • Sample Preparation:

    • A ¹³C-labeled stable isotope of HMB is added as an internal standard to 100 µL of plasma.

    • Proteins are precipitated by adding methanol (B129727) containing 0.1% formic acid.

    • The sample is centrifuged, and the supernatant is collected for analysis.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase or HILIC column (e.g., Acquity UPLC BEH Amide).[8]

    • Mobile Phase: A gradient of water and acetonitrile (B52724), often with a formic acid additive.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Mode Electrospray Ionization (ESI).[2]

    • Detection Mode: MRM is used for quantification.

HPLC-UV for HMB in Nutritional Products

A straightforward method for quantifying HMB in less complex matrices where concentrations are higher.[5]

  • Sample Preparation:

    • The sample is accurately weighed and diluted with a suitable solvent (e.g., a mixture of water and acetonitrile).

    • The solution is filtered through a 0.2 µm filter before injection.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: Primesep B mixed-mode column or a similar C18 column.[9]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphoric acid buffer (e.g., 10% ACN with 0.2% H₃PO₄).[9]

    • Flow Rate: Typically 1.0 mL/min.

  • Detection:

    • Wavelength: UV detection is performed at a low wavelength, typically around 200-210 nm.[9]

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the different analytical methods.

cluster_GCMS GC-MS/MS Workflow GC_Start Plasma Sample GC_IS Add Internal Standard GC_Start->GC_IS GC_Deriv Derivatization (e.g., with PFBBr) GC_IS->GC_Deriv GC_Inject GC Injection GC_Deriv->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep GC_Ion Chemical Ionization GC_Sep->GC_Ion GC_Detect MS/MS Detection (MRM) GC_Ion->GC_Detect GC_Quant Quantification GC_Detect->GC_Quant

Caption: Experimental workflow for HMB analysis by GC-MS/MS.

cluster_LCMS LC-MS/MS Workflow LC_Start Plasma Sample LC_IS Add Internal Standard LC_Start->LC_IS LC_Precip Protein Precipitation (e.g., with Methanol) LC_IS->LC_Precip LC_Cent Centrifugation LC_Precip->LC_Cent LC_Super Collect Supernatant LC_Cent->LC_Super LC_Inject LC Injection LC_Super->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep LC_Ion Electrospray Ionization (ESI) LC_Sep->LC_Ion LC_Detect MS/MS Detection (MRM) LC_Ion->LC_Detect LC_Quant Quantification LC_Detect->LC_Quant

Caption: Experimental workflow for HMB analysis by LC-MS/MS.

cluster_HPLC HPLC-UV Workflow HPLC_Start Nutritional Product Sample HPLC_Dilute Dilution with Mobile Phase HPLC_Start->HPLC_Dilute HPLC_Filter Filtration HPLC_Dilute->HPLC_Filter HPLC_Inject HPLC Injection HPLC_Filter->HPLC_Inject HPLC_Sep Chromatographic Separation HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (~200 nm) HPLC_Sep->HPLC_Detect HPLC_Quant Quantification HPLC_Detect->HPLC_Quant

Caption: Experimental workflow for HMB analysis by HPLC-UV.

References

Replicating Key Experiments on Calcium β-Hydroxy-β-Methylbutyrate's (Ca-HMB) Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Calcium β-hydroxy-β-methylbutyrate (Ca-HMB) with its alternatives, supported by experimental data, to assist in the replication of key experiments elucidating its mechanism of action.

Introduction to Ca-HMB's Dual Mechanism of Action

Calcium β-hydroxy-β-methylbutyrate (Ca-HMB), a metabolite of the branched-chain amino acid leucine, has been extensively studied for its effects on skeletal muscle.[1] Its primary mechanisms of action are twofold: the stimulation of muscle protein synthesis and the inhibition of muscle protein degradation.[2] These effects are crucial for researchers investigating sarcopenia, cachexia, and athletic performance enhancement. This guide will delve into the key signaling pathways involved and provide a comparative analysis with its parent amino acid, Leucine, and its free acid form, HMB-FA.

Comparative Analysis: Ca-HMB vs. Alternatives

The efficacy of Ca-HMB is often compared to that of Leucine and the free acid form of HMB (HMB-FA). While all three are involved in muscle protein metabolism, they exhibit distinct pharmacokinetic and pharmacodynamic properties.

Ca-HMB vs. Leucine

Leucine is a potent activator of the mTOR pathway, a central regulator of muscle protein synthesis.[3] HMB, as a metabolite of leucine, shares this anabolic property but may also possess unique anti-catabolic effects.

Table 1: Quantitative Comparison of Ca-HMB and Leucine on Muscle Protein Synthesis and mTORC1 Signaling

ParameterCa-HMBLeucineStudy Reference
Muscle Protein Synthesis (MPS) ~70% increase from fasted state~110% increase from fasted stateWilkinson et al. (2013)[4]
p70S6K1 Phosphorylation (mTORC1 activity marker) ~3-fold increaseMore pronounced and sustained increase than HMBPhillips et al. (2022)[5], Wilkinson et al. (2013)[4]
Akt Phosphorylation (Upstream of mTORC1) No significant change or decreaseSignificant increaseWilkinson et al. (2013)[4], Phillips et al. (2022)[5]
Muscle Protein Breakdown (MPB) Attenuated MPB (~57% reduction)Not directly measured in the same comparative studyWilkinson et al. (2013)[4]
Ca-HMB vs. HMB Free Acid (HMB-FA)

The primary difference between Ca-HMB and HMB-FA lies in their bioavailability. HMB-FA has been suggested to have a faster and greater absorption, leading to higher plasma HMB concentrations.[6] However, recent studies have presented conflicting results, with some suggesting superior bioavailability of Ca-HMB.[6]

Table 2: Pharmacokinetic Comparison of Ca-HMB and HMB-FA

ParameterCa-HMB (in capsule)Ca-HMB (in water)HMB-FA (in softgel)Study Reference
Time to Peak Plasma Concentration (Tmax) ~120 min~60 min~30 minFuller et al. (2011, 2015) as cited in Ribeiro et al. (2024)[6]
Peak Plasma Concentration (Cmax) Lower than HMB-FA in some studies, higher in othersLower than HMB-FA in some studies, higher in othersGenerally higher and faster peak in early studiesFuller et al. (2011, 2015) as cited in Ribeiro et al. (2024)[6]
Area Under the Curve (AUC) Lower than HMB-FA in some studies, higher in othersLower than HMB-FA in some studies, higher in othersGenerally greater in early studiesFuller et al. (2011, 2015) as cited in Ribeiro et al. (2024)[6]
Recent Conflicting Data A 2024 study showed significantly higher plasma HMB, Cmax, and AUC for Ca-HMB (capsule and water) vs. HMB-FA (softgel)A 2024 study showed significantly higher plasma HMB, Cmax, and AUC for Ca-HMB (capsule and water) vs. HMB-FA (softgel)A 2024 study showed significantly lower plasma HMB, Cmax, and AUC for HMB-FA (softgel) vs. Ca-HMBRibeiro et al. (2024)[6]

Key Experimental Protocols

To replicate the foundational studies on Ca-HMB's mechanism of action, the following experimental protocols are essential.

Analysis of mTORC1 Signaling Pathway via Western Blotting

This protocol details the steps to assess the phosphorylation status of key proteins in the mTORC1 pathway in skeletal muscle tissue or cells following Ca-HMB treatment.

Materials:

  • Skeletal muscle tissue or myotubes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Sample Preparation: Homogenize skeletal muscle tissue or lyse myotubes in ice-cold RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.[8]

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Immunoprecipitation of mTORC1 Complex

This protocol allows for the isolation of the mTORC1 complex to study its composition and activity.

Materials:

  • Cell or tissue lysates

  • Anti-Raptor antibody (for mTORC1) or control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., TBS or PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates as described in the Western Blotting protocol.

  • Pre-clearing: Add control IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-Raptor antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G magnetic beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complex.

  • Washing: Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the mTORC1 complex from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by Western blotting for mTOR, Raptor, and other mTORC1 components.

Ubiquitin-Proteasome System Activity Assay

This assay measures the chymotrypsin-like activity of the 26S proteasome, a key component of the ubiquitin-proteasome pathway.

Materials:

  • Skeletal muscle tissue homogenates

  • Assay buffer

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (e.g., MG132) for control

  • Fluorometer

Procedure:

  • Tissue Homogenization: Homogenize skeletal muscle tissue in an appropriate buffer on ice.[6]

  • Protein Quantification: Determine the protein concentration of the homogenate.

  • Assay Setup: In a 96-well plate, add equal amounts of protein homogenate to each well.

  • Substrate Addition: Add the fluorogenic substrate to each well. For control wells, pre-incubate the homogenate with a proteasome inhibitor before adding the substrate.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.

  • Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the proteasome activity. Subtract the activity in the inhibitor-treated wells to determine the specific proteasome activity.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Amino_Acids Amino Acids (Leucine, HMB) mTORC1 mTORC1 Amino_Acids->mTORC1 Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits Ubiquitin_Proteasome_Pathway cluster_cell Muscle Cell HMB HMB Ub_Pathway Ubiquitin-Proteasome Pathway HMB->Ub_Pathway Inhibits Protein_Degradation Protein Degradation Ub_Pathway->Protein_Degradation MuRF1_Atrogin1 MuRF-1 & Atrogin-1 (E3 Ligases) Ub_Pathway->MuRF1_Atrogin1 Activates Muscle_Protein Muscle Protein Muscle_Protein->Protein_Degradation MuRF1_Atrogin1->Protein_Degradation Mediates Western_Blot_Workflow cluster_workflow Western Blot Workflow Sample_Prep 1. Sample Preparation (Lysis) Quantification 2. Protein Quantification Sample_Prep->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Protein Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Primary_Ab->Secondary_Ab Detection 8. Detection Secondary_Ab->Detection Analysis 9. Analysis Detection->Analysis

References

Safety Operating Guide

Proper Disposal of Calcium Beta-Hydroxy-Beta-Methylbutyrate (Calcium HMB) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Calcium beta-hydroxy-beta-methylbutyrate (also known as Calcium HMB), a common nutritional supplement used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Safety Precautions

Calcium HMB is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn when handling this compound.

Table 1: Hazard Classifications and Required PPE

Hazard ClassificationGHS Hazard Statement(s)Required Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritationProtective gloves, Protective clothing
Eye Irritation (Category 2)H319: Causes serious eye irritationTightly fitting safety goggles or face shield
Specific target organ toxicity — single exposure (Category 3)H335: May cause respiratory irritationUse in a well-ventilated area. If dust formation is unavoidable or exposure limits are exceeded, use a full-face respirator.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated.[1][2] If the spill is large, evacuate unnecessary personnel from the immediate area.

  • Don PPE: Before approaching the spill, don the required PPE as outlined in Table 1.

  • Containment: Prevent further spillage or leakage if it is safe to do so.[1][2] Avoid letting the chemical enter drains.[2]

  • Cleanup:

    • For Dry Spills: Gently sweep up or vacuum the spilled material to avoid dust formation.[3][5] Use spark-proof tools if there is any risk of ignition.[2]

    • For Wet Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and shovel it into a suitable container for disposal.[3]

  • Decontamination: Wash the spill area thoroughly with water.[3]

  • Disposal of Cleanup Materials: Collect all contaminated materials (including absorbents and PPE) and place them in a sealed, labeled container for disposal according to the procedures outlined in Section 3.[2][3]

Disposal Procedures for Unused or Expired Calcium HMB

Proper disposal of unused or expired Calcium HMB is crucial to prevent environmental contamination and potential harm.[6][7] Do not flush Calcium HMB down the toilet or drain.[2][6][7]

Step-by-Step Disposal Protocol:

  • Regulatory Compliance: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations (e.g., US EPA guidelines in 40 CFR 261.3).[5]

  • Segregation: If possible, keep the waste Calcium HMB in its original, clearly labeled container.[8] If not, transfer it to a suitable, sealed, and clearly labeled waste container.

  • Primary Disposal Method (Recommended):

    • Dispose of the contents/container at an approved waste disposal plant or a licensed chemical destruction facility.[2][4][5] This may involve controlled incineration with flue gas scrubbing.[2]

  • Alternative Disposal Method (for small quantities, if institutional policy allows):

    • Remove the material from its original container.

    • Mix the Calcium HMB with an unappealing substance such as used coffee grounds or cat litter.[6][7]

    • Place the mixture in a sealed, leak-proof container or bag to prevent accidental ingestion by wildlife or personnel.[6][7]

    • Dispose of the sealed container in the regular laboratory trash, in accordance with institutional guidelines.

  • Disposal of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., water).[2][8]

    • Collect the rinsate and manage it as chemical waste.

    • Puncture or otherwise render the container unusable for other purposes.[2]

    • The clean, empty container can then be offered for recycling or disposed of in a sanitary landfill.[2]

Logical Workflow for Calcium HMB Disposal

The following diagram illustrates the decision-making process for the proper disposal of Calcium HMB.

G cluster_0 Start: Unwanted Calcium HMB cluster_1 Hazard Assessment & PPE cluster_2 Disposal Path Selection cluster_3 Recommended Disposal cluster_4 Alternative Disposal (Small Quantities) cluster_5 Container Disposal start Unused or Expired Calcium HMB assess Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess ppe Don Appropriate PPE: - Gloves - Safety Goggles - Lab Coat assess->ppe decision Is a Chemical Waste Take-Back Program Available? ppe->decision take_back Dispose via Approved Waste Disposal Plant or Licensed Chemical Destruction Facility decision->take_back Yes mix Mix with an Unappealing Substance (e.g., coffee grounds) decision->mix No rinse Triple Rinse Container take_back->rinse seal Place Mixture in a Sealed, Leak-Proof Container mix->seal trash Dispose of in Accordance with Institutional Policy seal->trash trash->rinse recycle Recycle or Dispose of Empty Container in Landfill rinse->recycle

References

Essential Safety and Logistical Information for Handling Calcium β-Hydroxy-β-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Calcium β-Hydroxy-β-Methylbutyrate (HMB-Ca), including operational and disposal plans, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Calcium β-Hydroxy-β-Methylbutyrate, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Standards/Specifications
Eyes/Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1]OSHA 29 CFR 1910.133 or EU EN166.[1][2][3][4]
Hands Chemically impermeable gloves.[2][3]Glove material and thickness should be selected based on the specific laboratory conditions and duration of use.[1]
Skin/Body Laboratory coat and close-toed footwear are the minimum requirements.[1] For larger quantities or where significant exposure is possible, fire/flame resistant and impervious clothing should be worn.[2]Protective clothing should be selected based on the potential hazards in the workplace.[1]
Respiratory Use only in a well-ventilated area.[1][2][3][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[2][3]Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Hazard Identification and Precautionary Statements

Calcium β-Hydroxy-β-Methylbutyrate is associated with the following hazards and precautionary measures.

Hazard Class Hazard Statement Precautionary Statements
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[1]P264: Wash hands and any exposed skin thoroughly after handling.[2][3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3] P332+P313: If skin irritation occurs: Get medical advice/attention.[1][3] P362: Take off contaminated clothing and wash before reuse.[1][2][3]
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Specific target organ toxicity (single exposure) (Category 3)H335: May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3] P271: Use only outdoors or in a well-ventilated area.[1][2][3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]
Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe working environment.

Aspect Procedure
Handling Avoid contact with skin, eyes, and personal clothing.[1] Minimize dust generation and accumulation.[1] Use in a well-ventilated area.[1][2][3][4] Do not eat, drink, or smoke while handling.[1] Wash hands thoroughly after handling.[1]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][3][4] Store locked up.[1][2][3]
Spillage and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary. Disposal of the compound and any contaminated materials must be done in accordance with regulations.

Action Procedure
Spill Containment Wear protective equipment and keep unprotected personnel away.[1] Prevent further leakage or spillage if safe to do so.[1]
Spill Cleanup Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[1] Avoid creating dust.[5]
Disposal Dispose of contents/container to an approved waste disposal plant.[1][2][3] Consult local regulations for disposal.[1] Do not let product enter drains, other waterways, or soil.[1]
First Aid Measures

Immediate first aid can significantly mitigate the effects of accidental exposure.

Exposure Route First Aid Procedure
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] If eye irritation persists, get medical advice/attention.[1]
In case of skin contact Wash with plenty of soap and water.[1][2][3] If skin irritation occurs, get medical advice/attention.[1][3] Take off contaminated clothing and wash before reuse.[1][2][3]
If inhaled Remove person to fresh air and keep comfortable for breathing.[2][3]
If swallowed Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5]

Experimental Workflow: Handling Calcium β-Hydroxy-β-Methylbutyrate

The following diagram outlines the standard procedure for safely handling Calcium β-Hydroxy-β-Methylbutyrate in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Gloves A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Weigh and Handle Compound C->D E Close Container Tightly After Use D->E F Clean Work Area E->F G Dispose of Waste in Designated Chemical Waste Container F->G H Doff and Dispose of Gloves G->H I Wash Hands Thoroughly H->I J In Case of Spill: 1. Evacuate Area 2. Follow Spill Cleanup Protocol K In Case of Exposure: 1. Follow First Aid Measures 2. Seek Medical Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium beta-hydroxy-beta-methylbutyrate
Reactant of Route 2
Reactant of Route 2
Calcium beta-hydroxy-beta-methylbutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.